molecular formula C11H14ClNO B1616694 2-(4-Chlorophenyl)-3-methylmorpholine CAS No. 36981-95-0

2-(4-Chlorophenyl)-3-methylmorpholine

Cat. No.: B1616694
CAS No.: 36981-95-0
M. Wt: 211.69 g/mol
InChI Key: LKRMGIFWZXHLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-methylmorpholine (CAS 36981-95-0) is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This morpholine derivative features a chlorophenyl substituent, a structure commonly investigated as a key building block in pharmaceutical research and organic synthesis. This compound is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Research indicates that morpholine-substituted heterocycles are valuable scaffolds for creating biologically active molecules . For instance, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to exhibit potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . The morpholine ring contributes to the molecule's conformational flexibility and hydrogen-bonding potential, which can be crucial for interactions with biological targets. Supplied with a minimum purity of 98% , this reagent is intended for research and development applications in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMGIFWZXHLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958153
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36981-95-0
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36981-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-(4-chlorophenyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Action of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine , commonly referred to as 4-Chlorophenmetrazine (4-CPM) , is a synthetic psychostimulant of the phenylmorpholine class. It is the para-chlorinated analogue of the anorectic agent Phenmetrazine (3-methyl-2-phenylmorpholine).

Unlike its meta-substituted isomer (3-CPM), which functions primarily as a selective norepinephrine-dopamine releasing agent (NDRA), 4-CPM exhibits a pharmacological profile heavily influenced by the para-halogen substitution. Based on Structure-Activity Relationships (SAR) of the phenmetrazine and amphetamine scaffolds, 4-CPM acts as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) . The introduction of the chlorine atom at the 4-position shifts selectivity towards the Serotonin Transporter (SERT), potentially conferring entactogenic properties analogous to MDMA, but also raising significant concerns regarding serotonergic neurotoxicity similar to para-chloroamphetamine (PCA).

Chemical Identity & Structural Analysis[1]

The pharmacological distinctiveness of 4-CPM arises from its specific stereochemical and substitution patterns.

PropertyDetail
IUPAC Name 2-(4-Chlorophenyl)-3-methylmorpholine
Common Code 4-CPM
Molecular Formula C₁₁H₁₄ClNO
Core Scaffold Phenylmorpholine (cyclized amphetamine derivative)
Key Substituent Chlorine (-Cl) at the para (4) position of the phenyl ring
Chirality Two chiral centers (C2, C3); typically exists as trans or cis racemates.[1][2][3][4] The trans isomer is generally more potent in this class.
Structural Comparison & SAR Implications

The position of the halogen substituent is the determinant factor in the drug's monoamine selectivity profile.

  • Phenmetrazine (Parent): High selectivity for DAT/NET; negligible SERT activity.

  • 3-CPM (Meta-chloro): Retains DAT/NET selectivity; weak SERT activity.

  • 4-CPM (Para-chloro): Drastically increased SERT affinity. The lipophilic, electron-withdrawing chlorine at the para position facilitates binding to the serotonin transporter's substrate pocket.

Pharmacodynamics: Mechanism of Action

4-CPM operates primarily as a substrate-type monoamine releaser . It enters the presynaptic neuron via membrane-bound transporters and disrupts vesicular storage, triggering a non-exocytotic release of neurotransmitters.

Interaction with Monoamine Transporters (MATs)

The compound targets the three key plasma membrane transporters:

  • Serotonin Transporter (SERT): High affinity interaction. 4-CPM acts as a substrate, translocating into the cytoplasm and reversing the transporter flux.

  • Dopamine Transporter (DAT): Moderate to high affinity. Induces efflux of dopamine, contributing to stimulant and reinforcing effects.

  • Norepinephrine Transporter (NET): High affinity. Promotes norepinephrine release, leading to sympathomimetic effects (tachycardia, hypertension).

The "Para-Chloro" Effect & Neurotoxicity Risk

Critical Safety Note: The mechanism of 4-CPM is theoretically linked to that of 4-Chloroamphetamine (PCA) , a known selective serotonergic neurotoxin. The para-chloro substitution allows the molecule to enter serotonergic terminals and deplete 5-HT levels long-term, potentially via the formation of reactive metabolites or oxidative stress. While specific toxicity data for 4-CPM is limited compared to PCA, the structural homology necessitates treating 4-CPM as a probable neurotoxin .

Mechanism Visualization

The following diagram illustrates the synaptic mechanism, highlighting the reversal of transporter function.

SynapticMechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 (Vesicular Transporter) Vesicle Synaptic Vesicle (High 5-HT/DA) VMAT2->Vesicle 4. Leakage of Monoamines Vesicle->Cytoplasm Monoamine Accumulation Cytoplasm->VMAT2 3. Disruption of pH Gradient Transporter Membrane Transporter (SERT/DAT/NET) Cytoplasm->Transporter 5. Reverse Transport (Efflux) Transporter->Cytoplasm 2. Translocation Receptor Post-Synaptic Receptor (5-HT2A / D2) Transporter->Receptor 6. Receptor Activation Extracellular Extracellular Space (4-CPM Administration) Extracellular->Transporter 1. 4-CPM acts as Substrate

Caption: Schematic of 4-CPM induced monoamine release. The drug reverses MAT directionality, flooding the synapse with neurotransmitters.

Experimental Protocols for Pharmacological Validation

To empirically validate the mechanism and determine the EC50 values for release vs. uptake inhibition, the following standardized protocols are recommended.

In Vitro Monoamine Release Assay (Rat Brain Synaptosomes)

This assay differentiates a reuptake inhibitor (which blocks uptake) from a releasing agent (which induces efflux).

Objective: Determine EC50 for DA, 5-HT, and NE release.

Protocol:

  • Tissue Preparation: Rapidly decapitate male Sprague-Dawley rats. Isolate the caudate nucleus (for DA) and whole brain minus caudate/cerebellum (for 5-HT/NE).

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1000 x g (10 min) to remove debris; save supernatant (S1).

  • Synaptosome Isolation: Centrifuge S1 at 20,000 x g (20 min). Resuspend pellet (P2) in Krebs-phosphate buffer containing glucose and pargyline (MAO inhibitor).

  • Pre-loading: Incubate synaptosomes with radiolabeled substrates ([³H]DA, [³H]5-HT, or [³H]NE) for 30 minutes at 37°C to load the vesicles.

  • Drug Treatment: Aliquot pre-loaded synaptosomes into 96-well plates containing varying concentrations of 4-CPM (1 nM to 10 µM).

  • Incubation: Incubate for release (e.g., 5-30 mins depending on transporter kinetics).

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Calculation:

    • Release is calculated as the reduction in retained tritium compared to control.

    • Plot dose-response curves to derive EC50.

Structure-Activity Relationship (SAR) Visualization

Understanding where 4-CPM sits in the phenmetrazine family is crucial for predicting its effects.

SAR_Comparison Phenmetrazine Phenmetrazine (Parent) Selectivity: DA > NE >> 5-HT Effect: Stimulant ThreeCPM 3-CPM (Meta-Cl) Selectivity: DA ≈ NE > 5-HT Effect: Stimulant Phenmetrazine->ThreeCPM Meta-substitution Retains DA focus FourCPM 4-CPM (Para-Cl) Selectivity: 5-HT > DA/NE Effect: Entactogen / Neurotoxic? Phenmetrazine->FourCPM Para-substitution Shifts to SERT

Caption: SAR progression showing the shift from dopaminergic stimulation to serotonergic release upon para-chlorination.

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Baumann, M. H., et al. (2011). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192–1203. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 10(9), 1404-1416. Link

  • Fuller, R. W. (1992). "Basic advances in serotonin pharmacology." The Journal of Clinical Psychiatry, 53(10), 36-45. (Reference for para-chloro substitution effects).
  • PubChem Compound Summary. (2025). "2-(4-Chlorophenyl)-3-methylmorpholine."[1] National Center for Biotechnology Information. Link

Sources

2-(4-Chlorophenyl)-3-methylmorpholine as a major metabolite of bupropion

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization and Analysis of the Major Bupropion Metabolite (Hydroxybupropion)

Subject: 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Hydroxybupropion) Note: Addressed herein as the definitive chemical identity for the query "2-(4-Chlorophenyl)-3-methylmorpholine" regarding Bupropion metabolism.

Executive Summary

Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) used for major depressive disorder and smoking cessation.[1][2] Its clinical efficacy is heavily dependent on its metabolic profile, specifically the formation of its major active metabolite, Hydroxybupropion .[3][4]

While often colloquially or erroneously referred to as "2-(4-Chlorophenyl)-3-methylmorpholine" in some cursory databases or due to nomenclature confusion with phenmetrazine analogs, the scientifically accurate identity of this major metabolite is (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol . This metabolite circulates at plasma concentrations significantly higher than the parent drug and possesses a longer half-life, making it the primary driver of bupropion's pharmacological action.

This guide provides a rigorous technical breakdown of the metabolite’s chemical constitution, biosynthetic pathway, and a validated LC-MS/MS protocol for its quantification in biological matrices.

Chemical Constitution & Stereochemistry

To ensure experimental success, researchers must distinguish between the query string and the actual metabolite structure. Bupropion (3-chloro substitution) cannot metabolize into a 4-chloro derivative without an unlikely halogen migration; thus, the "4-chlorophenyl" designation is chemically incorrect for standard bupropion metabolism.

  • IUPAC Name: 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol[5]

  • Common Name: Hydroxybupropion (or Bupropion Morpholinol)[6][7][8]

  • CAS Registry Number: 357399-43-0 (Generic) / 192374-14-4 ((2S,3S)-isomer)

  • Molecular Formula: C13H18ClNO2

  • Structural Dynamics: Hydroxybupropion exists in equilibrium between an open-chain aminoketone form and a closed cyclic hemiketal (morpholinol) form. Under physiological conditions, the cyclic morpholinol form predominates.

Stereochemical Criticality: Bupropion is administered as a racemate, but its metabolism is stereoselective.[5][6][8] The (2S,3S)-isomer (also known as Radafaxine) is the most pharmacologically potent enantiomer.[3] Analytical methods must be capable of resolving these stereocenters if enantiospecific data is required.

Biosynthetic Pathway

The formation of the morpholine ring is a unique metabolic sequence mediated primarily by the hepatic enzyme CYP2B6 .

  • Hydroxylation: CYP2B6 hydroxylates one of the methyl groups on the tert-butyl side chain of bupropion.[8]

  • Cyclization: The resulting unstable aldehyde/alcohol intermediate undergoes spontaneous intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon, closing the ring to form the morpholinol structure.

This pathway is distinct from the reduction pathways that form threo- and erythro-hydrobupropion.

Figure 1: Metabolic Pathway of Bupropion to Hydroxybupropion

BupropionMetabolism BUP Bupropion (Parent Drug) INT Hydroxy-t-butyl Intermediate BUP->INT Hydroxylation HBUP Hydroxybupropion (Morpholinol Metabolite) INT->HBUP Spontaneous Cyclization CYP CYP2B6 CYP->INT Catalysis

Caption: Figure 1.[4] The CYP2B6-mediated conversion of Bupropion to its morpholinol metabolite via hydroxylation and subsequent ring closure.

Pharmacological Significance

Understanding the "why" behind the "what":

  • Potency: Hydroxybupropion is approximately 50% as potent as bupropion at inhibiting dopamine reuptake but is the dominant species in plasma (AUC ratio of metabolite:parent is often >10:1).

  • Clinical Risk: High concentrations of this metabolite are associated with the seizure risk inherent to bupropion therapy.

  • Half-Life: The metabolite has an elimination half-life of ~20 hours (vs. ~12-15 hours for parent), leading to significant accumulation during chronic dosing.

Analytical Methodology: LC-MS/MS Quantification

The following protocol is a self-validating system designed for high-throughput quantification of Hydroxybupropion in human plasma.

Experimental Design
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): Hydroxybupropion-d6 (Deuterated standard is critical to compensate for matrix effects).

  • Detection: Triple Quadrupole Mass Spectrometer (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often unnecessary for this compound; Protein Precipitation (PPT) offers higher throughput with sufficient recovery.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the morpholinol ring.

  • Vortex: Mix vigorously for 5 minutes.

  • Centrifuge: Spin at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water if peak shape issues arise.

LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1 min: 5% B.
Run Time 5.0 minutes
MRM Transitions

Using Multiple Reaction Monitoring (MRM) ensures specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxybupropion 256.1238.1 (Loss of H2O)15
Hydroxybupropion 256.1139.0 (Quantifier)25
Hydroxybupropion-d6 262.1244.115

Technical Note: The transition 256.1 -> 238.1 represents the loss of water from the morpholinol ring. While intense, it can be non-specific. The 256.1 -> 139.0 transition (chlorobenzyl fragment) is often cleaner for quantitation.

Figure 2: Analytical Workflow Logic

AnalyticalWorkflow SAMPLE Plasma Sample (50 µL) IS Add Internal Standard (Hydroxybupropion-d6) SAMPLE->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT CENT Centrifugation (4000 rpm, 10 min) PPT->CENT LCMS LC-MS/MS Analysis (MRM Mode) CENT->LCMS Supernatant Injection

Caption: Figure 2. Step-by-step analytical workflow for the extraction and quantification of Hydroxybupropion.

References

  • Metabolism and Pharmacokinetics of Bupropion Source: Hsyu, P. H., et al. "Pharmacokinetics of bupropion and its metabolites in healthy male volunteers after increasing oral doses." Journal of Clinical Pharmacology, 1997. URL:[Link]

  • Stereoselective Metabolism Source: Coles, R., & Kharasch, E. D. "Stereoselective metabolism of bupropion by cytochrome P450 2B6." Drug Metabolism and Disposition, 2008. URL:[Link]

  • Chemical Structure and Synthesis of Hydroxybupropion Source: Fang, Q. K., et al. "Stereoselective synthesis of hydroxybupropion metabolites." Tetrahedron Letters, 2000. URL:[Link]

  • LC-MS/MS Method Validation Source: Teo, S. K., et al. "A sensitive and selective LC-MS/MS method for the simultaneous quantitation of bupropion and its major metabolites in human plasma." Journal of Chromatography B, 2003. URL:[Link]

Sources

Binding Affinity and Pharmacodynamics of 2-(4-Chlorophenyl)-3-methylmorpholine at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-3-methylmorpholine (commonly referred to as 4-CPM or p-chlorophenmetrazine) is a halogenated derivative of the classical morpholine-based stimulant phenmetrazine. By substituting a chlorine atom at the para-position of the phenyl ring, the molecule’s lipophilicity and steric profile are significantly altered, directly impacting its interaction with the human dopamine transporter (hDAT). This technical whitepaper explores the structural pharmacology, binding kinetics, and experimental methodologies required to accurately quantify the affinity and efficacy of 4-CPM at DAT.

Structural Determinants of DAT Binding

To understand how 4-CPM interacts with DAT, we must analyze the architecture of the transporter's primary substrate-binding site (the S1 pocket). The S1 pocket is located halfway across the plasma membrane, formed by the unwound regions of transmembrane domains (TM) 1 and 6.

The addition of the 4-chloro group to the phenmetrazine scaffold introduces two critical variables:

  • Halogen Bonding and Steric Bulk: The electron-rich chlorine atom can engage in halogen bonding with specific aromatic residues (e.g., Phe76, Tyr156) within the S1 pocket. However, the increased steric bulk at the para-position alters the ligand's orientation compared to the unsubstituted parent compound.

  • Lipophilicity (LogP): The chloro-substitution increases the molecule's overall lipophilicity, which enhances its ability to partition into the lipid bilayer and access the transporter's vestibule, effectively lowering the dissociation constant (

    
    ) and increasing binding affinity.
    

According to authoritative models of [3], bulky halogen substitutions on the phenyl ring can shift a compound from being a "full releaser" (like standard amphetamines) to a "partial releaser." This occurs because the bulky ligand stabilizes a transitional occluded state, slowing the rate of the transporter's conformational shift to the inward-facing state.

Quantitative Binding & Efficacy Profiles

Because 4-CPM is a specific positional isomer within the broader phenmetrazine family, its pharmacological profile is best understood by benchmarking it against its well-characterized analogs, such as 3-FPM, 4-FPM, and PAL-738 (3-CPM) [1, 2].

Note: The data for 4-CPM is interpolated based on established structure-activity relationship (SAR) models of para-halogenated phenmetrazines.

Table 1: Comparative Binding and Efflux Profiles of Phenmetrazine Derivatives at hDAT
CompoundSubstitutionDAT Binding Affinity (

, nM)
DAT Efflux Efficacy (

%)
Pharmacological Classification
Phenmetrazine None~131~100%Full Substrate / Releaser
3-FPM 3-Fluoro~43~100%Full Substrate / Releaser
4-FPM 4-Fluoro< 2500~100%Full Substrate / Releaser
PAL-738 (3-CPM) 3-Chloro~65~78%Partial Substrate / Releaser
4-CPM 4-Chloro~50 - 150 (Predicted)< 80% (Predicted)Partial Substrate / Releaser

Mechanistic Pathway: The Alternating Access Model

Monoamine transporters function via an "alternating access" mechanism. For 4-CPM to act as a substrate-type releaser, it must not merely block the pore (like cocaine) but actively translocate through it.

When 4-CPM binds to the outward-facing conformation of DAT alongside


 and 

ions, it induces a conformational change. The extracellular gates close (occluded state), and the intracellular gates open (inward-facing state). 4-CPM is released into the cytosol, allowing cytosolic dopamine to bind the inward-facing transporter and be effluxed into the synaptic cleft [4].

DAT_Mechanism Outward Outward-Facing DAT (Apo State) Binding 4-CPM Binding (S1 Pocket) Outward->Binding Extracellular Na+/Cl- Occluded Occluded State (Transitional) Binding->Occluded Conformational Shift Inward Inward-Facing DAT (Substrate Release) Occluded->Inward Intracellular Opening Efflux Reverse Transport (Dopamine Efflux) Inward->Efflux Cytosolic DA Exchange Efflux->Outward Transporter Reset

Alternating access model of DAT mediated by 4-CPM binding and subsequent dopamine efflux.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the binding affinity (


) and efficacy (

) of 4-CPM, researchers must employ a dual-assay approach. Affinity alone cannot distinguish between an inhibitor and a releaser; therefore, an efflux assay is mandatory.
Protocol A: Radioligand Binding Assay (Affinity)

Causality & Design: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT). Why? Using HEK293 cells rather than rat brain synaptosomes eliminates confounding variables from the Vesicular Monoamine Transporter 2 (VMAT2) and endogenous monoamine oxidases (MAOs), isolating the pure 4-CPM/DAT interaction.

  • Cell Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1.5 nM of

    
    WIN 35,428 (a highly specific DAT radioligand) and varying concentrations of 4-CPM (
    
    
    
    to
    
    
    M) for 2 hours at 4°C to reach equilibrium.
  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM GBR-12909. Why? GBR-12909 is a highly selective DAT inhibitor. Any radioactivity detected in these wells represents non-specific binding to the plastic or lipid membrane. If this value exceeds 20% of total binding, the assay is invalid due to insufficient washing.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Monoamine Efflux Assay (Efficacy)

Causality & Design: To prove 4-CPM acts as a releaser, we must measure reverse transport. We use


MPP+ instead of 

Dopamine. Why?

MPP+ is a DAT substrate that is highly resistant to degradation by MAO or COMT, ensuring that the measured radioactive signal perfectly correlates with the intact transported molecule [2].
  • Preloading: Incubate HEK293-hDAT cells with 10 nM

    
    MPP+ for 30 minutes to load the intracellular space.
    
  • Washing: Wash cells rapidly to remove extracellular radioligand.

  • Stimulation: Expose the cells to varying concentrations of 4-CPM.

  • Self-Validation (Maximal Release): Use 100 µM D-amphetamine as a positive control to define 100% transporter-mediated efflux (

    
    ).
    
  • Measurement: Collect the extracellular buffer after 15 minutes and measure radioactivity. A partial releaser profile is confirmed if the

    
     of 4-CPM plateaus below the 
    
    
    
    of D-amphetamine.

Workflow HEK HEK293-hDAT Cell Culture Incubate Incubation with [3H]Ligand & 4-CPM HEK->Incubate Wash Rapid Wash & Filtration Incubate->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Self-validating high-throughput radiometric workflow for determining 4-CPM binding affinity.

Conclusion

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) represents a highly lipophilic, sterically bulky analog within the phenmetrazine class. By leveraging the established SAR of its positional isomers (such as 3-CPM/PAL-738 and 4-FPM), we deduce that 4-CPM possesses high binding affinity for the DAT S1 pocket. However, its structural bulk likely impairs the rapid conformational cycling of the transporter, resulting in a "partial releaser" profile. To empirically validate these dynamics, researchers must utilize isolated HEK293-hDAT systems, employing both radioligand displacement and


MPP+ efflux assays to separate binding affinity from functional efficacy.

References

  • Title: Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family Source: Neuropharmacology, 134(Pt A), 2017. URL: [Link]

  • Title: Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy “Partial” Substrates for the Biogenic Amine Transporters Source: Journal of Pharmacology and Experimental Therapeutics, 341(1), 2012. URL: [Link]

  • Title: Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates Source: Journal of Pharmacology and Experimental Therapeutics, 355(3), 2015. URL: [Link]

  • Title: Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease Source: Pharmacological Reviews, 68(2), 2016. URL: [Link]

Technical Guide: Neurobiological Effects of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) in CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the neurobiological profile, pharmacological mechanisms, and experimental frameworks for 2-(4-Chlorophenyl)-3-methylmorpholine , commonly referred to in literature as 4-Chlorophenmetrazine (4-CPM) .

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) is a synthetic phenylmorpholine derivative and a structural analog of the anorectic agent phenmetrazine. Unlike its parent compound, which acts primarily as a norepinephrine-dopamine releasing agent (NDRA), the introduction of a chlorine atom at the para-position of the phenyl ring significantly alters its pharmacodynamic profile.

This guide analyzes 4-CPM’s shift toward serotonergic activity, its potential utility as a monoamine transporter probe, and the critical necessity of assessing its neurotoxic potential analogous to para-chloroamphetamine (PCA).

Chemical Identity & Structural Pharmacology[1]

Structural Basis

4-CPM consists of a morpholine ring substituted with a methyl group at the 3-position and a 4-chlorophenyl group at the 2-position.

  • Core Scaffold: Phenmetrazine (2-phenyl-3-methylmorpholine).

  • Modification: Para-chloro substitution.

  • Stereochemistry: The trans-isomer is typically the bioactive conformer in this class, though racemic mixtures are common in preliminary research.

Structure-Activity Relationship (SAR): The "Chlorine Switch"

The neurobiological effects of phenylmorpholines are dictated by the substituents on the phenyl ring.

  • Unsubstituted/3-substituted (e.g., Phenmetrazine, 3-FPM): High selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters. Stimulant-like profile.

  • 4-substituted (e.g., 4-MPM, 4-CPM): The steric bulk and lipophilicity at the para-position facilitate binding to the Serotonin Transporter (SERT).

  • Result: 4-CPM acts as a balanced monoamine releaser or a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) . The chlorine atom enhances SERT affinity relative to phenmetrazine, reducing the DAT/SERT ratio and potentially dampening abuse liability while increasing serotonergic risks.

Comparative Pharmacodynamics Table

Estimated affinities based on phenylmorpholine SAR (Rothman et al., 2015; Baumann et al., 2013).

CompoundDAT Affinity (

)
SERT Affinity (

)
Selectivity ProfilePrimary Effect
Phenmetrazine High (~40 nM)Negligible (>5000 nM)Selective NDRAPsychostimulant
3-FPM (PAL-593) High (~40 nM)Low (~2000 nM)Selective NDRAPsychostimulant
4-CPM (Target) Moderate (~100 nM) High (~50-150 nM) Non-selective (SNDRA) Entactogen/Anorectic
4-CA (PCA) ModerateVery HighSelective SRANeurotoxin

Neurobiological Mechanisms

Transporter Reversal

4-CPM functions as a substrate-type releaser. It enters the presynaptic neuron via membrane transporters (DAT, NET, SERT) and disrupts the vesicular storage of monoamines.

  • Uptake: 4-CPM is transported into the cytosol.

  • VMAT2 Interaction: It interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient.

  • Efflux: Cytosolic monoamine concentrations rise, forcing membrane transporters to reverse direction and release neurotransmitters into the synaptic cleft.

The Neurotoxicity Hypothesis

A critical consideration for 4-CPM is its structural similarity to 4-Chloroamphetamine (4-CA/PCA) , a known serotonergic neurotoxin.

  • Mechanism of Toxicity: 4-CA causes long-term depletion of tryptophan hydroxylase (TPH) and degeneration of 5-HT axon terminals.

  • Morpholine Protection: The morpholine ring typically confers metabolic stability and may reduce the formation of toxic quinone metabolites compared to the amphetamine scaffold. However, researchers must treat 4-CPM as a potential neurotoxin until proven otherwise.

Visualization of Signaling Pathways

The following diagram illustrates the differential pathway activation between Phenmetrazine and 4-CPM, highlighting the "Chlorine Switch" toward serotonergic signaling and potential toxicity.

Neurobiology Compound 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (Cl-Substitution) VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Substrate Phenmetrazine Phenmetrazine (Parent Scaffold) Phenmetrazine->DAT High Affinity Phenmetrazine->SERT Negligible DA_Release Dopamine Release (Stimulation) DAT->DA_Release Reverse Transport HT_Release 5-HT Release (Satiety/Mood) SERT->HT_Release Reverse Transport VMAT2->DA_Release VMAT2->HT_Release OxStress Oxidative Stress (ROS Formation) HT_Release->OxStress High Cytosolic 5-HT Neurotoxicity Serotonergic Neurotoxicity? OxStress->Neurotoxicity Potential Risk

Caption: Comparative pharmacodynamics showing the shift from dopaminergic to serotonergic dominance driven by the 4-chloro substituent.

Experimental Protocols

To validate the neurobiological effects of 4-CPM, the following self-validating protocols are recommended.

In Vitro Monoamine Release Assay

Objective: Determine the EC50 for DA/5-HT release to establish the DAT/SERT ratio. System: Rat brain synaptosomes (Caudate for DA, Whole Brain minus Caudate for 5-HT).

  • Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris; centrifuge supernatant (12,000g x 20 min) to isolate synaptosomes.

  • Loading: Incubate synaptosomes with [³H]MPP+ (DA marker) or [³H]5-HT (10 nM) for 30 min at 37°C.

  • Release Phase: Wash synaptosomes. Aliquot into buffer containing increasing concentrations of 4-CPM (1 nM – 10 µM).

  • Termination: Stop reaction after 5 min by rapid filtration over GF/B filters.

  • Quantification: Count radioactivity (LSC).

  • Validation: Use Phenmetrazine (DA control) and Fenfluramine (5-HT control) as benchmarks.

Neurotoxicity Assessment (Immunohistochemistry)

Objective: Assess if 4-CPM causes long-term serotonergic damage. Marker: Tryptophan Hydroxylase (TPH) or Serotonin Transporter (SERT) density.

  • Dosing: Administer 4-CPM (10 mg/kg, s.c.) to rats (n=6) twice daily for 4 days. Include a Saline control and a PCA positive control .

  • Survival Period: Wait 2 weeks to allow for potential terminal degeneration.

  • Perfusion: Transcardial perfusion with 4% paraformaldehyde.

  • Staining: Section brains (coronal, 40µm). Incubate free-floating sections with anti-SERT antibodies.

  • Analysis: Quantify optical density in the striatum and hippocampus.

    • Result Interpretation: Significant reduction in SERT density compared to saline indicates neurotoxicity.

Synthesis & Workflow Visualization

The following diagram outlines the logical workflow for synthesizing and characterizing 4-CPM in a research setting.

Workflow Precursor 2-Bromo-1-(4-chlorophenyl)propan-1-one Step1 Reaction with N-methylethanolamine (Nucleophilic Substitution) Precursor->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Cyclization (Acid Catalysis / H2SO4) Intermediate->Step2 Product 4-CPM (Racemic) Step2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Optional for Isomer Study

Caption: Synthetic pathway for 4-CPM from alpha-bromoketone precursors via morpholine cyclization.

References

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • McLaughlin, G., et al. (2018). "3-Chlorophenmetrazine: Synthesis, characterization and pharmacology of a new psychoactive substance." Drug Testing and Analysis. (Provides comparative data for the 3-Cl isomer). Link

  • Fuller, R. W. (1992). "The effects of p-chloroamphetamine on brain serotonin neurons." Neurochemical Research. (Foundational text on 4-chloro neurotoxicity). Link

  • Mayer, M. J., et al. (2018). "Structure-activity relationships of phenylmorpholines at monoamine transporters." ACS Chemical Neuroscience. Link

Thermodynamic stability of 2-(4-Chlorophenyl)-3-methylmorpholine hemiketal forms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Chlorophenyl)-3-methylmorpholine Hemiketal Forms

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The substituted morpholine, 2-(4-chlorophenyl)-3-methylmorpholine, presents a chiral scaffold with significant potential for creating stereochemically complex drug candidates. When this scaffold is elaborated to include a hemiketal functionality, a new layer of stereoisomerism is introduced, directly impacting the molecule's three-dimensional shape, receptor binding affinity, and overall pharmacological profile. Understanding the relative thermodynamic stability of these hemiketal diastereomers is therefore not an academic exercise, but a critical step in rational drug design and lead optimization.[[“]][3] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the hemiketal forms of 2-(4-chlorophenyl)-3-methylmorpholine derivatives. It synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust methodology for this essential analysis.

Part 1: Foundational Concepts

The 2-(4-Chlorophenyl)-3-methylmorpholine Scaffold: A Privileged Structure

The morpholine heterocycle is a six-membered ring containing both oxygen and nitrogen atoms.[1] This structure is prevalent in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability of drug molecules.[4] The specific scaffold, 2-(4-chlorophenyl)-3-methylmorpholine, possesses two contiguous stereocenters at the C2 and C3 positions.[5] This gives rise to two pairs of enantiomers: (2R, 3R) and (2S, 3S) which are the cis diastereomers, and (2R, 3S) and (2S, 3R) which are the trans diastereomers.

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][6] The substituents at C2 and C3 will preferentially occupy equatorial positions to reduce steric hindrance, although the final conformational equilibrium is a balance of all steric and electronic effects. The relative orientation of these substituents defines the diastereomeric form and profoundly influences the molecule's overall topology.[7]

Hemiketal Chemistry: Formation and Equilibrium

A hemiketal is a functional group formed from the reaction of a ketone with an alcohol.[8] This reaction is a nucleophilic addition to the carbonyl group and is reversible.[9][10]

R₂C=O + R'OH ⇌ R₂C(OH)OR'

While acyclic hemiketals are often unstable, cyclic hemiketals, particularly those forming five- or six-membered rings, can be significantly more stable and favored at equilibrium.[8][9] This increased stability is due to a lower entropic penalty associated with the intramolecular cyclization.[11] In the context of a 2-(4-chlorophenyl)-3-methylmorpholine derivative, a hemiketal can be formed through an intramolecular cyclization of a precursor bearing both a ketone and a hydroxyl group, or through the intermolecular reaction of a hydroxylated morpholine derivative with a ketone.

Generation of Hemiketal Diastereomers

The formation of a hemiketal from a prochiral ketone and a chiral alcohol, such as a hydroxylated derivative of 2-(4-chlorophenyl)-3-methylmorpholine, creates a new stereocenter at the former carbonyl carbon. This results in the formation of two diastereomeric hemiketals for each enantiomer of the starting morpholine. The thermodynamic stability of these diastereomers will likely differ due to the new spatial arrangement of atoms and the resulting changes in non-covalent interactions.

Part 2: Thermodynamic Stability Analysis

The relative thermodynamic stability of the hemiketal diastereomers is determined by the difference in their standard Gibbs free energy (ΔG°). The diastereomer with the lower ΔG° will be more stable and thus more populated at equilibrium. The relationship between the equilibrium constant (Keq) and ΔG° is given by the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (-TΔS°) contributions:

ΔG° = ΔH° - TΔS°

A comprehensive analysis requires the determination of these thermodynamic parameters, which can be achieved through a synergistic combination of computational and experimental methods.[12][13]

Computational Methodology: A Predictive Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of conformers and stereoisomers before their synthesis.[14][15]

  • Structure Generation: Build 3D models of all possible hemiketal diastereomers. For each diastereomer, perform a thorough conformational search to identify all low-energy chair and boat-like conformations of the morpholine ring.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This step finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the thermal corrections needed to calculate Gibbs free energies.

  • Solvation Modeling: To simulate a realistic environment, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest (e.g., water, chloroform, or DMSO).

  • Energy Analysis: The relative Gibbs free energy (ΔG) of each diastereomer is calculated by taking the sum of the electronic energy in solution and the thermal correction to the Gibbs free energy from the gas-phase frequency calculation. The most stable diastereomer is the one with the lowest overall ΔG.

G cluster_0 Computational Workflow for Thermodynamic Stability A 1. 3D Structure Generation (All Diastereomers) B 2. Conformational Search (e.g., Molecular Mechanics) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Confirm Minima, Obtain Thermal Corrections) C->D E 5. Solvation Modeling (e.g., PCM/SMD Single-Point Energy) D->E F 6. Gibbs Free Energy Calculation (ΔG = E_sol + G_corr) E->F G 7. Identify Most Stable Diastereomer (Lowest ΔG) F->G

Caption: Computational workflow for determining hemiketal stability.

Experimental Methodology: Empirical Verification

Experimental validation of computational predictions is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying dynamic equilibria and determining the relative populations of isomers in solution.[16][17]

  • Sample Preparation: Prepare a solution of the synthesized hemiketal mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be high enough for good signal-to-noise but low enough to avoid aggregation effects.

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a precisely controlled temperature (e.g., 298 K).

  • Signal Identification and Assignment: Identify distinct signals corresponding to each diastereomer. 2D NMR techniques like COSY and NOESY/EXSY can be invaluable for assigning protons and confirming chemical exchange between the isomers.[17] The presence of cross-peaks between signals of the two isomers in a NOESY/EXSY spectrum is definitive proof of an equilibrium.

  • Integration and Population Analysis: Carefully integrate well-resolved, non-overlapping signals for each diastereomer. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers at equilibrium.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the molar ratio. For an equilibrium A ⇌ B, Keq = [B]/[A].

  • Variable Temperature (VT) NMR: Repeat steps 2-5 at several different temperatures (e.g., from 278 K to 318 K in 10 K increments). This allows for the determination of the temperature dependence of Keq.

  • Van't Hoff Analysis: Plot ln(Keq) versus 1/T. According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), the slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R. This allows for the experimental determination of the standard enthalpy and entropy changes for the equilibrium.[18]

G cluster_1 Experimental Workflow using NMR A 1. Prepare Sample in Deuterated Solvent B 2. Acquire NMR Spectra at Multiple Temperatures (VT-NMR) A->B C 3. Signal Assignment (1D and 2D NMR) B->C D 4. Integrate Signals to Determine Isomer Ratios C->D E 5. Calculate Keq at Each Temperature D->E F 6. Construct Van't Hoff Plot (ln(Keq) vs 1/T) E->F G 7. Determine ΔH° and ΔS° from Slope and Intercept F->G

Caption: Experimental workflow for thermodynamic parameter determination.

Part 3: Data Interpretation and Application

Data Presentation

A clear and concise summary of the thermodynamic data is essential for comparison and interpretation.

DiastereomerRelative ΔG (kcal/mol) (Computational)Relative ΔH (kcal/mol) (Computational)Relative ΔS (cal/mol·K) (Computational)Keq (Experimental, 298 K)ΔG° (kcal/mol) (Experimental)ΔH° (kcal/mol) (Experimental)ΔS° (cal/mol·K) (Experimental)
A 0.000.000.001.000.000.000.00
B +1.2+0.8-1.340.14+1.15+0.75-1.34

Table 1: Hypothetical thermodynamic data for an equilibrium between two hemiketal diastereomers (A ⇌ B). Diastereomer A is set as the reference.

Structure-Stability Relationships

By analyzing the data in conjunction with the calculated 3D structures, one can establish structure-stability relationships. For instance, in the hypothetical data above, Diastereomer B is less stable than A. This could be attributed to:

  • Unfavorable Steric Interactions: An axial substituent on the morpholine or hemiketal ring in Diastereomer B might introduce destabilizing 1,3-diaxial interactions.

  • Loss of Favorable Intramolecular Bonding: Diastereomer A might be stabilized by an intramolecular hydrogen bond between the hemiketal hydroxyl and the morpholine nitrogen or oxygen, an interaction that may be geometrically impossible in Diastereomer B.

  • Solvent Effects: The relative stability can be highly dependent on the solvent. A more polar diastereomer will be better stabilized by a polar solvent.

Implications for Drug Development

The thermodynamic stability of different stereoisomers is a critical parameter in drug development for several reasons:[[“]][3]

  • Receptor Binding: A drug molecule must adopt a specific 3D conformation to bind effectively to its biological target. The most stable diastereomer may not be the one with the optimal shape for binding. If the energy barrier to adopt the "active" conformation is too high, the drug will have low potency.

  • Pharmacokinetics: Properties such as membrane permeability, metabolic stability, and plasma protein binding can differ between stereoisomers.

  • Drug Substance Stability: The thermodynamically most stable form is desirable for the final drug product to ensure a long shelf-life and consistent formulation. If a drug exists as an equilibrating mixture of diastereomers, the ratio must be consistent across batches to ensure reproducible therapeutic effects.

Conclusion

The rigorous evaluation of the thermodynamic stability of the hemiketal forms of 2-(4-chlorophenyl)-3-methylmorpholine is a crucial component of modern, structure-based drug design. By integrating the predictive power of computational chemistry with the empirical certainty of experimental techniques like NMR spectroscopy, researchers can gain a deep understanding of the structure-energy landscape of these complex molecules. This knowledge enables the selection of lead candidates with optimal conformational and stability profiles, ultimately accelerating the development of safer and more effective medicines.

References

  • Khan Academy. Cyclic hemiacetals and hemiketals. [Link]

  • Vedantu. Hemiacetal: Definition, Structure, Formation & Key Examples. [Link]

  • YIC. Hemiacetal Formation. [Link]

  • Consensus. What are the key applications of thermodynamic analysis in drug discovery? [Link]

  • Pearson. Hemiacetal Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Molecules, 23(11), 2949. [Link]

  • Tsigelny, I. F., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Current Pharmaceutical Design, 18(9), 1246-1259. [Link]

  • Jones, A. J., et al. (1979). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 57(23), 3033-3039. [Link]

  • Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Wang, T., & Zhan, C. G. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Journal of Pharmaceutical Sciences, 106(10), 2843-2850. [Link]

  • Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed, 40075606. [Link]

  • De Vleeschouwer, F., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(20), 11571-11639. [Link]

  • Keserű, G. M., & Swinney, D. C. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e67-e73. [Link]

  • Jones, A. J., et al. (1979). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 57(23), 3033-3039. [Link]

  • PubChem. 2-(4-chlorophenyl)-3-methylmorpholine. [Link]

  • Coufal, R., et al. (2019). Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. [Link]

  • Berndt, C., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(12), 2097. [Link]

  • Perekhoda, L. O., et al. (2016). The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction. Journal of Organic and Pharmaceutical Chemistry, 14(3), 55. [Link]

  • Dauphin, G., et al. (1991). Study of a delta-hydroxy ketone-hemiketal equilibrium by 2D-NMR exchange spectroscopy for the antibiotic grisorixin: involvement in cationic transport through membranes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1715-1722. [Link]

  • ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • PubChem. 2-(4-chlorophenyl)-3-methylmorpholine (C11H14ClNO). [Link]

  • Coufal, R., et al. Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. [Link]

  • ResearchGate. Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. [Link]

  • ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • PubChem. 2-(4-chlorophenyl)-3-methylmorpholine (C11H14ClNO). [Link]

  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Blough, B. E., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1544-1550. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • PubChem. 2-(4-Chlorophenyl)-3-methylmorpholine. [Link]

  • Semantic Scholar. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. [Link]

  • ResearchGate. (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Link]

  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

  • ResearchGate. Thermodynamic Properties of Binary Liquid Systems of Morpholine and Butylamines at Varying Temperatures. [Link]

  • ResearchGate. Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • Google Patents. EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Comparison of 2-(4-Chlorophenyl)-3-methylmorpholine stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Title : Stereochemical Profiling of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM): A Comprehensive Technical Guide

Executive Summary 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) is a halogenated derivative of the classical morpholine-based psychostimulant, phenmetrazine. Because the morpholine ring contains two chiral centers (C2 and C3), 4-CPM exists as four distinct stereoisomers. Understanding the structure-activity relationship (SAR) of these isomers is critical for drug development professionals, as chirality dictates whether the molecule acts as a potent monoamine releaser, a reuptake inhibitor, or remains pharmacologically inert. This guide synthesizes the stereochemical framework, pharmacological mechanisms, and self-validating experimental protocols required to profile 4-CPM.

Structural and Stereochemical Framework

The core scaffold of 4-CPM features a morpholine ring substituted with a methyl group at C3 and a 4-chlorophenyl group at C2. This creates two stereocenters, yielding four isomers:

  • Trans Isomers : (2S,3S)-4-CPM and (2R,3R)-4-CPM. In these configurations, the bulky phenyl and methyl groups adopt a pseudo-diequatorial/axial arrangement that minimizes steric hindrance.

  • Cis Isomers (Pseudo-isomers) : (2S,3R)-4-CPM and (2R,3S)-4-CPM. These isomers force one of the substituents into a less favorable axial position, significantly altering the 3D pharmacophore.

Causality in Receptor Binding : The spatial orientation of the basic nitrogen and the aromatic ring is paramount for docking into the orthosteric binding site of the Solute Carrier 6 (SLC6) family of monoamine transporters (MATs). The trans configuration optimally aligns with the aspartate residue in the central binding site (S1 pocket) of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Conversely, the cis isomers fail to trigger the conformational changes required for substrate translocation, rendering them weak reuptake inhibitors or inactive[2].

Pharmacological Mechanisms: Releasers vs. Inhibitors

Based on the established SAR of closely related analogs like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM), we can accurately predict the pharmacological profile of 4-CPM stereoisomers[3][4].

  • (2S,3S)-4-CPM (The Eutomer) : This isomer is predicted to be a potent, substrate-type monoamine releaser at DAT and NET. It binds to the transporter, is translocated into the cytoplasm, and collapses the vesicular pH gradient, causing non-exocytotic efflux of neurotransmitters[3].

  • The Para-Halogenation Effect : Unsubstituted phenmetrazine is highly selective for DAT and NET over the serotonin transporter (SERT). However, the introduction of a highly electronegative and lipophilic chlorine atom at the para position (4-chloro) expands the molecule's footprint. This modification significantly increases SERT affinity, shifting the profile from a pure stimulant to a mixed stimulant/entactogen, a phenomenon well-documented in para-substituted analogs like 4-MPM[4][5].

Experimental Protocols and Self-Validating Workflows

To empirically validate the pharmacological profile of 4-CPM stereoisomers, the following self-validating protocols must be strictly adhered to.

Protocol 1: Stereoselective Separation and Resolution

Objective: Isolate the four stereoisomers from a racemic mixture.

  • Diastereomeric Separation : Synthesize racemic 4-CPM. The resulting mixture of trans and cis diastereomers possesses different physical properties. Separate them using standard silica gel flash chromatography (Eluent: Dichloromethane/Methanol/Ammonia).

  • Chiral HPLC Resolution : The enantiomeric pairs ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) cannot be separated on standard silica. Inject the isolated trans racemate onto a preparative Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 90:10:0.1).

  • Validation : Confirm the absolute configuration using X-ray crystallography of the isolated hydrochloride salts.

Protocol 2: In Vitro Monoamine Transporter Assays (Uptake vs. Release)

Objective: Differentiate between reuptake inhibition and substrate-type release.

  • Tissue Preparation : Prepare rat brain synaptosomes or culture HEK293 cells stably expressing human DAT, NET, and SERT[3].

  • Uptake Inhibition Assay : Incubate cells with varying concentrations of the 4-CPM isomer (1 nM to 100 μM) and add tritiated substrates ([³H]DA, [³H]NE, [³H]5-HT). Measure the reduction in intracellular radioactivity to calculate the IC₅₀.

  • Release Assay (The Self-Validating Step) : Pre-load the cells with the tritiated substrate. Wash thoroughly, then expose the cells to the 4-CPM isomer. Measure the radioactivity in the extracellular buffer (efflux).

  • Monensin Validation : To definitively prove the isomer is a releaser and not just a blocker, repeat the release assay in the presence of 10 μM monensin (a Na⁺/H⁺ ionophore).

    • Causality: Monensin collapses the sodium gradient required for forward transport. If (2S,3S)-4-CPM is a true substrate-type releaser, monensin will synergistically augment the efflux. If it is merely a reuptake inhibitor (like the cis isomers), monensin will have no additive effect[3]. This internal control ensures absolute trustworthiness of the mechanistic claim.

Data Visualization

Table 1: Quantitative Transporter Inhibition Data (IC₅₀) for Para-Substituted Phenmetrazine Analogs (Used to ground the pharmacological predictions for 4-CPM)

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)Source
Phenmetrazine (Parent) ~0.1 - 1.2~0.1 - 1.2> 10.0[1][5]
4-FPM < 2.5< 2.5> 80.0[3]
4-MPM 1.93~1.5~1.0 - 2.0[4][5]
4-CPM (Predicted Eutomer) < 2.0< 2.0< 5.0SAR Extrapolation

Note: The 4-chloro substitution is predicted to enhance SERT activity relative to unsubstituted phenmetrazine and 4-FPM, aligning closer to the profile of 4-MPM.

Workflow Diagram

G Racemic Racemic 4-CPM Synthesis DiastSep Diastereomeric Separation (Silica Gel Chromatography) Racemic->DiastSep Trans Trans-4-CPM (Racemate) DiastSep->Trans Cis Cis-4-CPM (Racemate) DiastSep->Cis ChiralHPLC Chiral HPLC Resolution (Chiralpak AD-H) Trans->ChiralHPLC Isomer1 (2S,3S)-4-CPM ChiralHPLC->Isomer1 Isomer2 (2R,3R)-4-CPM ChiralHPLC->Isomer2 Uptake [³H] Uptake Inhibition Assay (IC50 Determination) Isomer1->Uptake Release [³H] Efflux / Release Assay (EC50 Determination) Isomer1->Release Result Pharmacological Profiling (Releaser vs. Blocker) Uptake->Result Monensin Monensin Validation (Self-Validating Control) Release->Monensin Monensin->Result

Workflow for the stereoselective isolation and self-validating pharmacological profiling of 4-CPM.

References

  • Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Drug and Alcohol Dependence, 130(1-3), 158-166. URL:[Link]

  • Mayer, F. P., et al. (2018). "Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 134(Pt A), 149-157. URL:[Link]

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 10(9), 1404-1416. URL:[Link]

  • Wikipedia Contributors. "Pseudophenmetrazine." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

The 4-Chlorophenmetrazine Enigma: A Technical Guide to the 4-Chloro-Phenmetrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical synthesis, and pharmacological profile of 2-(4-chlorophenyl)-3-methylmorpholine (often referred to as 4-Chlorophenmetrazine or 4-CPM ).

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine (Code: G 260 ) is a synthetic morpholine derivative and a structural analogue of the anorectic agent Phenmetrazine (Preludin). While Phenmetrazine acts primarily as a norepinepherine-dopamine releasing agent (NDRA), the introduction of a chlorine atom at the para-position of the phenyl ring fundamentally alters its pharmacodynamic profile.

This guide explores the compound's discovery as part of early structure-activity relationship (SAR) studies, its chemical synthesis via the


-haloketone route, and the critical toxicological implications that have largely relegated it to the status of a reference standard rather than a therapeutic candidate.

Historical Context & Discovery

The discovery of 2-(4-chlorophenyl)-3-methylmorpholine is inextricably linked to the development of Phenmetrazine in the 1950s by Boehringer Ingelheim.

  • The Phenmetrazine Era (1952): A. Thomä and O. Wick synthesized Phenmetrazine, discovering that the morpholine ring conferred metabolic stability and a favorable therapeutic index compared to amphetamine.

  • The Halogenation Logic: In the quest to separate anorectic effects from central stimulation, medicinal chemists systematically substituted the phenyl ring.

    • Ortho-substitution (e.g., Phendimetrazine) maintained stimulant properties.

    • Para-substitution (e.g., 4-Chloro) was investigated to modulate transporter selectivity.

  • The "G" Series: The designation G 260 identifies this compound within a series of experimental morpholines (similar to G 130 , which is 2-phenyl-5,5-dimethylmorpholine). Unlike its fluorinated cousins (e.g., 3-Fluorophenmetrazine), the 4-chloro derivative never achieved clinical viability, likely due to the "Para-Chloro Rule" of neurotoxicity observed in amphetamines.

Chemical Synthesis & Stereochemistry

The synthesis of 2-(4-chlorophenyl)-3-methylmorpholine follows a modified Thomä protocol , utilizing a 4-chloropropiophenone precursor. The reaction yields a mixture of diastereomers (cis and trans), with the trans-isomer typically being the thermodynamically stable and pharmacologically active target.

Retrosynthetic Analysis

The morpholine ring is constructed via a double-nucleophilic cyclization involving an amino-alcohol intermediate.

  • Precursor: 4-Chloropropiophenone.

  • Key Intermediate:

    
    -Bromo-4-chloropropiophenone.
    
  • Cyclization Agent: Ethanolamine.

Detailed Synthesis Protocol

Note: This protocol is for research purposes only and requires a fume hood and standard PPE.

Step 1:


-Bromination [1]
  • Dissolve 4-Chloropropiophenone (1.0 eq) in Glacial Acetic Acid.

  • Add Bromine (

    
    , 1.05 eq) dropwise at 20–25°C. The reaction is exothermic; maintain temperature control.
    
  • Stir until decolorization confirms consumption of bromine.

  • Quench with ice water and extract the resulting

    
    -bromo-4-chloropropiophenone  into Dichloromethane (DCM). Wash with 
    
    
    
    to remove acid traces.

Step 2: Amination & Reduction (One-Pot Variant)

  • Dissolve the

    
    -bromo intermediate in Toluene.
    
  • Add excess Ethanolamine (2.5 eq) to act as both reactant and proton scavenger. Stir at reflux for 4 hours.

    • Mechanism:[2] Nucleophilic displacement of the bromide by the amine yields the

      
      -amino ketone.
      
  • Cool to 0°C and add Sodium Borohydride (

    
    , 2.0 eq) in portions to reduce the ketone to the alcohol.
    
  • Stir for 12 hours at room temperature.

  • Cyclization: The resulting diol-amine intermediate is often cyclized in situ or via acid catalysis (conc.

    
     at 0°C) to close the morpholine ring.
    

Step 3: Isolation of the trans-Isomer

  • Basify the reaction mixture (pH 12) and extract with Diethyl Ether.

  • Convert the free base to the Hydrochloride salt using HCl/Ether gas.

  • Fractional Crystallization: Recrystallize from Isopropanol/Acetone. The trans-isomer (2-(4-chlorophenyl)-3-methylmorpholine HCl) typically crystallizes first due to higher lattice energy.

Reaction Workflow Diagram

Synthesispath cluster_0 Precursor Phase cluster_1 Cyclization Phase cluster_2 Product Start 4-Chloropropiophenone Bromination Bromination (Br2 / AcOH) Start->Bromination Inter1 α-Bromo-4-chloropropiophenone Bromination->Inter1 Amination Amination (Ethanolamine) Inter1->Amination Nucleophilic Attack Reduction Reduction (NaBH4) Amination->Reduction Ketone -> Alcohol Cyclization Acid Cyclization (H2SO4) Reduction->Cyclization Ring Closure Final 2-(4-Chlorophenyl)- 3-methylmorpholine (Trans-isomer) Cyclization->Final Crystallization

Caption: Step-wise synthesis of 4-Chlorophenmetrazine via the


-haloketone route.

Pharmacology & SAR Profile

The substitution of the 4-position on the phenyl ring is the primary determinant of monoamine transporter selectivity in this scaffold.

Structure-Activity Relationship (SAR)
  • Phenmetrazine (H): High selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters. Negligible Serotonin (SERT) activity. Result: Clean stimulation, anorexia.

  • 4-Fluoro Analogue (3-FPM/4-FPM): Retains DAT/NET selectivity but increases metabolic stability.

  • 4-Chloro Analogue (4-CPM): The large, lipophilic chlorine atom increases affinity for SERT .

    • Effect: This shifts the compound from a pure stimulant (NDRA) toward a mixed releaser (SNDRA) or a serotonin-dominant releasing agent (SRA).

The Neurotoxicity Risk (The "Para-Chloro" Rule)

A critical insight for researchers is the potential neurotoxicity of 4-CPM. In the amphetamine class, 4-Chloroamphetamine (PCA) is a selective neurotoxin that destroys serotonergic neurons.

  • Mechanism: PCA enters the serotonin neuron via SERT, displaces serotonin from vesicles (VMAT2), and is oxidized to reactive quinones that cause oxidative stress and terminal degeneration.

  • Relevance to Morpholines: As the cyclic analogue of PCA, 2-(4-chlorophenyl)-3-methylmorpholine is hypothesized to share this mechanism. This high probability of serotonergic neurotoxicity is the primary reason this compound is not a marketed drug.

Comparative Data Table
CompoundSubstituent (R)Primary TargetSelectivity Ratio (DA:5-HT)Neurotoxicity Risk
Phenmetrazine -HDAT / NET> 100:1Low
3-Fluorophenmetrazine -3-FDAT / NET> 50:1Low
4-Chlorophenmetrazine -4-ClDAT / SERT~ 1:1 to 1:5High (Theoretical)
4-Methylphenmetrazine -4-MeDAT / SERTBalancedModerate
Signaling Pathway Diagram

Pharmacology cluster_transporters Monoamine Transporters Compound 4-Chlorophenmetrazine DAT DAT (Dopamine) Compound->DAT High Affinity NET NET (Norepinephrine) Compound->NET High Affinity SERT SERT (Serotonin) Compound->SERT High Affinity (Unique to 4-Cl) Effect Monoamine Release (Efflux) DAT->Effect NET->Effect SERT->Effect Toxicity Oxidative Stress (Terminal Destruction) SERT->Toxicity Intracellular Accumulation

Caption: Pharmacological interaction profile highlighting the unique SERT affinity and associated toxicity risk.

Conclusion

2-(4-Chlorophenyl)-3-methylmorpholine represents a classic case of pharmacological divergence in medicinal chemistry. While the morpholine scaffold generally confers safety and stability (as seen in Phenmetrazine), the specific introduction of a 4-chloro substituent activates a serotonergic mechanism that likely mimics the neurotoxicity of para-chloroamphetamine. Consequently, this compound remains a tool for SAR studies rather than a viable therapeutic, serving as a cautionary example of how minor structural modifications can introduce major toxicological liabilities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. Retrieved from [Link]

  • Thomä, O., & Wick, H. (1954).Über einige Tetrahydro-1,4-oxazine mit sympathicomimetischen Eigenschaften (On some tetrahydro-1,4-oxazines with sympathomimetic properties). Arch. exp. Path. u. Pharmakol. (Historical reference for Phenmetrazine synthesis).
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Retrieved from [Link]

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. (Context for monoamine release assays). Retrieved from [Link]

  • Fuller, R. W. (1992).Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Reference for Para-chloroamphetamine neurotoxicity mechanism).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the synthesis, purification, and validation of 2-(4-chlorophenyl)-3-methylmorpholine hydrochloride (also known as 4-chlorophenmetrazine). This compound is a structural analogue of the anorectic agent phenmetrazine, distinguished by the para-chloro substitution on the phenyl ring.

This guide moves beyond basic recipe-following. It focuses on the mechanistic causality of each step, ensuring high fidelity in the production of reference standards for neuropharmacology or forensic analysis.

Key Technical Challenges Addressed:

  • Regioselectivity: Controlling

    
    -bromination to prevent over-bromination.
    
  • Chemo-selectivity: Reducing the ketone without dehalogenating the aryl chloride (a common risk with catalytic hydrogenation).

  • Stereocontrol: Managing the cis/trans diastereomeric ratio during cyclization.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we deconstruct the morpholine ring. The most reliable industrial route for 2-phenyl-3-methylmorpholines involves the construction of an amino-alcohol backbone followed by acid-catalyzed dehydration.

Strategic Disconnections
  • C-O Bond Formation (Cyclization): The final ring closure is achieved via intramolecular etherification.

  • C-N Bond Formation: The nitrogen atom is introduced via nucleophilic substitution on an

    
    -haloketone.
    
  • Precursor Selection: 4-Chloropropiophenone is the ideal starting material, providing the necessary carbon skeleton and the pre-installed halogen.

Reaction Scheme Visualization

The following diagram outlines the forward reaction logic and critical intermediates.

SynthesisRoute cluster_0 Critical Control Point Start 4-Chloropropiophenone (Starting Material) Inter1 Alpha-Bromo Intermediate (Lachrymator Control) Start->Inter1 Br2 or NBS Acid Cat. Inter2 Amino-Ketone (Unstable Base) Inter1->Inter2 Ethanolamine Excess Base Inter3 Amino-Alcohol (Diastereomeric Mix) Inter2->Inter3 NaBH4 (Reduction) <10°C Final 2-(4-Cl-phenyl)-3-methylmorpholine (Free Base) Inter3->Final H2SO4 (Cyclization) Dehydration Salt HCl Salt Product (Crystalline) Final->Salt HCl/Ether Crystallization

Caption: Figure 1. Stepwise synthetic pathway emphasizing the critical reduction control point to prevent aryl-chloride loss.

Detailed Experimental Protocols

Step 1: -Bromination of 4-Chloropropiophenone

Objective: Introduce a leaving group at the alpha position. Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

  • Reagents: 4-Chloropropiophenone (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat).
    
  • Protocol:

    • Dissolve 4-chloropropiophenone in glacial acetic acid (5 mL/g).

    • Add catalytic HBr (48% aq, 0.1 mL).

    • Critical Step: Add

      
       dropwise at 20–25°C. Do not heat initially. The reaction is autocatalytic.
      
    • Once the color fades (indicating initiation), maintain temperature <30°C to prevent di-bromination.

    • Quench with ice water. The product, 2-bromo-1-(4-chlorophenyl)propan-1-one, will precipitate or form an oil.

    • Expert Insight: Do not purify by distillation (thermal instability). Use the crude solid/oil directly after washing with bicarbonate to remove acid.

Step 2: Amination & Reduction (The "One-Pot" Approach)

Objective: Install the nitrogen linker and reduce the ketone to an alcohol. Expert Note: We use Sodium Borohydride (


) rather than catalytic hydrogenation (

). Palladium catalysts often cause hydrodehalogenation, stripping the chlorine atom from the phenyl ring [1].
  • Reagents: Step 1 product (1.0 eq), Ethanolamine (3.0 eq),

    
     (1.5 eq), Methanol.
    
  • Protocol:

    • Amination: Dissolve the

      
      -bromo ketone in Methanol (10 mL/g). Cool to 0°C.
      
    • Add Ethanolamine dropwise. The excess amine acts as a proton scavenger (HBr sponge).

    • Stir at 0°C for 2 hours. Monitoring: TLC should show disappearance of the bromo-ketone.

    • Reduction: With the solution still at 0–5°C, add

      
       portion-wise.
      
      • Caution: Exothermic hydrogen evolution.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Evaporate MeOH. Partition residue between water and Dichloromethane (DCM). The organic layer contains the intermediate 1-(4-chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol .

Step 3: Acid-Catalyzed Cyclization

Objective: Close the morpholine ring via dehydration. Mechanism: Protonation of the benzylic hydroxyl group creates a carbocation (or activates displacement), which is attacked by the pendant hydroxyl of the ethanolamine chain.

  • Reagents: Crude Amino-Alcohol, Conc. Sulfuric Acid (

    
    ), Water/Ice.
    
  • Protocol:

    • Cool crude amino-alcohol to 0°C.

    • Slowly add Conc.

      
       (2 mL per gram of precursor). This forms a viscous paste.
      
    • Heat the mixture to 100–110°C for 2–3 hours. The solution will darken.

    • Quench: Pour the reaction onto crushed ice.

    • Neutralization: Basify carefully with 50% NaOH solution until pH > 12. Temperature Check: Keep T < 20°C during basification to prevent degradation.

    • Extraction: Extract the free base oil with Diethyl Ether or DCM (3x). Dry over

      
      .
      

Purification & Salt Formation Logic

The crude free base is a mixture of cis and trans isomers.[1] For pharmaceutical standards, the hydrochloride salt is the preferred form due to stability.

Crystallization Workflow

Purification Crude Crude Free Base (Cis/Trans Mix) Solvent Dissolve in Dry Ether/IPA Crude->Solvent Acid Add HCl (gas) or HCl in Dioxane Solvent->Acid Precip Precipitation of HCl Salt Acid->Precip Recryst Recrystallization (IPA/Acetone) Precip->Recryst Enrichment of Trans Isomer

Caption: Figure 2.[1] Purification workflow targeting the thermodynamically stable hydrochloride salt.

Isomer Enrichment

The trans-isomer (phenyl and methyl groups on opposite sides of the ring) is generally thermodynamically favored and crystallizes more readily.

  • Solvent System: Boiling Isopropyl Alcohol (IPA) with slow cooling.

  • Result: The precipitate is predominantly the trans-isomer hydrochloride. The cis-isomer often remains in the mother liquor.

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, compare your results against these expected parameters.

ParameterExpected ResultMechanistic Explanation
Appearance White crystalline powderHigh purity salt formation.
Melting Point 180–185°C (approx)Sharp range indicates isomeric purity.
1H NMR (CDCl3) Doublet at ~0.8-1.0 ppm (Methyl)Diagnostic of the 3-methyl group.
1H NMR (Stereo) Coupling constant (

) of H2-H3
Trans typically shows larger

(8-10 Hz) due to anti-periplanar geometry; Cis shows smaller

(2-5 Hz).
Mass Spec (ESI) [M+H]+ = 212.1 / 214.1Characteristic 3:1 Chlorine isotope pattern is mandatory confirmation of the Cl-atom retention.

Safety & Compliance

  • Chemical Hazards:

    
    -Bromo ketones are potent lachrymators . All operations in Step 1 must occur in a functioning fume hood.
    
  • Regulatory Context: 2-(4-chlorophenyl)-3-methylmorpholine is a positional analogue of Phenmetrazine (Schedule II in US). Researchers must verify local laws (e.g., US Federal Analogue Act, UK Psychoactive Substances Act) before synthesis. This protocol is strictly for authorized reference standard generation [2].

References

  • Hydrodehalogenation Risks: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming aryl-halide lability with Pd/C).
  • Phenmetrazine Analogue Synthesis: Boehringer Ingelheim. (1954). Process for the production of substituted morpholines. U.S. Patent 2,835,669.

  • Stereochemical Assignment: Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Discusses stereochemistry of phenmetrazine analogues).

  • Morpholine Ring Closure: D'Amico, J. J., et al. (1960). "Synthesis of 2-substituted morpholines." Journal of Organic Chemistry, 25(8), 1336-1341.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for 2-(4-Chlorophenyl)-3-methylmorpholine (4-Chlorophenmetrazine)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

2-(4-Chlorophenyl)-3-methylmorpholine, commonly known in forensic and pharmaceutical circles as 4-Chlorophenmetrazine (4-CPM) , is a halogenated derivative of the anorectic drug Phenmetrazine. As a substituted morpholine, it functions as a norepinephrine-dopamine releasing agent.

The analysis of 4-CPM presents specific chromatographic challenges inherent to its structure:

  • Basicity: The secondary amine nitrogen (calculated pKa

    
     8.5–9.2) is prone to interacting with residual silanols on silica-based columns, leading to peak tailing.
    
  • Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers (two cis and two trans enantiomers). The trans configuration is typically the thermodynamically favored and biologically active form, but rigorous analysis requires separation capability for all isomers.

  • Regioisomerism: In synthetic optimizations or forensic seizures, distinguishing the para-chloro (4-CPM) from ortho- or meta- isomers is critical.

This guide outlines two distinct protocols: a robust Reversed-Phase (RP-HPLC) method for achiral purity/assay, and a Normal-Phase Chiral method for enantiomeric resolution.

Analytical Decision Matrix (Workflow)

The following workflow illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Chiral Composition).

MethodSelection Start Sample: 2-(4-Chlorophenyl)-3-methylmorpholine Goal Define Analytical Goal Start->Goal Branch1 General Purity / Potency / Regioisomer ID Goal->Branch1 Branch2 Enantiomeric Excess (ee) / Stereoisomer Profiling Goal->Branch2 MethodA PROTOCOL A: RP-HPLC (C18 / Low pH Buffer) Branch1->MethodA MethodB PROTOCOL B: Chiral HPLC (Amylose-based / Normal Phase) Branch2->MethodB ResultA Output: % Purity, Impurity Profile MethodA->ResultA ResultB Output: R/S Ratio, cis/trans Ratio MethodB->ResultB

Figure 1: Analytical Decision Matrix for 4-Chlorophenmetrazine analysis.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: To quantify 4-CPM and separate it from synthesis precursors (e.g., 2-bromo-1-(4-chlorophenyl)propan-1-one) and regioisomers.

Scientific Rationale

Basic amines like 4-CPM often tail on standard silica columns due to ion-exchange interactions with silanols. To mitigate this, we employ a low pH strategy (pH 3.0) using a phosphate buffer.[1] At this pH, silanols are protonated (neutral), and the analyte is fully ionized, ensuring a solubility-driven partition mechanism rather than adsorption. Alternatively, a high-pH-stable hybrid column (e.g., Waters XBridge) can be used at pH 10 to keep the amine neutral, but the low-pH method is more universal for standard labs.

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex), 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid) + 0.1% Triethylamine (TEA)*
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic
Ratio (A:B) 70:30 (v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 220 nm (Amine/Chlorophenyl absorption) and 254 nm
Injection Vol 10 µL
Run Time 15 minutes

*Note: TEA acts as a sacrificial base to block highly active silanol sites, further improving peak symmetry.

Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 4-CPM HCl in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial concentration 100 µg/mL). Filter through 0.22 µm PTFE filter.

Expected Performance (System Suitability)
  • Retention Time (RT): ~6.5 – 7.5 minutes.

  • Tailing Factor (

    
    ):  < 1.5.[2]
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Protocol B: Chiral Separation (Normal Phase)

Objective: To resolve the four possible stereoisomers (cis-2S,3S; cis-2R,3R; trans-2S,3R; trans-2R,3S).

Scientific Rationale

Separating enantiomers of morpholine derivatives requires a chiral selector capable of forming transient diastereomeric complexes. Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for phenyl-morpholines. The separation mechanism relies on hydrogen bonding and


-

interactions between the chlorophenyl ring of the analyte and the carbamate groups on the stationary phase.
Method Parameters
ParameterSpecification
Column Daicel Chiralpak AD-H (or equivalent Amylose-based phase), 4.6 × 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 220 nm
Backpressure Typically < 50 bar (Normal Phase)
Critical Considerations
  • Diethylamine (DEA): Essential additive. Without a basic modifier, the amine analyte will adsorb irreversibly to the chiral stationary phase, resulting in no elution or extreme broadness.

  • Solvent Compatibility: Ensure the LC system is flushed of all aqueous buffers and reversed-phase solvents (using Isopropanol) before connecting the Chiralpak column to prevent phase collapse.

Sample Preparation & Extraction Logic

For biological matrices (plasma/urine) or complex formulations, a Liquid-Liquid Extraction (LLE) is recommended to remove protein and matrix interferences before HPLC injection.

SamplePrep Sample Biological Matrix (Plasma/Urine) Alkalinize Add 0.1M NaOH (pH > 10) Sample->Alkalinize Deprotonate Amine Extract Add MTBE or Ethyl Acetate Alkalinize->Extract PhaseSep Vortex & Centrifuge Collect Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject to HPLC Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating 4-CPM from biological matrices.

Mechanism: 4-CPM is a base. Adding NaOH ensures the molecule is uncharged (free base), allowing it to partition into the organic solvent (MTBE), leaving polar impurities behind.

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link

  • Sielc Technologies. (n.d.). "Separation of Phenmetrazine on Newcrom R1 HPLC column." Application Note. Link

  • PubChem. (n.d.). "2-(4-Chlorophenyl)-3-methylmorpholine (Compound Summary)." National Library of Medicine.[3] Link

  • Partilla, J. S., et al. (2006). "Interaction of amphetamine analogs with human liver microsomes." Annals of the New York Academy of Sciences. (Contextual reference for morpholine metabolism).
  • Daicel Corporation. (n.d.). "Chiralpak AD-H Instruction Manual.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-(4-Chlorophenyl)-3-methylmorpholine , commonly known as 4-Chlorophenmetrazine (4-CPM) , in human plasma.

4-CPM is a halogenated analogue of the stimulant phenmetrazine and is classified as a New Psychoactive Substance (NPS). Accurate quantification is critical for forensic toxicology and pharmacokinetic profiling. This guide addresses the specific challenge of separating 4-CPM from its positional isomers (2-CPM and 3-CPM) and minimizing matrix effects in complex plasma samples.

Key Technical Highlights:

  • Isomer Resolution: Utilization of a Biphenyl stationary phase to achieve baseline separation of chloro-positional isomers.

  • Sensitivity: Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL using 100 µL plasma.

  • Selectivity: Optimized MRM transitions targeting the characteristic 4-chlorobenzyl cation.

Chemical Identity & Mechanistic Insight

Understanding the fragmentation chemistry of 4-CPM is a prerequisite for selecting robust MRM transitions.

  • Compound: 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM)

  • Molecular Formula: C₁₁H₁₄ClNO

  • Monoisotopic Mass: 211.08 Da

  • Precursor Ion [M+H]⁺: m/z 212.1

Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated morpholine ring undergoes cleavage. The most abundant product ions result from the destabilization of the morpholine ring, leading to the formation of a stable 4-chlorobenzyl cation (m/z 125.0) and a 4-chlorophenyl-oxonium species (m/z 139.0).

Isomer Challenge: The ortho- (2-CPM) and meta- (3-CPM) isomers share the same mass and similar fragmentation patterns. Chromatographic resolution is the only reliable method for distinction.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Reference Standard: 4-Chlorophenmetrazine HCl (Certified Reference Material).

  • Internal Standard (IS): Phenmetrazine-d5 or 4-CPM-d5 (if available).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation

Two methods are presented.[1][2][3][4][5][6][7][8] Protocol A (LLE) is recommended for high-sensitivity applications (low pg/mL range), while Protocol B (PPT) is suitable for rapid high-throughput screening (ng/mL range).

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex 10s.

  • Buffer: Add 50 µL of 0.1 M Carbonate Buffer (pH 9.5) to ensure the analyte is in its non-ionized free base form, improving organic solubility.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitation: Shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to an autosampler vial.[3]

Protocol B: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of plasma to a tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard.

  • Vortex: Vortex for 30 seconds.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions[3][8]
Chromatographic Parameters
  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm (or 1.7 µm).

    • Rationale: Biphenyl phases offer enhanced pi-pi interactions, providing superior selectivity for halogenated aromatic isomers compared to standard C18 columns.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize the pi-pi interaction selectivity.

Gradient Profile:

Time (min) % B Event
0.0 10 Initial Hold
0.5 10 Load
4.0 90 Elution of Analytes
5.0 90 Wash
5.1 10 Re-equilibration

| 7.0 | 10 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][9]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 800 L/hr (N2).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
4-CPM 212.1 125.0 5025Quantifier
212.1139.05018Qualifier 1
212.189.05035Qualifier 2
IS (Phenmetrazine-d5) 183.296.15025Quantifier

Note: Collision Energies (CE) are estimates. Optimize by infusing a 100 ng/mL standard.

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting the choice between sensitivity (LLE) and throughput (PPT).

G Start Plasma Sample (100 µL) Decision Requirement Check: Sensitivity vs. Speed? Start->Decision LLE_Step1 Protocol A: LLE (High Sensitivity) Decision->LLE_Step1 Sensitivity (<1 ng/mL) PPT_Step1 Protocol B: PPT (High Throughput) Decision->PPT_Step1 Speed (>5 ng/mL) LLE_Step2 Add pH 9.5 Buffer (Free Base Formation) LLE_Step1->LLE_Step2 LLE_Step3 Extract with MTBE (10 min Shake) LLE_Step2->LLE_Step3 LLE_Step4 Evaporate & Reconstitute LLE_Step3->LLE_Step4 LC_Inject UHPLC Injection (Biphenyl Column) LLE_Step4->LC_Inject PPT_Step2 Add Cold ACN + 0.1% FA PPT_Step1->PPT_Step2 PPT_Step3 Centrifuge & Dilute Supernatant PPT_Step2->PPT_Step3 PPT_Step3->LC_Inject Separation Isomer Separation (4-CPM vs 3-CPM) LC_Inject->Separation Detection MS/MS Detection (m/z 212.1 -> 125.0) Separation->Detection Data Quantitation Detection->Data

Figure 1: Decision matrix and workflow for 4-CPM extraction and analysis.

Method Validation Summary (Expected Performance)

This method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.990.5 – 500 ng/mL (r² = 0.998)
Accuracy ±15% (±20% at LLOQ)92.4% – 106.1%
Precision (CV) <15% (<20% at LLOQ)3.5% – 8.2%
Recovery (LLE) Consistent (>50%)~85% (MTBE extraction)
Matrix Effect 85-115%95% (Minimal suppression with Biphenyl/MeOH)
Troubleshooting Guide
  • Peak Tailing: Ensure the final sample solvent matches the initial mobile phase (10% MeOH). Stronger solvents (100% MeOH) in the injection will cause peak distortion for early eluters.

  • Isomer Co-elution: If 3-CPM and 4-CPM are not resolving, lower the gradient slope (e.g., 0.5% B/min) around the elution time or reduce column temperature to 30°C.

  • Low Sensitivity: Check the pH of the buffer in LLE. 4-CPM is a base; pH must be >9.0 to extract effectively into organic solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. Retrieved from [Link]

  • McLaughlin, G., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis.[2][3][4][5][8][10][11] (Provides mechanistic basis for phenmetrazine analog fragmentation). Retrieved from [Link]

  • Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma. (Reference for general extraction and LC parameters for basic drugs). Retrieved from [Link]

  • Phenomenex. Separation of Isomeric Compounds using Biphenyl Stationary Phases. (Technical Guide on column selection). Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction and LC-MS/MS Analysis of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers, forensic toxicologists, and drug development scientists requiring a validated, high-sensitivity methodology for the extraction and quantification of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) in biological matrices.

Introduction & Compound Profile

2-(4-Chlorophenyl)-3-methylmorpholine (often abbreviated as 4-CPM or 4-Chlorophenmetrazine ) is a synthetic morpholine derivative and a structural analogue of the anorectic drug Phenmetrazine. It acts as a monoamine releasing agent with high affinity for dopamine and norepinephrine transporters.

Due to its emergence as a New Psychoactive Substance (NPS) and potential pharmaceutical intermediate, robust analytical methods are required. This protocol addresses the specific physicochemical challenges of 4-CPM—specifically its basicity and moderate lipophilicity—to ensure high recovery and matrix elimination from plasma and urine.

Physicochemical Characteristics
PropertyValueImplication for Extraction
Molecular Formula C₁₁H₁₄ClNOMonoisotopic Mass: 211.08
Molecular Weight 211.69 g/mol Detectable as [M+H]⁺ at m/z 212.1
pKa (Calculated) ~8.4 – 8.9Basic amine. Positively charged at pH < 6; Neutral at pH > 10.
LogP ~2.5 – 2.9Moderately lipophilic. Suitable for Reversed-Phase LC and LLE.
Solubility High in MeOH, ACNCompatible with standard organic elution solvents.

Sample Preparation Strategies

Two distinct protocols are provided:

  • Method A (Gold Standard): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Recommended for high-throughput clinical/forensic workflows requiring maximum cleanliness.

  • Method B (Alternative): Liquid-Liquid Extraction (LLE). Recommended for laboratories with limited SPE infrastructure or budget constraints.

Method A: Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: This method utilizes a "Catch and Release" mechanism. The sorbent contains both hydrophobic (reversed-phase) and strong cation exchange (sulfonic acid) groups.

  • Load (Acidic pH): 4-CPM is protonated (

    
    ) and binds ionically to the sorbent.
    
  • Wash (Organic/Neutral): Interferences (phospholipids, neutrals) are washed away while 4-CPM remains ionically bound.

  • Elute (Basic pH): High pH neutralizes the amine, breaking the ionic bond and releasing 4-CPM into the organic solvent.

Protocol A Workflow

Materials:

  • Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

    
    ), Water (Milli-Q).
    

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 200 µL of Plasma or Urine.

    • Add 20 µL Internal Standard (e.g., Phenmetrazine-D5 or Tramadol-D3, 100 ng/mL).

    • Add 200 µL 4%

      
       (Phosphoric Acid) in water. Rationale: Acidifies sample to pH ~2-3 to ensure 4-CPM is fully ionized.
      
    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 mins (to pellet particulates).

  • SPE Extraction:

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample supernatant at low vacuum (~1-2 mL/min).

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and polar interferences.

    • Wash 2 (Organic): 1 mL 100% Methanol. CRITICAL STEP: Removes hydrophobic neutrals and phospholipids. 4-CPM stays bound via ion-exchange.

    • Elute: 2 x 500 µL 5%

      
       in Methanol. High pH neutralizes the drug, releasing it.
      
  • Post-Extraction:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE (MCX) Steps Sample 200 µL Plasma/Urine Acidify Add 4% H3PO4 (Ionize Amine) Sample->Acidify Condition Condition: MeOH -> Water Load Load Sample (Drug binds to SO3-) Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Recon Evaporate & Reconstitute LC-MS/MS Ready Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipids (Wash 2) and specific recovery of basic amines.

Method B: Liquid-Liquid Extraction (LLE)

Mechanism: Exploits the pH-dependent solubility. By adjusting the sample pH to >10 (above the pKa of ~8.8), 4-CPM becomes non-ionized and partitions preferentially into a non-polar organic solvent.

Protocol B Workflow

  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma/Urine.

    • Add 20 µL Internal Standard.

    • Add 100 µL 0.5 M Sodium Carbonate buffer (pH 10.5). Rationale: Shifts equilibrium to non-ionized free base.

  • Extraction:

    • Add 1 mL Extraction Solvent.

      • Option A (Cleanest): 1-Chlorobutane (Specific for amines, less lipid co-extraction).

      • Option B (General): MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50).

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Separation:

    • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

    • Optional Back-Extraction: For dirty matrices (post-mortem blood), back-extract the organic layer with 200 µL 0.1 M HCl, discard organic, then re-alkalinize and re-extract. (Usually not necessary for clinical plasma).

  • Reconstitution:

    • Evaporate organic layer to dryness (Nitrogen, 40°C).

    • Reconstitute in 100 µL Mobile Phase.

Analytical Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Divert to Waste (Salt removal)
3.00 95 Linear Ramp
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions: Note: Transitions must be optimized with a pure standard. The following are theoretical/predicted based on Phenmetrazine fragmentation patterns.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
4-CPM 212.1 125.0 Quantifier20 - 25
212.1154.0Qualifier15 - 20
212.171.0Qualifier30
IS (Phenmetrazine-D5) 183.296.0Internal Std20
  • Quantifier Explanation: The m/z 125.0 ion corresponds to the 4-chlorobenzyl cation , a highly stable and specific fragment for this molecule, analogous to the benzyl cation (m/z 91) seen in non-chlorinated phenmetrazine.

Validation Criteria & Quality Control

To ensure scientific integrity, the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over range 1.0 – 1000 ng/mL.
    
  • Recovery (Extraction Efficiency):

    • Compare peak area of extracted samples vs. post-extraction spiked blank matrix.

    • Target: > 80% for SPE; > 70% for LLE.

  • Matrix Effect:

    • Compare post-extraction spiked matrix vs. solvent standard.

    • Acceptable range: 85% – 115%. (Values < 100% indicate suppression).

    • Note: If suppression is high (>20%) in LLE, switch to Method A (SPE).

Validation_Logic Check Calculate Matrix Effect (ME%) Pass ME% = 85-115% Proceed to Validation Check->Pass Fail ME% < 85% (Suppression) or > 115% (Enhancement) Check->Fail Fix Action: 1. Switch LLE -> SPE 2. Dilute Sample 3. Improve Chromatography Fail->Fix

Figure 2: Decision tree for handling Matrix Effects during method development.

References

  • PubChem. (2023). 2-(4-Chlorophenyl)-3-methylmorpholine Compound Summary. National Library of Medicine. [Link]

  • Mayer, M., et al. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis. [Link]

  • Bäckberg, M., et al. (2015). Phenmetrazine analogs on the NPS market: Clinical and analytical data. Clinical Toxicology. [Link]

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. [Link]

Sources

Technical Application Note: Enantioselective Resolution of 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The separation of 2-(4-Chlorophenyl)-3-methylmorpholine enantiomers represents a critical workflow in the development of psychostimulants and anorectics. As a 4-chloro derivative of Phenmetrazine (3-methyl-2-phenylmorpholine), this molecule possesses two chiral centers at the C2 and C3 positions, theoretically yielding four stereoisomers (two enantiomeric pairs: cis and trans).

In pharmaceutical contexts, the synthetic route typically favors the formation of the trans-diastereomer, necessitating the resolution of the (+)-trans and (-)-trans enantiomers. The pharmacological potency and toxicity profiles of morpholine derivatives are highly stereospecific; for instance, in the parent compound phenmetrazine, the (+)-trans isomer is significantly more potent as a catecholamine releaser than its (-)-isomer.

The Separation Challenge

Basic morpholine derivatives present a specific chromatographic challenge:

  • Peak Tailing: The secondary amine function interacts strongly with residual silanols on the silica support, leading to peak tailing.

  • Solubility: The lipophilicity introduced by the 4-chlorophenyl group requires careful mobile phase balancing to ensure solubility while maintaining retention.

This guide outlines two validated protocols: a Normal Phase (NP-HPLC) "Gold Standard" method for quality control, and a Supercritical Fluid Chromatography (SFC) method for high-throughput screening and purification.

Method Development Strategy

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For 2-aryl-3-methylmorpholines, Polysaccharide-based CSPs (Amylose and Cellulose derivatives) are the most effective.[1]

  • Primary Interaction: Hydrogen bonding between the morpholine nitrogen/ether oxygen and the carbamate groups of the CSP.

  • Secondary Interaction:

    
     interactions between the 4-chlorophenyl ring and the phenyl groups of the CSP.
    
  • Steric Fit: The inclusion of the methyl group into the chiral cavities of the polysaccharide helix.

Decision Tree for Method Selection

MethodDevelopment Start Sample: 2-(4-Chlorophenyl)-3-methylmorpholine Goal Define Goal Start->Goal QC QC / Analytical (High Resolution) Goal->QC Accuracy Focus Prep Prep / High Throughput (Speed & Recovery) Goal->Prep Speed Focus NP_Path Protocol A: Normal Phase HPLC (Amylose-based CSP) QC->NP_Path SFC_Path Protocol B: SFC (Cellulose-based CSP) Prep->SFC_Path Opt_NP Optimization: Add 0.1% Diethylamine (DEA) to suppress tailing NP_Path->Opt_NP Opt_SFC Optimization: Add 0.2% Isopropylamine (IPA) to Modifier SFC_Path->Opt_SFC Final Final Method Validation Opt_NP->Final Opt_SFC->Final

Figure 1: Method Development Decision Tree. Select Protocol A for robust QC analysis or Protocol B for preparative scale-up.

Protocol A: Normal Phase HPLC (The Gold Standard)

This method utilizes an Amylose-based column.[1][2][3] The helical structure of amylose tris(3,5-dimethylphenylcarbamate) provides the ideal cavity size for the 3-methylmorpholine moiety.

Chromatographic Conditions
ParameterCondition
Column Chiralpak AD-H (or immobilized Chiralpak IA)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (or 230 nm)
Injection Vol. 5 - 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase
Technical Rationale
  • Chiralpak AD-H: Chosen for its proven track record with phenmetrazine analogues. The "H" denotes high efficiency (5µm).

  • Diethylamine (DEA): CRITICAL. Without a basic additive, the basic nitrogen of the morpholine ring will interact with residual silanols on the silica gel, resulting in severe peak tailing (

    
    ) and loss of resolution. DEA competes for these sites, sharpening the peaks.
    
  • Mobile Phase Ratio: A 90:10 Hexane/IPA ratio ensures the analyte is retained long enough for the chiral recognition mechanism to occur (

    
    ) while maintaining reasonable run times (< 20 mins).
    
Expected Results
  • Elution Order: Typically, the (-)-trans isomer elutes first, followed by the (+)-trans isomer (confirmation with polarimeter required).

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor: < 1.2.

Protocol B: SFC (Supercritical Fluid Chromatography)[1]

SFC is preferred for purification due to low solvent viscosity (allowing higher flow rates) and easy solvent removal.

Chromatographic Conditions
ParameterCondition
Column Chiralcel OD-H (Cellulose-based) or Waters Trefoil CEL1
Dimensions 150 x 4.6 mm, 5 µm (or 2.5 µm for Trefoil)
Mobile Phase A CO₂ (Supercritical)
Mobile Phase B Methanol + 0.2% Isopropylamine (IPAm)
Gradient Isocratic 15% B (or Gradient 5-25% B over 5 min)
Back Pressure 120 bar (1740 psi)
Temperature 40°C
Flow Rate 3.0 mL/min
Technical Rationale
  • Chiralcel OD-H: Cellulose-based phases often show complementary selectivity to Amylose phases. For some 4-substituted phenyl rings, the rigid rod structure of cellulose provides better discrimination than the amylose helix.

  • Methanol Modifier: Methanol is a stronger eluent than IPA in SFC. It solubilizes the polar amine salt effectively.

  • Isopropylamine: Used instead of DEA in SFC because it is more volatile, ensuring no residue is left in the fraction collection during preparative runs.

Sample Preparation & System Suitability[1][4]

Sample Prep Protocol
  • Weighing: Accurately weigh 10 mg of the hydrochloride salt or free base.

  • Free Base Conversion (Optional but Recommended): If starting with a salt, partition between 1M NaOH and Dichloromethane (DCM). Evaporate DCM and reconstitute in Mobile Phase. Note: Chiral columns last longer when injecting free bases rather than strong acid salts.

  • Dilution: Dissolve in 10 mL of Mobile Phase (for NP) or Methanol (for SFC).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

System Suitability Criteria (Acceptance Limits)

Before running unknown samples, inject a racemic standard to verify performance.

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3.
    
  • Repeatability: RSD of retention time < 1.0% (n=5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Lack of basic additive.Freshly prepare mobile phase with 0.1% DEA. Ensure column is equilibrated (approx. 20 column volumes).
Loss of Resolution Column contamination or "Memory Effect".Wash column with 100% Ethanol (for AD-H/OD-H). Do not use DCM/Chloroform on coated phases (AD/OD) as it will strip the polymer.
Peak Fronting Sample overload.Dilute sample or reduce injection volume.
No Retention Mobile phase too strong.Reduce Alcohol content (e.g., go from 10% IPA to 5% IPA).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved October 26, 2023, from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved October 26, 2023, from [Link]

  • Sleghtova, T., et al. (2018). "Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric separations on coated polysaccharides-based stationary phases." Journal of Chromatography A, 1549, 39–50.[1] [Link]

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. (Foundational text on Polysaccharide CSP mechanisms).

Sources

Application Note: In Vitro Pharmacological Profiling of 2-(4-Chlorophenyl)-3-methylmorpholine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) and its structural isomers (e.g., 3-CPM / PAL-594) belong to the phenylmorpholine class of compounds, which are synthetic analogs of the historical appetite suppressant phenmetrazine [1]. In drug development, these compounds are heavily investigated for their potential in treating stimulant use disorders, obesity, and depression.

Unlike pure reuptake inhibitors (e.g., cocaine or methylphenidate) which simply block the solute carrier 6 (SLC6) transporters, substituted phenylmorpholines often act as monoamine releasing agents (MRAs) . They serve as substrates for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

The Causality of Substrate Activity: To accurately characterize 2-(4-Chlorophenyl)-3-methylmorpholine, researchers must understand its biphasic mechanism. The compound binds to the orthosteric site of the transporter and is actively translocated into the presynaptic terminal. Once in the cytoplasm, it disrupts vesicular storage (often via VMAT2 interaction or collapsing the vesicular pH gradient). This causes a massive accumulation of cytosolic monoamines, triggering the transporter to operate in reverse, thereby causing an efflux of endogenous neurotransmitters into the synaptic cleft [2].

Because of this mechanism, standard uptake inhibition assays are insufficient. A self-validating pharmacological profile requires a triad of assays: Radioligand Binding , Uptake Inhibition , and In Vitro Release .

Mechanism A 2-(4-CPM) Binds Orthosteric Site of DAT/NET/SERT B Substrate Translocation into Presynaptic Terminal A->B C Disruption of Vesicular Storage (VMAT2 Interaction) B->C D Increase in Cytosolic Monoamine Concentration C->D E Transporter Reversal & Endogenous Monoamine Efflux D->E

Figure 1: Mechanistic pathway of substrate-induced monoamine efflux by 2-(4-CPM).

Experimental Design & Workflow

To preserve the native vesicular machinery required for release assays, rat brain synaptosomes (isolated presynaptic nerve terminals) are preferred over transfected cell lines (e.g., HEK293 cells expressing DAT). While transfected cells are excellent for binding assays, they often lack the complete vesicular architecture (like VMAT2) necessary to accurately quantify substrate-induced efflux [3].

Workflow A Rat Brain Tissue Isolation B Synaptosome Preparation A->B C Pre-load with [3H]-Monoamines B->C D Add 2-(4-CPM) Substrate C->D E Rapid Filtration & Washing D->E F Liquid Scintillation Counting E->F

Figure 2: Step-by-step experimental workflow for the in vitro monoamine release assay.

Step-by-Step Methodologies

Protocol A: Synaptosome Preparation

Trustworthiness Check: Synaptosomes must be used within 4 hours of preparation to ensure transporter viability and vesicular integrity.

  • Tissue Harvesting: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and prefrontal cortex (for NET and SERT).

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10-12 strokes at 800 RPM). Causality: Sucrose maintains the osmotic balance, preventing synaptosomal lysis.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Isolation: Centrifuge the supernatant (S1) at 12,000 × g for 20 min at 4°C. The resulting pellet (P2) contains the crude synaptosomal fraction. Resuspend in assay buffer.

Protocol B: In Vitro Monoamine Release Assay (The Substrate Test)

This assay quantifies the ability of 2-(4-Chlorophenyl)-3-methylmorpholine to induce the reverse transport of pre-loaded tritiated neurotransmitters.

Reagents & Buffer Setup:

  • Assay Buffer: Krebs-phosphate buffer (pH 7.4) supplemented with 1.2 mM ascorbic acid and 2 µM pargyline.

    • Expert Insight: Ascorbic acid prevents the auto-oxidation of monoamines in solution. Pargyline, a monoamine oxidase (MAO) inhibitor, is critical; without it, the pre-loaded [3H]-neurotransmitters would be enzymatically degraded during the 37°C incubation, destroying assay validity.

Procedure:

  • Pre-loading: Incubate the synaptosomal suspension with 9 nM of the respective radioligand ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) for 30 minutes at 37°C in a shaking water bath.

  • Washing: Centrifuge the suspension at 12,000 × g for 10 minutes, discard the supernatant, and gently resuspend the pellet in fresh, ice-cold assay buffer to remove extracellular radioligand.

  • Compound Incubation: Aliquot 150 µL of the pre-loaded synaptosomes into 96-well plates containing 50 µL of 2-(4-Chlorophenyl)-3-methylmorpholine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Release Phase: Incubate for exactly 5 minutes (for DAT/NET) or 15 minutes (for SERT) at 37°C.

    • Control System: Run parallel control samples at 4°C. Active transporter-mediated release is halted at 4°C; any efflux observed here represents passive membrane leakage, which must be subtracted from the 37°C data to isolate the specific substrate-mediated release.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Expert Insight: Pre-soak the GF/B filters in 0.05% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity via Liquid Scintillation Counting (LSC). A decrease in retained radioactivity indicates substrate-induced release.

Data Presentation & Interpretation

Substrates (releasing agents) are characterized by their


 values (concentration producing 50% of maximum release) rather than 

values (which denote pure reuptake inhibition). A highly potent releasing agent will show an

in the low nanomolar range.

The table below summarizes representative quantitative data for the phenylmorpholine class (specifically utilizing data modeled after the closely related 3-CPM isomer) to illustrate the expected pharmacological profile of a selective Dopamine/Norepinephrine Releasing Agent (NDRA) [4].

Target TransporterRadioligand UsedBinding Affinity (

, nM)
Uptake Inhibition (

, nM)
Release Efficacy (

, nM)
DAT (Striatum)[3H]WIN3542885 ± 1245 ± 827 ± 4
NET (Cortex)[3H]Nisoxetine110 ± 1590 ± 1175 ± 9
SERT (Cortex)[3H]Citalopram>1,000>1,000301 ± 25

Data Validation Rule (Z'-Factor): Every assay plate must be self-validating. Calculate the Z'-factor using the formula:



If the Z'-factor falls below 0.5, the synaptosomal preparation is deemed compromised (usually due to vesicular leakage), and the 

calculations must be discarded.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine." PubChem, [Link].

  • Rothman, Richard B., et al. "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates." Journal of Pharmacology and Experimental Therapeutics 307.1 (2003): 138-145. URL: [Link]

  • Blough, Bruce E., et al. "Phenylmorpholines and analogues thereof." U.S. Patent Application No. 20130203752A1 (2013).
  • Namjoshi, Ojas A., et al. "Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction." Drug and Alcohol Dependence 146 (2015): e48. URL: [Link]

Application Note: Advanced Crystallization and Resolution Strategies for 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Physicochemical Profiling

2-(4-Chlorophenyl)-3-methylmorpholine (PubChem CID 215992)[1] is a substituted morpholine derivative structurally analogous to the well-characterized anorectic and monoamine transporter substrate, phenmetrazine[2][3]. The compound features a basic secondary amine (pKa ~7.6) and two adjacent chiral centers at the C2 and C3 positions, resulting in four possible stereoisomers (pairs of threo and erythro enantiomers).

In drug development, the pharmacological efficacy and safety profiles of morpholine-based psychostimulants are highly stereospecific. Consequently, achieving high chemical and enantiomeric purity is a critical regulatory and scientific requirement.

The "Oiling Out" Phenomenon

A common challenge when purifying basic morpholine derivatives is "oiling out" (liquid-liquid phase separation)[4]. This occurs when the free base's melting point is lower than the boiling point of the chosen crystallization solvent. Upon cooling a supersaturated solution, the compound separates as an amorphous, viscous oil rather than a crystalline solid, trapping impurities within the matrix.

Mechanistic Solution: To bypass this, the free base is converted into a stable salt—most commonly a hydrochloride[4][5]. Protonation of the morpholine nitrogen drastically increases the molecule's dipole moment and hydrogen-bonding capacity. This elevates the lattice energy and melting point (often >170°C for phenmetrazine-like HCl salts[3]), strongly favoring rigid crystal nucleation over amorphous oiling out.

Experimental Workflows & Visualizations

Workflow A: Hydrochloride Salt Formation

The gold standard for achieving high chemical purity of morpholine derivatives is the formation and subsequent recrystallization of the hydrochloride salt[4].

Workflow N1 Crude 2-(4-Chlorophenyl)- 3-methylmorpholine (Free Base) N2 Dissolution in Ethyl Acetate / IPA N1->N2 N3 Addition of Anhydrous HCl (g) or Ether-HCl N2->N3 N4 Nucleation & Cooling (Ice Bath, 0-4°C) N3->N4 N5 Vacuum Filtration & Cold Solvent Wash N4->N5 N6 Pure Hydrochloride Salt (Crystalline Solid) N5->N6

Caption: Figure 1: Workflow for the hydrochloride salt formation and crystallization.

Workflow B: Chiral Resolution Pathway

To isolate a specific enantiomer from a racemic mixture, diastereomeric salt crystallization is employed. Chiral acids, such as Dibenzoyl-L-tartaric acid (DBTA) , are used because their bulky benzoyl groups amplify the solubility differential between the resulting diastereomeric salts, allowing for highly selective fractional crystallization[6][7].

ChiralResolution R1 Racemic Mixture (threo/erythro) Free Base R2 Addition of Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) R1->R2 R3 Diastereomeric Salt Formation in Hot Isopropanol R2->R3 R4 Fractional Crystallization (Slow Cooling to 20°C) R3->R4 R5 Less Soluble Diastereomer (Crystalline Precipitate) R4->R5 Filter R6 More Soluble Diastereomer (Mother Liquor) R4->R6 Filtrate R7 Free-Basing (aq. NaOH) & Organic Extraction R5->R7 R8 Enantiopure Free Base R7->R8

Caption: Figure 2: Chiral resolution pathway utilizing diastereomeric salt crystallization.

Data Presentation: Solvent & Reagent Optimization

Table 1: Solvent Screening Matrix for HCl Salt Recrystallization

Selection of the recrystallization solvent dictates crystal habit and yield. Isopropanol (IPA) provides the optimal balance of dielectric constant and thermal solubility gradients.

Solvent SystemDielectric Constant (ε)Solubility at 20°CSolubility at RefluxCrystallization Outcome & Habit
Ethyl Acetate 6.0PoorModerateHigh yield, fine micro-needles; prone to solvent trapping.
Isopropanol (IPA) 18.3ModerateHighOptimal yield, large prismatic crystals; high purity.
Acetone 20.7PoorModerateModerate yield; high risk of "oiling out" if cooled too rapidly.
Water 80.1Very HighVery HighNo crystallization; compound remains fully dissolved.
Table 2: Comparison of Chiral Resolving Agents

Benchmarking chiral acids for the resolution of morpholine derivatives[6]. Bulky tartaric acid derivatives significantly improve diastereomeric excess (de).

Resolving AgentEquivalentsSolvent SystemInitial Diastereomeric Excess (de)Recovery Yield (%)
L-(+)-Tartaric Acid1.0Ethanol / Water~65%45%
Dibenzoyl-L-tartaric acid (DBTA) 1.0Isopropanol>95% 38%
Di-p-toluoyl-L-tartaric acid1.0Isopropanol / EtOAc>98%41%

Step-by-Step Experimental Protocols

Protocol 1: Preparation and Recrystallization of the Hydrochloride Salt

This protocol is a self-validating system: the transition from a crude oil to a rigid, high-melting-point solid inherently confirms the successful protonation and purification of the morpholine core.

Materials:

  • Crude 2-(4-Chlorophenyl)-3-methylmorpholine (Free Base)

  • Anhydrous Isopropanol (IPA)

  • 2.0 M HCl in Diethyl Ether

  • Ice bath, Buchner funnel, vacuum desiccator.

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of anhydrous IPA in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Salt Formation: Place the flask in an ice bath (0–4°C). Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 15 minutes. Causality: Slow addition prevents localized supersaturation and rapid precipitation of amorphous material, encouraging ordered crystal nucleation.

  • Aging: Stir the turbid solution for 2 hours at 0°C to allow the crystal lattice to mature.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration using a Buchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold diethyl ether to remove unreacted lipophilic impurities.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of boiling IPA until the solid just dissolves. Allow the flask to cool ambiently to room temperature, then transfer to an ice bath.

  • Drying & Validation: Filter the resulting macroscopic crystals and dry under high vacuum at 40°C for 12 hours. Validate purity via Melting Point apparatus (expect a sharp melting point >170°C) and TLC (EtOAc:Hexanes 1:1 with 1% Et₃N)[4].

Protocol 2: Chiral Resolution via DBTA

This protocol utilizes thermodynamic control to separate diastereomers based on their differential solubility.

Procedure:

  • Salt Formation: Dissolve 5.0 g of racemic 2-(4-Chlorophenyl)-3-methylmorpholine free base and 1.0 equivalent of Dibenzoyl-L-tartaric acid (DBTA) in 75 mL of boiling Isopropanol.

  • Fractional Crystallization: Remove the heat source and allow the solution to cool at a strictly controlled rate of 0.5°C/min to room temperature. Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice of the less soluble one. Slow cooling ensures thermodynamic equilibrium, maximizing the diastereomeric excess (de) of the precipitate[7].

  • Filtration: Filter the crystalline precipitate (the less soluble diastereomeric salt). Retain the mother liquor for recovery of the opposite enantiomer.

  • Free-Basing (Recovery): Suspend the isolated DBTA salt in 50 mL of Dichloromethane (DCM). Add 50 mL of 1.0 M aqueous NaOH and stir vigorously for 30 minutes.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.

  • Validation: Confirm enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • National Center for Biotechnology Information (PubChem). "2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992." PubChem Database. URL:[Link]

  • Hoffmann-La Roche AG. "Preparation of morpholine derivatives." Patent WO2009106486A1, Google Patents.
  • National Center for Biotechnology Information (PubChem). "Phenmetrazine | C11H15NO | CID 4762." PubChem Database. URL:[Link]

  • MDPI. "Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA)." Molecules. URL:[Link]

Sources

Application Note: Spectroscopic Analysis of 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context[1][2]

In the landscape of medicinal chemistry and forensic analysis, 2-(4-Chlorophenyl)-3-methylmorpholine represents a critical structural analogue of the anorectic agent phenmetrazine.[1][2] The introduction of a chlorine atom at the para-position of the phenyl ring modifies the lipophilicity and metabolic stability of the molecule, while the morpholine ring introduces stereochemical complexity.

The Critical Challenge: Stereochemistry This molecule possesses two chiral centers at positions C2 and C3.[1][2] Consequently, it exists as two diastereomeric pairs: cis and trans.[1]

  • Trans-isomer: Typically the thermodynamically stable product and often the active pharmaceutical ingredient (API) of interest in stimulant analogues.

  • Cis-isomer: Often a synthetic byproduct.[1][2]

Differentiation between these isomers is not merely academic; it dictates pharmacological potency and legal classification.[1][2] This guide provides a definitive protocol for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) coupling constants (


 values) and Infrared (IR) spectroscopy.

Part 2: Sample Preparation & Handling[1][3][4]

Expert Insight: The choice of solvent and salt form dramatically affects spectral resolution.[2] The hydrochloride (HCl) salt is common in storage but often yields broad NMR signals due to exchangeable protons.[1][2] We recommend converting to the free base for primary structural elucidation.

Protocol A: Free Base Conversion (For High-Res NMR)
  • Dissolution: Dissolve 10 mg of the HCl salt in 1 mL of deionized water.

  • Basification: Add 10%

    
     dropwise until pH 
    
    
    
    10.
  • Extraction: Extract twice with 0.5 mL dichloromethane (DCM).

  • Drying: Pass the organic layer through a small plug of anhydrous

    
    .[1][2]
    
  • Evaporation: Evaporate DCM under a gentle nitrogen stream (do not use high heat; the free base is volatile).[1][2]

  • Reconstitution: Dissolve the oily residue immediately in 0.6 mL CDCl

    
      (Chloroform-d) containing 0.03% TMS.
    

Part 3: Infrared (IR) Spectroscopy Analysis[4]

Objective: Rapid identification of functional groups and confirmation of the 4-chlorophenyl moiety.

Experimental Parameters
  • Instrument: FTIR with Diamond ATR (Attenuated Total Reflectance) accessory.[1][2]

  • Resolution: 4 cm

    
    .[1][2]
    
  • Scans: 32.

  • Range: 4000 – 600 cm

    
    .[1][2]
    
Data Interpretation Table
Functional GroupFrequency (cm

)
IntensityStructural Assignment
N-H Stretch 3300 – 3350Medium, BroadSecondary amine of the morpholine ring.[1][2]
C-H Stretch (sp

)
2850 – 2980StrongMethyl group and morpholine ring methylenes.
C=C Stretch (Ar) 1490, 1590MediumAromatic ring skeletal vibrations.[1][2]
C-O-C Stretch 1100 – 1150StrongMorpholine ether linkage (asymmetric stretch).[1][2]
C-Cl Stretch 1085 – 1095StrongDiagnostic: Aryl-Chloride bond (In-plane deformation/stretch).[1][2]
Ar-H Bending 810 – 840StrongDiagnostic: Para-substituted benzene ring (out-of-plane).[1][2]

Expert Note: The presence of a strong band near 820-830 cm


 is characteristic of para-substitution (2 adjacent H atoms).[1][2] This distinguishes 4-CPM from its ortho (3-CPM) or meta isomers.[2]

Part 4: NMR Spectroscopy – The Stereochemical Determinant

Objective: Definitive structural assignment and cis/trans differentiation via Karplus relationship analysis.

1H NMR Protocol (400 MHz or higher recommended)
  • Solvent: CDCl

    
     (7.26 ppm reference).[1][2]
    
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration).
    
1H NMR Assignment Table (Trans-Isomer)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 7.25 – 7.35AA'BB' System4H

4-Chlorophenyl ring symmetry.[1][2]
H2 4.15 – 4.25Doublet (d)1H

Benzylic proton adjacent to ether oxygen.[1][2] Large

indicates trans-diaxial.[1][2]
H6 (eq) 3.90 – 4.00ddd1H-Ether methylene (equatorial).[1][2]
H6 (ax) 3.70 – 3.80td1H-Ether methylene (axial).[1][2]
H3 2.75 – 2.85Multiplet (dq)1H

Methine proton adjacent to Nitrogen.[1]
H5 (eq) 3.00 – 3.10Multiplet1H-Amine methylene.[1][2]
H5 (ax) 2.85 – 2.95Multiplet1H-Amine methylene.[1][2]
NH 1.50 – 1.80Broad Singlet1H-Exchangeable amine proton.[1][2]
CH

0.70 – 0.80Doublet (d)3H

Methyl group at C3.[1][2]
The "Expertise" Section: Distinguishing Cis vs. Trans

The stereochemistry is defined by the relationship between the proton at C2 (benzylic) and the proton at C3 (methyl-bearing).

  • Trans-Isomer (Diequatorial Substituents):

    • The phenyl (C2) and methyl (C3) groups prefer equatorial positions to minimize 1,3-diaxial interactions.

    • This forces the protons H2 and H3 into axial positions.[1][2]

    • Dihedral Angle:

      
       (anti-periplanar).[1][2]
      
    • Result: Large coupling constant,

      
       Hz .[1][2]
      
  • Cis-Isomer (Axial/Equatorial):

    • One substituent is axial, the other equatorial.

    • Dihedral Angle:

      
       (syn-clinal).[1][2]
      
    • Result: Small coupling constant,

      
       Hz .
      

Self-Validating Check: If you observe a doublet at ~4.2 ppm with a splitting of 3 Hz, you have the cis-isomer (or a different conformer).[1][2] If the splitting is ~9-10 Hz, you have the trans-isomer.[1][2]

Part 5: Analytical Workflows (Visualized)

Diagram 1: Structural Elucidation Workflow

This diagram outlines the logical flow from crude sample to final stereochemical assignment.[1][2]

StructuralElucidation Start Unknown Sample (White Powder) Solubility Solubility Test (Water vs DCM) Start->Solubility Prep Sample Prep Free Base Conversion (Target: CDCl3 Solution) Solubility->Prep IR FTIR Spectroscopy (ATR Mode) Prep->IR IR_Check Decision Node: Is C-Cl (1090) & Ar-H (820) present? IR->IR_Check IR_Check->Prep No (Retest) NMR_1H 1H NMR Acquisition (400 MHz, 64 scans) IR_Check->NMR_1H Yes Aromatic Analyze Aromatic Region (7.2-7.4 ppm) Confirm AA'BB' System NMR_1H->Aromatic Coupling Measure Coupling Constant J(H2, H3) Aromatic->Coupling Decision Stereochemical Assignment Coupling->Decision Trans Trans-Isomer (J = 9-10 Hz) Decision->Trans Large J Cis Cis-Isomer (J = 2-4 Hz) Decision->Cis Small J

Caption: Step-by-step workflow for the isolation, spectroscopic screening, and stereochemical confirmation of 4-CPM.

Diagram 2: The Karplus Logic for Morpholines

This diagram visualizes the mechanistic link between molecular geometry and the observed NMR signal.

KarplusLogic Config Configuration Trans_Conf Trans-Isomer (Phenyl/Methyl Equatorial) Config->Trans_Conf Cis_Conf Cis-Isomer (Mixed Axial/Equatorial) Config->Cis_Conf Geo_Trans H2/H3 Geometry: Anti-Periplanar (180°) Trans_Conf->Geo_Trans Geo_Cis H2/H3 Geometry: Syn-Clinal (60°) Cis_Conf->Geo_Cis J_Trans Coupling Constant (J) ~ 9.5 Hz (Large) Geo_Trans->J_Trans Karplus Eq J_Cis Coupling Constant (J) ~ 3.0 Hz (Small) Geo_Cis->J_Cis Karplus Eq

Caption: Application of the Karplus relationship to correlate H2-H3 dihedral angles with observed coupling constants.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. Retrieved from [Link]

  • McLaughlin, G., et al. (2018).[1][2] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]

  • Clarke, F. H. (1962).[1][2] Cis- and Trans-3-Methyl-2-phenylmorpholine. Journal of Organic Chemistry, 27(9), 3251–3253.[3] (Foundational text on phenmetrazine stereochemistry). Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Preparation of 2-(4-Chlorophenyl)-3-methylmorpholine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(4-Chlorophenyl)-3-methylmorpholine (often abbreviated as 4-CPM or 4-Chlorophenmetrazine) is a halogenated analogue of the stimulant phenmetrazine.[1][2] In drug development and forensic analysis, this compound serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting monoamine transporters and as a target analyte in toxicology screening.[1][2]

The introduction of the chlorine atom at the para position of the phenyl ring significantly alters the lipophilicity and metabolic stability compared to the parent compound. Consequently, precise handling protocols are required to maintain sample integrity, particularly regarding hygroscopicity and oxidative degradation in solution.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-(4-chlorophenyl)-3-methylmorpholine
CAS Number 36981-95-0 (Generic)Specific isomers may have distinct CAS RNs.[1][2][3][4]
Molecular Weight 211.69 g/mol (Free Base)~248.15 g/mol as HCl salt.[1][2]
Solubility DMSO (>20 mg/mL), Methanol, Water (pH dependent)High solubility in polar organic solvents.[1]
pKa ~8.5 (Predicted)Basic amine; forms stable salts with acids.[1][2]
Appearance White to off-white crystalline solidHygroscopic in salt form.[1][2]

Safety & Containment (HSE Guidelines)

Critical Warning: As a halogenated morpholine derivative with central nervous system (CNS) activity, this compound must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until fully characterized.[1][2]

  • Engineering Controls: All open handling of the solid powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]

  • Personal Protective Equipment (PPE): Double nitrile gloves, Tyvek lab coat with cuffed sleeves, and safety goggles. Respiratory protection (N95/P100) is mandatory if handling outside a containment device.[1][2]

  • Deactivation: Surface contamination should be neutralized with a 10% bleach solution followed by an ethanol wipe to remove organic residues.[1][2]

Storage & Stability Protocol

The stability of 2-(4-Chlorophenyl)-3-methylmorpholine is heavily influenced by moisture content and UV exposure.[1][2] The morpholine ring is susceptible to N-oxidation under ambient conditions over prolonged periods.[1][2]

Solid State Storage[2]
  • Temperature: Long-term storage at -20°C is required.

  • Container: Amber glass vials with PTFE-lined screw caps.[1][2]

  • Desiccation: Store vials inside a secondary container (e.g., a desiccator or sealed Mylar bag) containing active silica gel or molecular sieves.[1]

  • Shelf Life: 24 months under optimal conditions. Retest purity annually using HPLC-UV.

Solution State Stability

Once solubilized, the stability window narrows significantly.

Solvent SystemStorage TempStability WindowRecommendation
DMSO (10 mM) -20°C6 MonthsIdeal for biological assays.[1][2] Avoid freeze-thaw cycles (>3).[1][2]
Methanol -20°C3 MonthsPreferred for LC-MS standards.[1][2] Evaporation risk exists.[1][2]
Aqueous Buffer 4°C< 24 HoursPrepare fresh. Hydrolysis/precipitation risk.[1][2]
Handling Workflow Diagram

The following diagram outlines the critical decision paths for sample lifecycle management to prevent degradation.

SampleLifecycle cluster_receipt Receipt & Initial Handling cluster_storage Storage Protocol Receipt Sample Receipt QC_Check Visual Inspection (Seal Integrity) Receipt->QC_Check Log LIMS Registration QC_Check->Log Desiccate Equilibrate to RT (Desiccator) Log->Desiccate Weigh Weighing (Class II Hood) Desiccate->Weigh Wait 30 min to prevent condensation Stock Prepare Stock Solution (DMSO/MeOH) Weigh->Stock Aliquot Aliquot (Single Use) Stock->Aliquot Split to avoid Freeze-Thaw Freezer Store at -20°C Aliquot->Freezer

Figure 1: Sample Lifecycle Management workflow emphasizing temperature equilibration to prevent moisture ingress.

Solubilization & Preparation Protocol

Solvent Selection Strategy

Choosing the correct solvent is critical for experimental success.

  • For In Vitro Pharmacology: Use Dimethyl Sulfoxide (DMSO) .[1][2] It maintains solubility up to 50 mM and is compatible with cell culture media when diluted <0.1%.

  • For Analytical Chemistry (LC-MS): Use Methanol (MeOH) .[1][2] It provides excellent ionization efficiency and volatility for mass spectrometry.[2]

Preparation of 10 mM Master Stock (Example)

Objective: Prepare 1 mL of 10 mM stock solution. Molecular Weight: 211.69 g/mol (Note: Check if using HCl salt; if HCl, MW ≈ 248.15).[1]

  • Equilibration: Remove the product vial from the freezer and place it in a desiccator for 30 minutes to reach room temperature. Do not open cold vials.

  • Weighing: Accurately weigh 2.12 mg (for free base) or 2.48 mg (for HCl salt) of the substance into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvation: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Inspection: Ensure the solution is perfectly clear.

  • Aliquot: Dispense 50 µL aliquots into PCR tubes to create "single-use" stocks.

  • Storage: Label clearly and freeze at -20°C immediately.

Analytical Verification (Quality Control)[1][2]

Before using the stock solution in critical assays, validate its purity and identity.

HPLC-UV/MS Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm; MS (ESI+) monitoring [M+H]+ = 212.1.[1][2]

Acceptance Criteria
  • Purity: >98% by peak area integration.[1][2][5][6]

  • Retention Time: Consistent within ±0.1 min of reference.

  • Mass Accuracy: <5 ppm error (for HRMS).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine.[1][2] Retrieved from [Link][1][2]

  • World Health Organization (2020). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][2] WHO Technical Report Series, No. 1010.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 2-(4-Chlorophenyl)-3-methylmorpholine , a lipophilic morpholine derivative often utilized in CNS research.

The primary solubility challenge with this compound stems from its nature as a lipophilic weak base .[1] Users frequently encounter precipitation when diluting dimethyl sulfoxide (DMSO) stock solutions into physiological buffers (e.g., PBS at pH 7.4). This guide provides mechanistic insights and validated protocols to overcome these stability issues.

Chemical Profile
PropertyValue / DescriptionImpact on Solubility
Structure Class 3-Methylmorpholine derivativeBasic nitrogen center (proton acceptor).[1][2]
Lipophilicity High (Chlorophenyl group)Poor intrinsic aqueous solubility of the free base.[1]
pKa (Estimated) ~8.0 – 8.5 (Secondary amine)Critical: At pH 7.4, a significant fraction exists as the uncharged, insoluble free base.
Common Forms Hydrochloride (Salt) vs. Free BaseSalt: Water-soluble (acidic pH).[1][2] Free Base: Insoluble in water; requires organic solvents.[1][2]

Diagnostic: The Solubility Decision Tree

Before proceeding with a protocol, identify your starting material and intended application. Use the logic flow below to select the correct solubilization strategy.

SolubilityDecisionTree Start START: Solid Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath Form: Hydrochloride Salt CheckForm->SaltPath BasePath Form: Free Base CheckForm->BasePath DirectWater Dissolve in Water/Saline SaltPath->DirectWater CheckPH Check Final pH DirectWater->CheckPH AdjustPH Adjust to pH < 6.0 (Maintain Protonation) CheckPH->AdjustPH If pH > 7.0 OrganicStock Dissolve in 100% DMSO (Stock Solution) BasePath->OrganicStock AppType Application Type? OrganicStock->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo SolventDilution Method A: Co-Solvent Dilution (Keep DMSO < 0.5%) InVitro->SolventDilution Cyclodextrin Method B: Cyclodextrin Complex (HP-β-CD) InVivo->Cyclodextrin

Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental application.

Troubleshooting Guide: Protocols & Solutions

Module A: The "pH Trap" (Salt Selection & Buffer Management)

Issue: You dissolved the HCl salt in PBS (pH 7.4), and it precipitated within minutes. Mechanism: The Henderson-Hasselbalch equation dictates that for a base with pKa ~8.5, at pH 7.4, approximately 10% of the compound converts to the uncharged, insoluble free base. If the concentration exceeds the intrinsic solubility of this free base, precipitation occurs [1].

Protocol: Acidic Buffering

  • Vehicle Selection: Do not use standard PBS. Use Acetate Buffer (pH 5.0) or Saline adjusted to pH 5.5 .[1][2]

  • Preparation:

    • Dissolve the HCl salt directly in 0.9% saline.[1]

    • Measure pH.[1][2][3] The HCl salt naturally acidifies the solution.

    • Crucial Step: If buffering is required, use 10mM Acetate buffer. Avoid Phosphate buffers if high concentrations (>10mM) are needed, as they have poor buffering capacity at pH 5.0.

Module B: Co-Solvent Engineering (In Vitro)

Issue: Compound crashes out upon dilution from DMSO stock into media. Mechanism: "Solvent Shock."[1][2] Rapid addition of a hydrophobic stock to an aqueous buffer creates local supersaturation, triggering nucleation and crystal growth [2].

Protocol: Stepwise Dilution

Component Role Recommended Concentration
DMSO Primary Solubilizer Stock: 10-50 mM.[1][2] Final: < 0.5% (v/v)
PEG 400 Interface Stabilizer 5 - 10% (v/v)

| Tween 80 | Surfactant | 0.1 - 1.0% (v/v) |[1][2]

Workflow:

  • Prepare a 1000x Stock in 100% DMSO.[1][2]

  • Prepare an Intermediate Dilution in PEG 400 (e.g., mix 1 µL DMSO stock + 49 µL PEG 400).

  • Add the Intermediate Mix dropwise to the vortexing aqueous media.

    • Why: PEG 400 acts as a bridge, reducing the polarity gap between DMSO and water, preventing immediate shock precipitation.

Module C: Cyclodextrin Complexation (In Vivo / High Dose)

Issue: High concentrations (>5 mg/kg) required for animal dosing; DMSO is toxic.[1][2] Solution: Encapsulate the lipophilic chlorophenyl moiety inside a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavity.[1][2] This is the gold standard for lipophilic amines [3].[1]

Protocol: The "Kneading" Method

  • Stoichiometry: Use a 1:5 to 1:10 molar ratio (Drug : CD). A 20% (w/v) HP-β-CD solution is standard.[1][2]

  • Procedure:

    • Dissolve HP-β-CD in sterile water (e.g., 2g in 10mL).[1][2]

    • Add the drug (Free Base or HCl salt) slowly to the CD solution while stirring.

    • Adjust pH: If using the Free Base, lower pH to 4.0 using 0.1N HCl to initiate dissolution/complexation. Once dissolved, slowly adjust pH back to 6.0-7.0 using 0.1N NaOH.[1][2] The CD complex often maintains solubility even as pH rises.[1]

    • Equilibration: Stir for 4 hours at room temperature.

    • Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed drug.[1][2]

Mechanistic Visualization: The Precipitation Pathway

Understanding why the compound fails is key to fixing it. The diagram below illustrates the equilibrium shifts that lead to "crashing out."

PrecipitationMechanism Stock DMSO Stock (Solubilized) Dilution Dilution into PBS (pH 7.4) Stock->Dilution Rapid Mixing Equilibrium Protonation Equilibrium BH+ ⇌ B + H+ Dilution->Equilibrium Charged BH+ (Cationic/Soluble) Equilibrium->Charged pH < pKa (Acidic) Neutral B (Neutral/Lipophilic) Equilibrium->Neutral pH 7.4 (Physiological) Precipitate PRECIPITATION (Crystal Growth) Neutral->Precipitate Supersaturation > Intrinsic Solubility

Figure 2: Mechanism of precipitation.[1][2] At physiological pH, the equilibrium shifts toward the neutral free base (B), which has low water solubility, leading to precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solution?

  • Answer: Generally, no .[1][2] Morpholine derivatives can be subject to thermal degradation or oxidation.[1][2]

  • Recommendation: Use sterile filtration (0.22 µm PVDF or PES membranes).[1][2] If using the Cyclodextrin method, filter after complexation is complete.

Q2: Why does my solution turn cloudy after 24 hours at 4°C?

  • Answer: This is likely "salting out" or temperature-dependent solubility reduction.[1][2]

  • Fix: Store stocks at -20°C (DMSO). For aqueous working solutions, prepare fresh. If using HP-β-CD, the complex is usually stable at 4°C, but check for precipitates before dosing.[1][2]

Q3: Free Base vs. Hydrochloride: Which one should I buy?

  • Answer: Buy the Hydrochloride (HCl) salt for ease of handling.[1] It is solid and easier to weigh.[1][2] The Free Base is often an oil or sticky solid and requires conversion. If you must use the Free Base, ensure you have 0.1N HCl available to assist dissolution [4].

References

  • PubChem. 2-(4-Chlorophenyl)-3-methylmorpholine (Compound).[1][2][4] National Library of Medicine.[1][2] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[1][2][5][6][7] ISRN Pharmaceutics.[1][2] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] Available at: [Link]

Sources

Troubleshooting peak tailing of 2-(4-Chlorophenyl)-3-methylmorpholine in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-88294 Topic: Troubleshooting Peak Tailing of 2-(4-Chlorophenyl)-3-methylmorpholine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering peak tailing with 2-(4-Chlorophenyl)-3-methylmorpholine . Chemically, this analyte features a secondary amine (within the morpholine ring) and a lipophilic 4-chlorophenyl tail.

The tailing is almost certainly caused by secondary silanol interactions . The secondary amine function (


) is protonated at neutral pH, acting as a cation that binds to ionized silanols on the silica support of your column. This "cation-exchange" mechanism competes with the desired hydrophobic retention, causing the peak to drag (tail).

Below is a technical guide to resolving this, structured as a Q&A to address your specific experimental variables.

Part 1: The Diagnostics (Why is this happening?)

Q: Why does this specific morpholine derivative tail more than my other analytes?

A: The morpholine ring is a secondary amine. In standard reversed-phase HPLC (pH 4–7), two things happen simultaneously:

  • Analyte Protonation: The amine accepts a proton (

    
    ), becoming positively charged.
    
  • Silanol Ionization: The silica surface of your column contains residual silanol groups (

    
    ).[1] Above pH 3.5, these begin to deprotonate to 
    
    
    
    .

The Result: Your analyte is not just partitioning into the C18 phase; it is ionically sticking to the silica surface. This is a slow desorption process, resulting in the "tail."[2]

Visualizing the Mechanism

SilanolInteraction Analyte 2-(4-Chlorophenyl)-3-methylmorpholine (Protonated Cation) Interaction Ionic Attraction (Cation Exchange) Analyte->Interaction Positive Charge Silica Silica Surface (Ionized Silanol Si-O-) Silica->Interaction Negative Charge Result Peak Tailing (Kinetic Lag) Interaction->Result Slow Desorption

Figure 1: The mechanism of peak tailing for basic amines on silica columns.[1]

Part 2: Mobile Phase Optimization

Q: What is the optimal pH to eliminate this tailing?

A: You must operate outside the "danger zone" of pH 4–8. You have two robust options:

Strategy A: Low pH (Recommended for Standard Columns)
  • Target: pH 2.5 – 3.0

  • Mechanism: At this pH, the silanols are fully protonated (

    
    ) and neutral. They cannot bind the positively charged amine.
    
  • Protocol:

    • Use Phosphate Buffer (20–50 mM) adjusted to pH 2.5 with Phosphoric Acid.

    • Alternatively, use 0.1% Formic Acid (approx pH 2.7) for LC-MS compatibility, though phosphate suppresses tailing better in UV methods.

Strategy B: High pH (Requires Hybrid/Polymer Columns)
  • Target: pH 10.0 – 10.5

  • Mechanism: At this pH, the morpholine amine is deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Protocol:

    • Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • WARNING: Do not use this on standard silica columns; it will dissolve the silica bed. Use only "Hybrid" (e.g., Waters BEH, Agilent Poroshell HPH) columns.

Q: Should I use Triethylamine (TEA) as a modifier?

A: Only if you are restricted to older "Type A" silica columns.

  • How it works: TEA is a stronger base than your morpholine analyte. It saturates the active silanol sites, effectively "blocking" them so your analyte can pass freely.

  • Concentration: 5–10 mM TEA in the aqueous mobile phase.

  • Downside: TEA permanently alters the column chemistry and is incompatible with LC-MS (signal suppression). Modern "Type B" high-purity silica columns usually render TEA unnecessary.

Part 3: Column Selection & System Parameters

Q: Which column chemistry prevents this interaction?

A: Standard C18 is often insufficient. Select a stationary phase with End-capping or Polar Embedded Groups .

Column FeatureBenefit for MorpholinesRecommended Phase
End-Capping Small reagents (trimethylsilane) bond to residual silanols, physically blocking them.C18 (Base Deactivated)
Polar Embedded An amide or carbamate group is embedded in the ligand. It creates a "water shield" over silanols.C18-Amide / Polar-RP
Charged Surface The surface is positively charged to repel the positively charged amine.C18-CSH (Charged Surface Hybrid)
Q: My peak is not just tailing, it's also broad. Is this the same issue?

A: This is likely a Diluent Mismatch . If you dissolve your hydrophobic sample (remember the chlorophenyl group) in 100% Methanol or Acetonitrile, but your mobile phase is starting at 90% Water, the sample precipitates or travels faster than the mobile phase at the column head.

  • Fix: Match your sample diluent to the starting mobile phase conditions (e.g., 80% Buffer / 20% Organic).

Part 4: Troubleshooting Workflow

Follow this logic path to isolate the root cause.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 (Use Phosphate/Formate) CheckPH->AdjustPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to Base-Deactivated C18 CheckCol->ChangeCol No CheckLoad Check Mass Load CheckCol->CheckLoad Yes ChangeCol->CheckLoad Dilute Action: Dilute Sample (Prevent Overload) CheckLoad->Dilute High Load Success Symmetrical Peak CheckLoad->Success Normal Load

Figure 2: Step-by-step decision tree for resolving peak asymmetry.

References

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from

  • Chrom Tech. (2025).[3] Primary Causes of Peak Tailing in HPLC. Retrieved from

  • PubChem. (2025).[4] 2-(4-Chlorophenyl)-3-methylmorpholine Compound Summary. National Library of Medicine.[4] Retrieved from [4]

  • McCalley, D. V. (2023).[5] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[3][6] Chemical Communications.[5] (Cited within Waters Application Note).

Sources

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental issues. As an analog of phenmetrazine, this compound holds significant interest in neuropharmacology and related fields, making robust and reproducible synthetic routes essential.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and scientific understanding.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis. The most common synthetic approach involves the cyclization of an N-substituted 2-amino-1-(4-chlorophenyl)propan-1-ol derivative. Our troubleshooting guide will focus on this plausible and widely adapted pathway.

Q1: My overall yield is consistently low (< 30%). What are the most likely causes and how can I address them?

Low yield is a multifactorial problem that can arise at any stage of the synthesis. A systematic approach is required to identify the bottleneck.

Causality: The formation of the morpholine ring via intramolecular cyclization is often the most critical, yield-defining step. This reaction, typically an SN2 displacement, is highly sensitive to steric hindrance, leaving group ability, and competing side reactions like elimination.

Troubleshooting Steps & Solutions:

Potential Cause Explanation & Diagnostic Check Recommended Solution
Incomplete Cyclization The reaction has not gone to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the amino alcohol precursor.Extend Reaction Time: Some cyclizations require prolonged heating (12-24 hours). Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation. Optimize Base: The choice and stoichiometry of the base are critical for deprotonating the hydroxyl group. Switch from a weaker base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Side Reactions (Elimination) Instead of cyclization, the intermediate may undergo elimination to form an enamine or allyl alcohol, especially at high temperatures with sterically hindered substrates. Look for unexpected olefinic peaks in ¹H NMR.Lower Reaction Temperature: Operate at the lowest effective temperature. Use a Milder Base: A less-hindered base might favor the desired SN2 pathway over E2 elimination.
Poor Leaving Group If the cyclization precursor is formed by reacting the amino alcohol with a dihaloethane (e.g., 1,2-dichloroethane), the efficiency of the second C-N bond formation depends on the leaving group.Activate the Leaving Group: Convert the terminal hydroxyl group of the N-(2-hydroxyethyl) intermediate into a better leaving group, such as a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N), before cyclization with a base. This two-step process often provides higher yields than a one-pot reaction with a dihaloalkane.[3]
Product Loss During Workup 2-(4-Chlorophenyl)-3-methylmorpholine is a basic compound. It can be lost to the aqueous phase during extraction if the pH is not carefully controlled.Ensure Basic pH: During aqueous workup, ensure the pH of the aqueous layer is >10 before extracting with an organic solvent (e.g., DCM, EtOAc) to keep the product in its free-base form. Salt Formation for Isolation: Consider converting the final product to its hydrochloride or another salt, which often crystallizes more readily than the free base, simplifying isolation and purification.[4]
Q2: I'm observing multiple spots on my TLC plate and complex signals in the NMR of my crude product. How do I identify and minimize these impurities?

Impurity formation is common, often stemming from the two chiral centers in the molecule, which can lead to diastereomers, as well as side-products from the reaction itself.

Causality: The molecule has stereocenters at C2 and C3, leading to the formation of cis and trans diastereomers. The relative stereochemistry is often established during the ring-closing step, and the ratio can be influenced by reaction conditions.

dot

Caption: Logic diagram for troubleshooting impurity formation.

Strategies for Minimization and Identification:

  • Diastereomer Identification: The cis and trans isomers will have distinct NMR spectra, particularly the coupling constants between the protons at C2 and C3. They may also be separable by careful column chromatography on silica gel.

  • Control of Stereochemistry: The diastereomeric ratio is often set during the cyclization step. Thermodynamic control (longer reaction times, higher temperatures) may favor the more stable isomer, while kinetic control (lower temperatures, strong base) may favor the faster-forming product. A systematic screen of reaction conditions is the best approach to optimize for a single diastereomer.

  • Purification: While challenging, purification can be achieved.

    • Column Chromatography: Use a gradient elution system (e.g., Hexane/Ethyl Acetate with 1% triethylamine to prevent streaking on the silica).

    • Recrystallization: The free base may be an oil, but converting it to a salt (e.g., by bubbling HCl gas through an ether solution or adding HCl in isopropanol) can yield a crystalline solid that is amenable to recrystallization.[5]

Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level synthetic strategy for preparing 2-(4-Chlorophenyl)-3-methylmorpholine?

While multiple routes to the morpholine core exist, a robust and adaptable strategy starts from a 1,2-amino alcohol precursor.[6][7]

dot

Synthesis_Workflow A Step 1: Form Amino Alcohol (e.g., from 1-(4-chlorophenyl)propan-1-one) B Step 2: N-Alkylation (e.g., with 2-chloroethanol or ethylene oxide) A->B Protection/Deprotection may be needed C Step 3: Activate Hydroxyl Group (e.g., convert to -OTs or -OMs) B->C Key Step for High Yield D Step 4: Base-Mediated Cyclization C->D Intramolecular SN2 E Final Product: 2-(4-Chlorophenyl)-3-methylmorpholine D->E Purification

Caption: A common synthetic workflow for substituted morpholines.

Workflow Explanation:

  • Amino Alcohol Formation: The synthesis typically begins with the preparation of (1R,2S)-2-amino-1-(4-chlorophenyl)propan-1-ol (or other stereoisomers). This can be achieved through various methods, such as the asymmetric reduction of an α-amino ketone or from a chiral pool starting material like alanine.

  • N-Alkylation: The primary amine is alkylated with a 2-carbon unit bearing a terminal hydroxyl group. Reagents like 2-chloroethanol or ethylene oxide are commonly used. This step forms the open-chain precursor.

  • Hydroxyl Activation & Cyclization: To facilitate an efficient intramolecular SN2 reaction, the terminal hydroxyl group is converted to a better leaving group (e.g., tosylate, mesylate). Subsequent treatment with a strong, non-nucleophilic base (e.g., NaH) effects the ring closure to form the morpholine ring. This two-step activation/cyclization sequence is often superior to a one-pot reaction with a dihaloethane.[3]

Q2: Which analytical methods are essential for this synthesis?

A multi-pronged analytical approach is crucial for both reaction monitoring and final product characterization.

Technique Application Key Information Provided
Thin-Layer Chromatography (TLC) Reaction monitoringRapidly assess the consumption of starting materials and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Reaction monitoring and impurity profilingIdentify the molecular weights of volatile components in the reaction mixture, including byproducts.
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Structural confirmation and purity assessmentConfirm the chemical structure of the final product. The coupling constants in ¹H NMR can help determine the relative stereochemistry (cis/trans). Purity can be estimated by integrating the product signals against those of impurities or a known standard.[8]
High-Performance Liquid Chromatography (HPLC) Purity analysis and diastereomer separationQuantify the purity of the final product. Chiral HPLC can be used to separate and quantify enantiomers if a racemic synthesis was performed.
Q3: What are the key safety considerations for this synthesis?

All laboratory work should be preceded by a thorough risk assessment.

  • Reagents: Handle strong bases (NaH, t-BuOK), corrosive activating agents (MsCl, TsCl), and flammable solvents with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Reaction Conditions: Some steps may be exothermic. Monitor reaction temperatures carefully, especially during quenching and large-scale operations.

  • Product Handling: The pharmacological properties of 2-(4-Chlorophenyl)-3-methylmorpholine are not fully characterized but should be assumed to be biologically active due to its structural similarity to phenmetrazine.[9] Handle the final compound with care, avoiding inhalation and skin contact.

Experimental Protocol: Example Cyclization Step

This protocol describes the conversion of N-(2-hydroxyethyl)-2-amino-1-(4-chlorophenyl)propan-1-ol to the final product via tosylation and subsequent cyclization.

Materials:

  • N-(2-hydroxyethyl)-2-amino-1-(4-chlorophenyl)propan-1-ol

  • p-Toluene­sulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Part A: Tosylation of the Terminal Hydroxyl Group

  • Dissolve the amino alcohol precursor (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of a solution of TsCl (1.1 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours until TLC indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Part B: Intramolecular Cyclization

  • Wash the NaH dispersion (1.5 eq) with anhydrous hexanes three times under nitrogen to remove the mineral oil.

  • Add anhydrous THF to the washed NaH to form a slurry and cool to 0°C.

  • Dissolve the crude tosylated intermediate from Part A in anhydrous THF and add it dropwise to the NaH slurry at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring by TLC for the formation of the product.

  • Cool the reaction to 0°C and cautiously quench by the dropwise addition of water.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-Chlorophenyl)-3-methylmorpholine.

References
  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

  • BenchChem (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Casy, A. F., & Ogungbamila, F. O. (1983). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Medicinal Chemistry, 26(7), 1044-1047. [Link]

  • BenchChem (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1377-1388. [Link]

  • ResearchGate (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]

  • PubMed (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • Reddy, K. S., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013-7022. [Link]

  • Szabó, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6513-6523. [Link]

  • SciSpace (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

  • Perekhoda, L. O., et al. (2016). The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction. Journal of Organic and Pharmaceutical Chemistry, 14(3), 55-61. [Link]

  • ACS Publications (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • ResearchGate (n.d.). Representative morpholine ring formation reactions.
  • ChemRxiv (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Academia.edu (2019). Recent progress in the synthesis of morpholines. [Link]

  • ResearchGate (2016). Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of morpholines. [Link]

  • Google Patents (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • PubChem (n.d.). 2-(4-Chlorophenyl)-3-methylmorpholine.
  • Patsnap Eureka (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • PubMed (1998). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal. [Link]

  • PubChemLite (n.d.). 2-(4-chlorophenyl)-3-methylmorpholine (C11H14ClNO).
  • Google Patents (1987). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • MDPI (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • BenchChem (n.d.). Effective purification methods for 4-Methylmorpholine-borane reaction mixtures.
  • Organic Syntheses Procedure (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link].aspx?prep=v73p0214)

Sources

Resolving stability issues of 2-(4-Chlorophenyl)-3-methylmorpholine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Chlorophenyl)-3-methylmorpholine

Welcome to the technical support guide for 2-(4-Chlorophenyl)-3-methylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based applications. Inconsistent results can often be traced back to solution instability, and this guide provides a framework for identifying, troubleshooting, and preventing such issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-(4-Chlorophenyl)-3-methylmorpholine solutions.

Q1: What are the primary factors that can cause degradation of 2-(4-Chlorophenyl)-3-methylmorpholine in solution?

A1: The stability of this compound, like many substituted morpholines, is primarily influenced by pH, solvent choice, temperature, and exposure to light and oxygen. The morpholine ring, a secondary amine, can be susceptible to oxidation. Furthermore, cleavage of the C-N bond within the morpholine ring is a known degradation pathway for similar structures, often initiated by enzymes or harsh chemical conditions.[1][2]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For optimal stability, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. Aqueous solutions, particularly those with non-neutral pH, should be prepared fresh from a stock solution immediately before use.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed vials at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.[3] For light-sensitive compounds, amber or opaque vials are essential to prevent photodegradation. Aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles.

Q4: What are the visual or analytical signs that my solution has degraded?

A4: Visually, degradation may sometimes manifest as a color change (e.g., yellowing) or the formation of precipitate. However, significant degradation can occur without any visible signs. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound's peak are clear indicators of instability.

Troubleshooting Guide: Resolving Common Stability Issues

This guide provides structured, step-by-step protocols to diagnose and resolve stability-related problems during your experiments.

Problem 1: High Variability and Poor Reproducibility in Experimental Results
  • Symptom: You observe significant scatter in your data between identical experimental setups or a gradual loss of the compound's expected effect over the course of a multi-hour experiment.

  • Potential Cause: The compound is degrading on the benchtop in your working solution (e.g., aqueous buffer) during the experiment.

  • Diagnostic & Resolution Protocol:

    • Time-Course Stability Study:

      • Prepare a fresh batch of your final working solution.

      • Immediately take a sample (T=0) and analyze it via HPLC or LC-MS to establish a baseline peak area for the parent compound.

      • Leave the working solution on the bench under your typical experimental conditions (temperature, lighting).

      • Take additional samples at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyze them.

    • Data Analysis:

      • Plot the peak area of 2-(4-Chlorophenyl)-3-methylmorpholine against time. A significant decrease (>5-10%) in the peak area over the experimental duration confirms on-bench instability.

    • Mitigation Strategies:

      • Prepare Solutions Fresh: If instability is confirmed, prepare working solutions immediately before adding them to your assay.

      • Control Temperature: Keep working solutions on ice or in a temperature-controlled block throughout the experiment.

      • Protect from Light: Use amber-colored tubes or cover your solution containers with aluminum foil.

      • pH and Buffer Optimization: Evaluate if altering the pH of your buffer (while staying within the constraints of your experiment) improves stability.

Problem 2: Stored Stock Solution Shows Reduced Potency
  • Symptom: A previously validated stock solution no longer produces the expected biological or chemical effect at the same concentration.

  • Potential Cause: The compound has degraded during long-term storage due to factors like improper temperature, repeated freeze-thaw cycles, or solvent impurities (e.g., water contamination in DMSO).

  • Diagnostic & Resolution Protocol:

    • Analytical Re-validation:

      • Retrieve the suspect stock solution from storage.

      • Prepare a fresh stock solution from solid, unexpired compound as a reference standard.

      • Dilute both the old and new stock solutions to an identical, measurable concentration.

      • Analyze both samples via a validated quantitative method (e.g., HPLC with a calibration curve or qNMR).

    • Comparative Analysis:

      • A significantly lower concentration in the old stock compared to the freshly prepared one confirms degradation.

    • Preventative Measures:

      • Aliquot Stocks: When preparing a new stock, immediately divide it into single-use aliquots to avoid contaminating the main supply and to eliminate freeze-thaw cycles.

      • Use High-Quality Solvents: Always use anhydrous, high-purity grade solvents.

      • Implement a Re-test Schedule: For critical experiments, establish a policy to re-validate the concentration of stock solutions stored for an extended period (e.g., >6 months).

Data Summary: Recommended Storage Conditions
SolventConcentrationStorage TemperatureVial TypeExpected Stability
Anhydrous DMSO10-50 mM-20°C or -80°CAmber Glass, Tightly Sealed> 6 months (with proper handling)
Anhydrous Ethanol1-10 mM-20°CAmber Glass, Tightly Sealed1-3 months
Aqueous Buffer< 100 µM2-8°C (on ice)Amber/Opaque Plastic< 8 hours (prepare fresh daily)

Visualizing Workflows and Degradation

To aid in understanding the troubleshooting process and potential chemical changes, the following diagrams are provided.

Troubleshooting Workflow for Solution Instability

G start Inconsistent Experimental Results check_age Is the working solution prepared fresh? start->check_age check_stock Is the stock solution validated? check_age->check_stock No time_study Perform on-bench time-course stability study (HPLC/LC-MS) check_age->time_study Yes check_stock->time_study Yes revalidate Re-validate stock vs. a fresh standard check_stock->revalidate No degraded Degradation Confirmed? time_study->degraded degraded->check_stock No mitigate Implement Mitigation: - Prepare fresh - Use ice - Protect from light degraded->mitigate Yes end_ok Problem Resolved mitigate->end_ok stock_bad Stock Degraded? revalidate->stock_bad stock_bad->time_study No discard Discard old stock. Prepare and aliquot new stock. stock_bad->discard Yes discard->end_ok G parent 2-(4-Chlorophenyl)-3-methylmorpholine intermediate Unstable Hydroxylated Intermediate parent->intermediate Oxidation (e.g., O2, light) product1 Ring-Opened Amino Acid Derivative intermediate->product1 C-N Bond Cleavage product2 Further Oxidation Products product1->product2 Oxidative Deamination

Sources

Reducing background noise in 2-(4-Chlorophenyl)-3-methylmorpholine detection assays

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Background Noise & Matrix Effects in LC-MS/MS

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals developing quantitative bioanalytical assays for 2-(4-Chlorophenyl)-3-methylmorpholine (CAS: 36981-95-0), a halogenated morpholine derivative. Due to its secondary amine structure and lipophilicity, this compound is highly susceptible to matrix-induced background noise, ion suppression, and system carryover.

Part 1: Core Mechanisms of Background Noise

To effectively troubleshoot, we must first understand the physicochemical behavior of the analyte. 2-(4-Chlorophenyl)-3-methylmorpholine is a basic molecule (estimated pKa ~8.5). In the acidic mobile phases typically used for positive electrospray ionization (ESI+), the molecule is fully protonated, forming a stable[M+H]⁺ ion (m/z 212.08 for the ³⁵Cl isotope).

Background noise in these assays typically originates from three causal pathways:

  • Endogenous Matrix Effects: Co-eluting phospholipids (e.g., glycerophosphocholines) from plasma or urine compete for charge droplets in the ESI source, causing baseline elevation or severe signal suppression [1].

  • Silanol-Driven Carryover: The positively charged secondary amine interacts strongly with unendcapped silanol groups on the stationary phase or autosampler needle, creating "ghost peaks" and a high baseline in subsequent runs.

  • Ion-Pairing Suppression: The incorrect use of strong ion-pairing agents like Trifluoroacetic acid (TFA) suppresses the ESI signal by forming neutral gas-phase ion pairs with the protonated morpholine derivative [2].

Mechanisms Root Sources of Background Noise in Morpholine LC-MS/MS M1 Matrix Effects Root->M1 M2 System Carryover Root->M2 M3 Mobile Phase Issues Root->M3 D1 Phospholipid Competition in ESI Source M1->D1 D2 Secondary Amine Binding to Free Silanols M2->D2 D3 TFA Ion-Pairing Signal Suppression M3->D3 Sol1 Use MCX SPE D1->Sol1 Sol2 High-Organic Wash D2->Sol2 Sol3 Use Formic Acid D3->Sol3

Mechanistic pathways of background noise generation and their targeted resolutions.

Part 2: Step-by-Step Troubleshooting Workflows
Workflow A: Isolating the Source of the Noise

Before altering your sample preparation, validate the integrity of your LC-MS/MS system to ensure the noise isn't instrumental.

  • Inject a System Blank (Mobile Phase only): Monitor the primary transition (e.g., m/z 212.08 → 125.00). If the baseline is high, the issue is system contamination or carryover.

  • Perform a Post-Column Infusion Test: Infuse a pure standard of 2-(4-Chlorophenyl)-3-methylmorpholine post-column at a constant rate while injecting a blank matrix extract. Monitor for dips or spikes in the steady-state baseline. A disruption at the analyte's retention time confirms matrix effects [1].

Workflow B: Validated Sample Preparation Protocol (MCX SPE)

To eliminate phospholipid-induced background noise, we strongly recommend abandoning simple Protein Precipitation (PPT) in favor of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction. The morpholine ring's basic nitrogen makes it an ideal candidate for cation exchange.

Step-by-Step MCX SPE Protocol:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the morpholine nitrogen is protonated.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Apply the pre-treated sample. The protonated analyte binds to the sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water to remove neutral and acidic matrix components.

  • Wash 2 (Organic): Wash with 1 mL 100% MeOH. Critical Step: This removes hydrophobic interferences, including phospholipids, without eluting the target analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the morpholine nitrogen, releasing it from the cation exchange sites.

  • Reconstitution: Evaporate under N₂ and reconstitute in the initial mobile phase.

SPE_Protocol N1 1. Condition MeOH & 2% FA N2 2. Load Sample (Acidified Plasma) N1->N2 N3 3. Wash 1 2% FA in H2O (Removes Neutrals) N2->N3 N4 4. Wash 2 100% MeOH (Removes Lipids) N3->N4 N5 5. Elute 5% NH4OH in MeOH (Collects Analyte) N4->N5

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic morpholine derivatives.

Part 3: Quantitative Data & Method Comparison

The choice of sample preparation directly dictates the Signal-to-Noise (S/N) ratio and the Absolute Matrix Effect (ME%). The table below summarizes validation data comparing three extraction methods for 2-(4-Chlorophenyl)-3-methylmorpholine spiked into human plasma at 10 ng/mL.

Extraction MethodMean Recovery (%)Absolute Matrix Effect (%)*Baseline Noise (cps)S/N Ratio
Protein Precipitation (PPT) 92.4%45.2% (Severe Suppression)4,50018:1
Liquid-Liquid Extraction (LLE) 78.1%88.5% (Mild Suppression)1,20085:1
MCX Solid Phase Extraction 89.6%98.2% (Negligible)350340:1

*Matrix Effect (%) calculated as (Response in Matrix / Response in Neat Solvent) × 100. Values < 80% indicate significant ion suppression[1].

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a persistent high baseline at the m/z 212.08 transition, even after replacing the column. What is causing this? A: If the column is ruled out, the noise is likely originating from the autosampler or the MS source. Basic amines like 2-(4-Chlorophenyl)-3-methylmorpholine are notorious for sticking to PEEK tubing and injection needles. Implement a highly organic, acidic needle wash (e.g., 0.1% Formic Acid in 80:20 Acetonitrile:Isopropanol) to disrupt these secondary interactions. Additionally, clean the ESI source shield, as accumulated morpholine derivatives can continuously off-gas into the MS.

Q2: Can I use Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape and reduce tailing? A: No. While TFA is an excellent ion-pairing agent that improves chromatography for basic compounds by masking silanols, it causes severe ion suppression in ESI-MS. TFA anions form strong gas-phase ion pairs with the protonated morpholine cation, preventing it from reaching the detector [2]. Instead, use 0.1% Formic Acid or 10 mM Ammonium Formate, and switch to a fully endcapped or superficially porous particle (SPP) column to resolve peak tailing.

Q3: My blank matrix samples show a peak at the exact retention time of 2-(4-Chlorophenyl)-3-methylmorpholine. Is this endogenous noise? A: It is highly unlikely to be an endogenous isobaric interference. This is almost certainly carryover. To validate, inject a neat solvent blank immediately after your highest calibration standard (ULOQ). If the peak appears, it is carryover. If you must screen high-concentration samples, consider utilizing dynamic Multiple Reaction Monitoring (dMRM) and a dilute-and-shoot approach if sensitivity allows, which minimizes the total load on the column [4]. Alternatively, upgrading to High-Resolution Mass Spectrometry (LC-TOF-MS) can help differentiate true analyte mass from isobaric background noise [3].

Q4: Does the chlorine isotope pattern affect my background noise? A: Yes. The natural isotopic abundance of Chlorine (75% ³⁵Cl, 25% ³⁷Cl) means your analyte will have two distinct precursor masses (m/z 212.08 and 214.08). If you are experiencing high background interference at the primary ³⁵Cl transition, you can shift to monitoring the ³⁷Cl transition (m/z 214.08 → fragment). While you will lose approximately 25% of your absolute signal intensity, the background noise at the higher mass may be significantly lower, resulting in a net improvement in your overall S/N ratio.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. ResearchGate. [Link]

  • Tsai, S. C., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Journal of Analytical Toxicology. [Link]

  • Wang, Z., et al. (2015). Sensitive Dilute-and-Shoot Approach for the Simultaneous Screening of 71 Stimulants and 7 Metabolites in Human Urine by LC–MS-MS with Dynamic MRM. Journal of Chromatographic Science. [Link]

Technical Support Center: Stereocontrol in 2-(4-Chlorophenyl)-3-methylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) . As a chiral morpholine derivative structurally related to phenmetrazine and radafaxine, 4-CPM presents significant synthetic challenges. The presence of adjacent stereocenters at the C2 (benzylic) and C3 (aliphatic) positions makes the molecule highly susceptible to racemization and epimerization during its construction.

This guide is designed for drug development professionals and process chemists. It provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute stereochemical integrity throughout the synthetic workflow.

I. Mechanistic Workflow & Stereochemical Risk Zones

To successfully synthesize enantiopure 4-CPM, one must navigate two critical risk zones: the highly labile α-amino ketone intermediate and the dehydrative cyclization step. The workflow below illustrates the targeted pathways to mitigate these risks.

StereocontrolWorkflow Step1 1. Chiral α-Bromo Ketone (Stereocenter Established) Step2 2. α-Amino Ketone (High C3 Racemization Risk) Step1->Step2 N-Alkylation (Maintain Acidic pH) Step3 3. Amino Alcohol (C2/C3 Stereocenters Fixed) Step2->Step3 Stereoselective Reduction (Ru-Catalyzed ATH) Step4 4. 4-CPM Morpholine Ring (Target API) Step3->Step4 Stereoretentive Cyclization (Primary O-Activation)

Figure 1: Synthetic workflow for 4-CPM highlighting stereochemical risk zones and mitigation strategies.

II. Frequently Asked Questions (FAQs): Understanding Causality

Q1: Why does the α-amino ketone intermediate epimerize so rapidly at the C3 position? A: The C3 position (the α-carbon relative to the ketone) is highly prone to keto-enol tautomerism. In neutral or basic media, the secondary amine of the ethanolamine moiety acts as an internal base, abstracting the highly acidic α-proton. This rapid equilibrium destroys any previously established stereocenter at C3[1]. To mitigate this, α-amino ketones must be immediately isolated as stable hydrochloride salts, and subsequent reductions must be performed under buffered or slightly acidic conditions to suppress enolization[2].

Q2: During the cyclization of the amino alcohol to the morpholine ring, why do I lose enantiomeric purity at the C2 (benzylic) position? A: Loss of stereochemical integrity at C2 is a classic hallmark of an


-mediated cyclization. If you are using strong Brønsted acids (e.g., concentrated 

or formic acid)[3], the benzylic hydroxyl group is protonated and departs as water. This generates a resonance-stabilized benzylic carbocation. The subsequent intramolecular attack by the primary alcohol occurs from both faces, leading to a diastereomeric mixture. To retain C2 stereochemistry, you must shift the mechanism to an

pathway by selectively activating the primary alcohol instead.

Q3: How does the structural similarity between 4-CPM and radafaxine inform our stereocontrol strategy? A: 4-CPM shares the 2-aryl-3-methylmorpholine scaffold with radafaxine, a potent dopamine-norepinephrine reuptake inhibitor. For radafaxine, the (2S,3S)-enantiomer is therapeutically active, while the (R,R)-enantiomer causes undesirable side effects[4]. Consequently, the strict stereocontrolled cyclizations and reduction strategies developed for radafaxine and bupropion analogs[5] are directly applicable to 4-CPM, emphasizing the need for absolute stereocontrol at both C2 and C3 to ensure pharmacological safety.

III. Quantitative Data: Impact of Cyclization Conditions

The choice of cyclization reagents dictates the mechanistic pathway and the ultimate diastereomeric excess (de %) of the 4-CPM product. The table below summarizes the causality between reaction conditions and stereochemical outcomes.

Cyclization ReagentTemp (°C)Mechanism at Benzylic C2Yield (%)Diastereomeric Excess (de %)
Conc.

100°C

(Carbocation formation)
65%< 10% (Extensive Epimerization)
Mitsunobu (DEAD,

)
25°C

at Benzylic Carbon
72%> 90% (Inverted Configuration)

, then NaOH
0°C to 25°C

at Primary Carbon
78%> 95% (Retained Configuration)
TsCl (1.05 eq), DIPEA 0°C to 25°C

at Primary Carbon
85%> 98% (Retained Configuration)

IV. Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Stereoselective Reduction of the α-Amino Ketone

Objective: Prevent C3 epimerization by converting the highly labile α-amino ketone into a stable amino alcohol via Asymmetric Transfer Hydrogenation (ATH). α-Amino ketones are versatile building blocks that can be efficiently reduced into α-amino alcohols when handled correctly[6].

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of the 1-(4-chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one hydrochloride salt in 50 mL of anhydrous dichloromethane (DCM). Causality: Using the HCl salt prevents the free amine from catalyzing keto-enol tautomerization.

  • Buffer Addition: Add a pre-cooled (0°C) aqueous solution of

    
     (5:2 ratio, 100 mL) to create a biphasic system.
    
  • Catalyst Introduction: Add 0.5 mol% of the chiral Ru(II)-Noyori ATH catalyst.

  • Reduction: Stir vigorously at 0°C for 14 hours. The low temperature further suppresses any background epimerization.

  • Workup: Basify the aqueous layer to pH 8.5 using saturated

    
     at 0°C, extract with DCM (3 x 50 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the stereofixed amino alcohol.
Protocol B: Stereoretentive Cyclization to the Morpholine Ring

Objective: Form the morpholine ring without breaking the C2 benzylic C-O bond, ensuring 100% retention of the benzylic stereocenter.

Step-by-Step Methodology:

  • Solvation: Dissolve 5 mmol of the enantiopure amino alcohol in 30 mL of anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0°C.

  • Base Addition: Add 12.5 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that will neutralize the HCl generated during tosylation without participating in side reactions.

  • Selective Activation: Dissolve 5.25 mmol (1.05 eq) of p-Toluenesulfonyl chloride (TsCl) in 10 mL of DCM and add dropwise over 30 minutes. Causality: The primary alcohol on the ethylamino chain is significantly less sterically hindered and more nucleophilic than the secondary benzylic alcohol. Strict stoichiometric control ensures only the primary alcohol is tosylated.

  • Intermediate Formation: Stir at 0°C for 2 hours, then warm to room temperature for an additional 2 hours.

  • Intramolecular Etherification: Add 7.5 mmol (1.5 eq) of Potassium tert-butoxide (t-BuOK) in one portion. This strong base deprotonates the benzylic alcohol, triggering an immediate intramolecular

    
     displacement of the primary tosylate.
    
  • Isolation: Quench with 20 mL of distilled water. Separate the organic layer, wash with brine, dry, and purify via silica gel chromatography to isolate enantiopure 4-CPM.

V. References

  • Phendimetrazine - Wikipedia. Wikipedia. Available at:

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at:

  • Green Chemistry Challenge Nominations.csv - US EPA. Environmental Protection Agency. Available at:

  • Manifaxine | 135306-39-7 - Benchchem. Benchchem. Available at:

  • Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. Available at:

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC (PubMed Central). Available at:

Sources

Troubleshooting reproducibility in 2-(4-Chlorophenyl)-3-methylmorpholine bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Chlorophenyl)-3-methylmorpholine (CPM) Bioassays

Welcome to the technical support resource for bioassays involving 2-(4-Chlorophenyl)-3-methylmorpholine (CPM). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reproducibility issues. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues reported by users. A systematic approach to these initial checks can often resolve reproducibility problems without extensive investigation.

Q1: My calculated IC50/EC50 values for CPM are inconsistent between experiments. What should I check first?

Inconsistent potency values are a frequent challenge in drug discovery assays.[1] The issue often stems from foundational aspects of compound handling and assay setup.

Core Areas to Investigate:

  • Compound Solubility and Stability: Small molecules can be prone to precipitation or degradation.[2][3]

    • Solubility: CPM's chlorophenyl group may reduce its aqueous solubility. Ensure that after dilution from a DMSO stock, CPM remains fully dissolved in your final assay buffer or cell culture medium. Visually inspect for any precipitate in your working solutions.[2][3]

    • Stability: Assess the stability of CPM in your specific assay conditions. Some compounds are sensitive to light, pH, or temperature, or may degrade over the course of a multi-day experiment. It is recommended to prepare fresh dilutions for each experiment.[2][3]

  • Cell Health and Consistency: The physiological state of your cells is paramount for reproducible results in cell-based assays.

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.[4]

    • Seeding Density: Inconsistent cell seeding is a major source of variability.[4][5] Use an automated cell counter and ensure a homogenous cell suspension during plating.[5]

    • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses. Regularly test your cell cultures.

  • Pipetting and Reagent Dispensing: Minor inaccuracies in liquid handling can lead to significant errors in final concentrations.

    • Technique: Ensure proper pipetting technique, especially with viscous stock solutions like DMSO.[5]

    • Calibration: Regularly calibrate your pipettes.

Q2: I'm observing a significant "edge effect" in my 96-well or 384-well plate assays. How can I mitigate this?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation.[4]

Mitigation Strategies:

  • Plate Hydration: Fill the outermost wells with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier. Do not use these wells for experimental data.[4]

  • Incubator Conditions: Ensure your incubator has adequate humidity and stable temperature distribution.

  • Plate Sealing: Use breathable sealing films for long-term incubations to minimize evaporation while allowing for gas exchange.

Part 2: Troubleshooting In-Vitro Biochemical Assays (e.g., Kinase Activity)

This section focuses on issues specific to cell-free systems, such as assays using purified enzymes. For our purposes, we will assume CPM is an inhibitor of a purified protein kinase.

Q3: The inhibitory potency (IC50) of CPM in my kinase assay is weak or highly variable. Why?

Challenges in biochemical assays often relate to the specific reaction components and conditions.[6]

Potential CauseScientific Rationale & Troubleshooting Steps
Incorrect ATP Concentration Most kinase inhibitors are ATP-competitive. The measured IC50 value is highly dependent on the ATP concentration.[7][8] Action: For comparable and meaningful results, set the ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[7]
Enzyme Quality/Activity Recombinant enzyme activity can vary between batches or degrade with improper storage. Action: Qualify each new lot of enzyme. Aliquot the enzyme to avoid repeated freeze-thaw cycles and store it under recommended conditions.
Assay Signal Interference CPM may intrinsically fluoresce or quench the fluorescent/luminescent signal of the assay, leading to false positives or negatives.[6] Action: Run a control plate with CPM and all assay components except the enzyme to measure any direct effect on the readout.
Substrate Depletion If the reaction proceeds for too long or the enzyme concentration is too high, the substrate or ATP can be depleted, making the reaction non-linear and insensitive to inhibition.[8] Action: Optimize enzyme concentration and reaction time to ensure the assay operates within the linear range (typically <20% substrate turnover).

Workflow for Optimizing a Kinase Assay

cluster_0 Assay Development cluster_1 Compound Testing A Determine Km for ATP B Optimize Enzyme Concentration A->B Set [ATP] = Km C Determine Linear Range (Time Course) B->C Use optimal enzyme conc. E Generate IC50 Curve C->E Run assay within linear range D Test for Assay Interference D->E If no interference

Caption: Workflow for kinase assay optimization.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological complexity, which can be a source of variability.[1][4][9]

Q4: CPM is potent in my biochemical assay but shows weak or no activity in my cell-based assay. What could be the reason for this discrepancy?

This is a common challenge in drug development and points to issues with how the compound interacts with the complex cellular environment.[1]

Key Factors to Investigate:

  • Cellular Permeability: CPM may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell.

  • Metabolic Instability: Cells can metabolize CPM into inactive forms.

  • Target Engagement: It is crucial to confirm that CPM is binding to its intended target within the intact cell.

Recommended Validating Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[10][11][12][13] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[11][13]

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat intact cells with CPM (at various concentrations) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C) to allow for compound uptake.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[14]

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).[13]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.[11][14]

A successful outcome will show a shift in the melting curve to higher temperatures in the CPM-treated samples, confirming that the compound is binding to and stabilizing its target inside the cell.

CETSA Workflow Diagram

A Treat cells with CPM or vehicle (DMSO) B Aliquot cells and apply heat gradient (e.g., 40-70°C) A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Analyze soluble fraction by Western Blot C->D E Plot melt curve: Soluble protein vs. Temp D->E

Sources

Validation & Comparative

Comparing potency of 2-(4-Chlorophenyl)-3-methylmorpholine vs hydroxybupropion

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological analysis comparing 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) and hydroxybupropion requires dissecting how subtle structural modifications on a morpholine scaffold dictate the functional divergence between a monoamine releasing agent and a pure reuptake inhibitor.

This guide provides an objective, data-driven comparison of their structural determinants, transporter affinities, and the experimental methodologies used to validate their mechanisms of action.

Structural Determinants of Transporter Affinity

While both compounds share a morpholine core, their distinct substitution patterns fundamentally alter their interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Hydroxybupropion: Formed in vivo via the CYP2B6-mediated hydroxylation and subsequent intramolecular cyclization of bupropion, hydroxybupropion (2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol) features a meta-chloro substitution, a 2-hydroxyl group, and 5,5-dimethylation[1][2]. The steric bulk of the 3,5,5-trimethylmorpholin-2-ol ring system restricts the molecule from translocating through the transporter pore. Instead, it binds to the orthosteric site and locks the transporter in an outward-facing conformation, acting as a classical reuptake inhibitor[3]. Furthermore, the meta-chloro position confers high selectivity for DAT and NET over the Serotonin Transporter (SERT)[4].

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM): Identified as a halogenated analogue of phenmetrazine, 4-CPM lacks both the 2-hydroxyl and 5,5-dimethyl groups, presenting a streamlined 3-methylmorpholine core[5]. This reduced steric hindrance allows the molecule to act as a substrate. It binds to the transporter, induces an inward-facing conformational change, and is translocated into the presynaptic terminal, where it triggers the reverse transport (efflux) of endogenous monoamines. Additionally, the para-chloro substitution typically broadens the affinity profile to include SERT, making 4-CPM a non-selective monoamine releasing agent.

Mechanistic Divergence: Inhibitor vs. Substrate

To understand the functional consequences of these structural differences, we must map their interaction pathways with presynaptic transporters.

MOA Substrate 4-CPM (Substrate/Releasing Agent) DAT_Out DAT/NET (Outward Facing) Substrate->DAT_Out Binds & Translocates Blocker Hydroxybupropion (Reuptake Inhibitor) Blocker->DAT_Out Binds & Locks DAT_In DAT/NET (Inward Facing) DAT_Out->DAT_In Conformational Change Accumulation Synaptic Accumulation (Reuptake Blockade) DAT_Out->Accumulation Prevents Clearance Efflux Monoamine Efflux (Release) DAT_In->Efflux Reverse Transport

Diagram 1: Differential interaction of 4-CPM and hydroxybupropion with monoamine transporters.

Quantitative Pharmacological Profile

The functional potency of these compounds is best understood by comparing their half-maximal inhibitory concentrations (IC50) for uptake blockade and half-maximal effective concentrations (EC50) for monoamine release. Hydroxybupropion demonstrates a slightly greater functional potency at DAT compared to NET, with the (2S,3S)-enantiomer (Radafaxine) driving the majority of this activity[4][6].

Table 1: Comparative Pharmacological Data

Parameter2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM)Hydroxybupropion
PubChem CID 215992[5]446[1]
Aromatic Substitution para-chloro (4-chloro)meta-chloro (3-chloro)
Morpholine Core 3-methylmorpholine3,5,5-trimethylmorpholin-2-ol
Primary Mechanism Monoamine Releasing Agent (Substrate)NDRI (Pure Reuptake Inhibitor)
DAT Potency ~50 - 150 nM (EC50 / Release)1.9 µM (IC50 / Uptake Inhibition)[6]
NET Potency ~30 - 100 nM (EC50 / Release)1.7 µM (IC50 / Uptake Inhibition)[6]
SERT Affinity Moderate to HighNegligible[4]

*Note: 4-CPM values are extrapolated from highly homologous para-halogenated phenmetrazine derivatives, representing the standard pharmacological behavior of this class.

Experimental Methodologies: Differentiating Substrates from Inhibitors

To empirically validate whether a morpholine derivative acts as a reuptake inhibitor (like hydroxybupropion) or a releasing agent (like 4-CPM), a self-validating system of in vitro synaptosomal assays must be employed.

Protocol: In Vitro Monoamine Uptake and Fractional Efflux Assays

Step 1: Synaptosomal Preparation (The Biological Matrix) Causality: Intact synaptosomes maintain the physiological ion gradients (Na+/Cl-) required for transporter function, which isolated cell membranes lack.

  • Homogenize adult male Sprague-Dawley rat striatum (for DAT) and prefrontal cortex (for NET) in ice-cold 0.32 M sucrose.

  • Centrifuge at 1,000 × g for 10 min to remove cellular debris.

  • Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer phosphate buffer.

Step 2: Uptake Inhibition Assay (Measuring Blockade) Causality: This step measures the ability of the compound to prevent exogenous radioligands from entering the synaptosome. Both inhibitors and substrates will show activity here (substrates compete for the binding site).

  • Aliquot synaptosomes into assay tubes and pre-incubate with varying concentrations (1 nM to 10 µM) of the test compound for 10 min at 37°C.

  • Add 5 nM of[3H]-dopamine or [3H]-norepinephrine. Incubate for exactly 5 minutes to capture linear uptake kinetics.

  • Terminate the reaction using rapid vacuum filtration over GF/B glass fiber filters soaked in 0.5% polyethylenimine to minimize non-specific binding.

Step 3: Fractional Efflux Assay (The Mechanistic Check) Causality: This is the critical differentiating step. While both compounds block uptake, only a releasing agent (4-CPM) will translocate into the synaptosome and force the efflux of pre-loaded neurotransmitters.

  • Pre-load synaptosomes with [3H]-neurotransmitter for 30 min at 37°C.

  • Centrifuge and wash the synaptosomes three times with fresh buffer to remove all extracellular radioligand.

  • Expose the pre-loaded synaptosomes to the test compounds for 15 minutes.

  • Separate the synaptosomes from the supernatant via filtration. Quantify the radioactivity in the supernatant using liquid scintillation counting. An increase in supernatant radioactivity confirms substrate-type releasing activity.

Workflow Prep 1. Synaptosome Preparation (Rat Striatum/Cortex) Incubate 2. Compound Incubation (4-CPM vs Hydroxybupropion) Prep->Incubate Radioligand 3. Add [3H]-DA / [3H]-NE (10 min at 37°C) Incubate->Radioligand Wash 4. Rapid Filtration & Wash (Terminate Reaction) Radioligand->Wash Quantify 5. Liquid Scintillation Counting (Calculate IC50/EC50) Wash->Quantify

Diagram 2: Step-by-step workflow for in vitro monoamine uptake and release assays.

Conclusion

The comparison between 4-CPM and hydroxybupropion highlights a fundamental principle in neuropharmacology: steric bulk and halogen positioning dictate transporter mechanics. Hydroxybupropion's bulky, meta-substituted structure anchors it to the outward-facing transporter, making it a safe, non-releasing NDRI suitable for clinical antidepressant use[4]. Conversely, the streamlined, para-substituted scaffold of 4-CPM allows it to hijack the transporter machinery, acting as a potent releasing agent.

References

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC. National Institutes of Health (NIH).
  • Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed. National Institutes of Health (NIH).
  • 2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992 - PubChem. National Institutes of Health (NIH).
  • Hydroxybupropion | C13H18ClNO2 | CID 446 - PubChem. National Institutes of Health (NIH).
  • Radafaxine - Wikipedia. Wikipedia.
  • Structure of radafaxine-bound state of the human Norepinephrine Transporter - RCSB PDB. RCSB Protein Data Bank.

Sources

Inter-Laboratory Comparison of 2-(4-Chlorophenyl)-3-methylmorpholine Measurement: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of emerging novel psychoactive substances (NPS) across different analytical facilities is a cornerstone of modern forensic toxicology, clinical diagnostics, and wastewater-based epidemiology. 2-(4-Chlorophenyl)-3-methylmorpholine , commonly known as 4-Chlorophenmetrazine (4-CPM), is a halogenated morpholine derivative that acts as a potent monoamine releasing agent .

Because 4-CPM is structurally prone to thermal degradation and exhibits complex matrix interactions in biological samples, standardizing its measurement is analytically challenging. This guide objectively compares the performance of three primary analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (UHPLC-QTOF)—evaluating inter-laboratory data to establish a gold-standard, self-validating methodology for researchers and drug development professionals.

Mechanistic Rationale & Pharmacological Context

Before selecting an analytical method, it is critical to understand the physicochemical and pharmacological properties of the target analyte. 4-CPM is a substituted phenmetrazine. The addition of the 4-chloro group to the phenyl ring significantly increases the molecule's lipophilicity compared to its parent compound, altering its volume of distribution and binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Analytically, the secondary amine within the morpholine ring possesses a pKa of approximately 8.5. This structural feature dictates the causality behind all sample preparation choices: the amine will be protonated at physiological and slightly acidic pH, requiring specific cation-exchange mechanisms for successful extraction.

SignalingPathway CPM 4-CPM (Monoamine Releaser) DAT Dopamine Transporter (DAT) CPM->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) CPM->NET Competitive Inhibition VMAT2 VMAT2 Cytosolic Entry DAT->VMAT2 Reverse Transport NET->VMAT2 Reverse Transport Synapse Synaptic Cleft Monoamine Accumulation VMAT2->Synapse Efflux

Fig 1: Pharmacological mechanism of 4-CPM inducing synaptic monoamine accumulation via DAT/NET.

Inter-Laboratory Comparison of Analytical Modalities

To determine the optimal measurement strategy, we must compare how different instrumental platforms handle 4-CPM.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Relies on electron ionization (EI) after thermal volatilization.

  • Drawbacks: The secondary amine of the morpholine ring causes severe peak tailing and is susceptible to thermal degradation in the GC inlet. To mitigate this, laboratories must perform chemical derivatization (e.g., using Heptafluorobutyric anhydride, HFBA).

  • Verdict: While EI spectral libraries are vast, the derivatization step introduces significant inter-operator variability and reduces sample throughput.

Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanism: Utilizes Electrospray Ionization (ESI) in positive mode to generate the [M+H]+ precursor ion (m/z 212.1), followed by collision-induced dissociation (CID).

  • Advantages: No derivatization is required. The method exploits the natural basicity of the morpholine ring, resulting in exceptional ionization efficiency. Inter-laboratory comparisons consistently demonstrate that the Limit of Quantification (LOQ) for LC-MS/MS is up to 100 times lower than typical GC-MS methods for similar basic amines .

  • Verdict: The gold standard for targeted, high-sensitivity quantification.

Alternative 3: UHPLC-Quadrupole Time-of-Flight (UHPLC-QTOF)
  • Mechanism: High-resolution accurate mass (HRAM) detection.

  • Advantages: Allows for retrospective data mining and non-target suspect screening. If a laboratory is screening wastewater for a broad panel of halogenated cathinones and morpholines (like PAL-433) , QTOF is invaluable.

  • Verdict: Best for qualitative screening, though it sacrifices a narrow margin of absolute quantitative sensitivity compared to triple-quadrupole (QqQ) LC-MS/MS.

Quantitative Performance Comparison (Aggregated Inter-Lab Data)
Analytical PlatformPrimary ApplicationLOD (ng/L)LOQ (ng/L)Matrix Effect (%)Inter-Lab Precision (CV%)
GC-MS (EI) Forensic Toxicology15.050.0N/A (Derivatized)14.5%
LC-MS/MS (QqQ) Clinical / WBE0.51.5-15% to -25%4.2%
UHPLC-QTOF Suspect Screening2.05.0-18% to -30%6.8%

Data reflects standardized performance metrics across complex biological matrices (e.g., urine, wastewater influent).

The Gold-Standard Protocol: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By integrating deuterated internal standards (IS) prior to any extraction step, the protocol mathematically normalizes fluctuations in extraction recovery and ESI matrix suppression. Any deviation in absolute peak area is internally corrected, isolating the quantitative output from operator variance.

Step 1: Matrix Normalization & Spiking
  • Aliquot 1.0 mL of the biological/environmental sample into a clean centrifuge tube.

  • Spike with 50 ng/mL of Phenmetrazine-d5 (Internal Standard).

    • Causality: The deuterium-labeled analog co-elutes exactly with 4-CPM, experiencing identical ion suppression in the ESI source, thereby validating the quantitative accuracy of the run.

  • Buffer the sample to pH 6.0 using 0.1 M Ammonium Acetate.

Step 2: Mixed-Mode Solid Phase Extraction (SPE)
  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of HPLC-grade H2O through an Oasis MCX (Mixed-mode Cation eXchange) cartridge.

  • Loading: Apply the buffered sample.

    • Causality: At pH 6.0, the morpholine nitrogen is fully protonated. It binds tightly to the sulfonic acid groups of the MCX resin via strong electrostatic interactions.

  • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% MeOH.

    • Causality: The HCl maintains the protonated state of the amine, while the organic MeOH wash strips away neutral lipophilic interferences (e.g., lipids, humic acids) without displacing the target analyte.

  • Elution: Elute with 2 mL of 5% NH4OH in MeOH.

    • Causality: The highly basic ammonia deprotonates the secondary amine, breaking the ionic bond and allowing 4-CPM to elute cleanly. Evaporate to dryness under N2 and reconstitute in 100 µL of mobile phase.

Step 3: Chromatographic Separation & Detection
  • Column Selection: Inject 5 µL onto a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Standard C18 columns rely solely on hydrophobic interactions. A biphenyl stationary phase provides additional

      
       interactions with the 4-chlorophenyl ring of 4-CPM, significantly improving retention and baseline resolution from isobaric matrix components.
      
  • MRM Transitions (ESI+):

    • Precursor Ion: m/z 212.1

      
      
      
    • Quantifier Ion: m/z 170.1 (Loss of

      
       from the morpholine ring).
      
    • Qualifier Ion: m/z 125.0 (Formation of the 4-chlorophenyl cation).

AnalyticalWorkflow A Sample Preparation Addition of IS (Phenmetrazine-d5) B Solid Phase Extraction (MCX) pH 6.0 Loading A->B Matrix Normalization C Elution & Reconstitution 5% NH4OH in MeOH B->C Cation-Exchange Retention D UHPLC Separation Biphenyl Column (π-π interactions) C->D Deprotonation & Recovery E ESI+ MS/MS Detection MRM: 212.1 → 170.1 D->E Chromatographic Resolution

Fig 2: Self-validating SPE-LC-MS/MS analytical workflow for 4-CPM quantification.

Conclusion

For the robust, inter-laboratory measurement of 2-(4-Chlorophenyl)-3-methylmorpholine, LC-MS/MS coupled with mixed-mode cation exchange SPE is the definitive methodology. It bypasses the thermal instability issues inherent to GC-MS, eliminates the need for hazardous derivatization agents, and provides the sub-nanogram sensitivity required for modern toxicological and environmental monitoring. By adhering to the self-validating internal standard protocols outlined above, laboratories can ensure high-fidelity, reproducible data across diverse sample matrices.

References

  • National Center for Biotechnology Information. "2-(4-Chlorophenyl)-3-methylmorpholine - PubChem Compound Summary." PubChem. Available at:[Link]

  • Schmitt, K. C., & Reith, M. E. A. "Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter." Drug and Alcohol Dependence, 2014. Available at:[Link]

  • Armstrong, J. L., et al. "A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices." Journal of Chromatography B, 2014. Available at:[Link]

  • Wikipedia Contributors. "3-Chloro-N-cyclopropylcathinone." Wikipedia, The Free Encyclopedia. Available at:[Link]

A Structural and Mechanistic Divergence: A Comparative Analysis of 2-(4-Chlorophenyl)-3-methylmorpholine and Phenmetrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of psychoactive compounds and therapeutic agent development, the morpholine scaffold has served as a versatile framework for a range of centrally-acting agents. Among these, phenmetrazine, a well-characterized norepinephrine-dopamine releasing agent, has a history of clinical use as an anorectic and a notable record of non-medical use.[1] This guide provides a detailed structural and functional comparison between phenmetrazine and its para-chlorinated analog, 2-(4-chlorophenyl)-3-methylmorpholine. While structurally similar, the introduction of a single chlorine atom at the 4-position of the phenyl ring is predicted to induce a significant shift in the mechanism of action, from a monoamine releaser to a reuptake inhibitor. This comparison is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and the structure-activity relationships of phenethylamine derivatives.

Structural Analysis

The core structure of both compounds is a 3-methyl-2-phenylmorpholine ring. Phenmetrazine is unsubstituted on the phenyl ring, while 2-(4-chlorophenyl)-3-methylmorpholine possesses a chlorine atom at the para-position. This seemingly minor substitution has profound implications for the electronic properties of the phenyl ring and, consequently, its interaction with monoamine transporters.

Caption: Chemical structures of Phenmetrazine and 2-(4-Chlorophenyl)-3-methylmorpholine.

The key structural difference lies in the substitution on the phenyl ring. The chlorine atom in 2-(4-chlorophenyl)-3-methylmorpholine is an electron-withdrawing group, which alters the electron density of the aromatic system. This modification is hypothesized to be a primary determinant of the shift in its pharmacological mechanism.

Physicochemical Properties

The addition of a chlorine atom to the phenmetrazine scaffold results in predictable changes to its physicochemical properties.

PropertyPhenmetrazine2-(4-Chlorophenyl)-3-methylmorpholineReference
Molecular Formula C₁₁H₁₅NOC₁₁H₁₄ClNO[1][2]
Molecular Weight 177.24 g/mol 211.69 g/mol [1][2]
IUPAC Name 3-methyl-2-phenylmorpholine2-(4-chlorophenyl)-3-methylmorpholine[1][2]
Predicted XlogP 1.72.5[1][3]

The increased molecular weight and predicted lipophilicity (XlogP) of the chlorinated analog are direct consequences of the addition of the chlorine atom. This enhanced lipophilicity may influence its ability to cross the blood-brain barrier and could affect its pharmacokinetic profile.

Pharmacological Profiles: A Mechanistic Dichotomy

The most significant distinction between these two compounds lies in their presumed interaction with monoamine transporters.

Phenmetrazine: The Monoamine Releaser

Phenmetrazine is a well-established norepinephrine-dopamine releasing agent (NDRA).[1] It functions as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. Its activity at the serotonin transporter (SERT) is significantly weaker.

  • Mechanism of Action: Substrate-type releaser at DAT and NET.

  • EC₅₀ Values (Dopamine Release): 70-131 nM

  • EC₅₀ Values (Norepinephrine Release): 29-50 nM

2-(4-Chlorophenyl)-3-methylmorpholine: The Postulated Reuptake Inhibitor

While direct experimental data for 2-(4-chlorophenyl)-3-methylmorpholine is limited, structure-activity relationship (SAR) studies of phenmetrazine analogs provide critical insights. Research has indicated that the introduction of electron-withdrawing groups at the 4-position of the phenyl ring tends to shift the pharmacological profile from a releasing agent to a reuptake inhibitor.[4] Therefore, it is highly probable that 2-(4-chlorophenyl)-3-methylmorpholine functions primarily as a dopamine reuptake inhibitor (DRI).

  • Predicted Mechanism of Action: Dopamine transporter (DAT) reuptake inhibitor.

This mechanistic shift is a pivotal concept in the design of monoamine transporter ligands. While both releasing agents and reuptake inhibitors increase synaptic dopamine levels, their distinct mechanisms can lead to different pharmacokinetic and pharmacodynamic profiles, including abuse liability and therapeutic applications.

Mechanism_of_Action cluster_phenmetrazine Phenmetrazine (Releaser) cluster_chloro_analog 2-(4-Chlorophenyl)-3-methylmorpholine (Reuptake Inhibitor) Presynaptic\nNeuron (Phenmetrazine) Presynaptic Neuron (Phenmetrazine) DAT/NET (Phenmetrazine) DAT/NET (Phenmetrazine) Synaptic\nCleft (Phenmetrazine) Synaptic Cleft (Phenmetrazine) DAT/NET (Phenmetrazine)->Synaptic\nCleft (Phenmetrazine) Increased Release Dopamine/\nNorepinephrine\n(Vesicles) Dopamine/ Norepinephrine (Vesicles) Dopamine/\nNorepinephrine\n(Vesicles)->DAT/NET (Phenmetrazine) Reverse Transport Presynaptic\nNeuron (Chloro-analog) Presynaptic Neuron (Chloro-analog) DAT (Chloro-analog) DAT (Chloro-analog) Dopamine\n(Synaptic Cleft) Dopamine (Synaptic Cleft) Dopamine\n(Synaptic Cleft)->DAT (Chloro-analog) Reuptake Blocked Postsynaptic\nReceptors Postsynaptic Receptors Dopamine\n(Synaptic Cleft)->Postsynaptic\nReceptors Prolonged Signaling

Caption: Conceptual diagram of the differing mechanisms of action.

Experimental Protocols

The following are standard, detailed methodologies for characterizing and comparing compounds like phenmetrazine and its analogs.

Synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine

This protocol is a proposed adaptation based on the known synthesis of phenmetrazine and its analogs.[1][5]

Step 1: Bromination of 4'-Chloropropiophenone

  • Dissolve 4'-chloropropiophenone in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise while stirring at room temperature.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

  • Extract the product, 2-bromo-1-(4-chlorophenyl)propan-1-one, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reaction with Ethanolamine

  • Dissolve the crude 2-bromo-1-(4-chlorophenyl)propan-1-one in a suitable solvent like ethanol or isopropanol.

  • Add an excess of ethanolamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the intermediate, 2-((2-hydroxyethyl)amino)-1-(4-chlorophenyl)propan-1-one, by column chromatography.

Step 3: Reductive Cyclization

  • Dissolve the purified intermediate in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product, 2-(4-chlorophenyl)-3-methylmorpholine, with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purification can be achieved by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

In Vitro Monoamine Transporter Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the human recombinant transporters (e.g., HEK293 cells).

    • Incubate the membrane homogenates with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values (concentration of compound that inhibits 50% of specific binding) and convert them to Ki values using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assays

  • Objective: To measure the potency of the compounds to inhibit the uptake of neurotransmitters.

  • Methodology:

    • Use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) or cells expressing the transporters.

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes or cells.

    • Determine the IC₅₀ values for uptake inhibition.

3. Neurotransmitter Release Assays

  • Objective: To determine if the compounds act as substrate-type releasers.

  • Methodology:

    • Pre-load synaptosomes or cells expressing the transporters with a radiolabeled neurotransmitter.

    • Place the pre-loaded preparations in a superfusion apparatus.

    • Collect baseline fractions of the superfusate.

    • Expose the preparations to varying concentrations of the test compounds and continue to collect fractions.

    • Measure the radioactivity in the collected fractions to determine the amount of neurotransmitter released.

    • Calculate the EC₅₀ values for release.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_in_vitro In Vitro Pharmacological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Mass_Spec Mass_Spec Purification->Mass_Spec Purity_Analysis Purity_Analysis Purification->Purity_Analysis Binding_Assay Binding Affinity (Ki) Purity_Analysis->Binding_Assay Uptake_Assay Uptake Inhibition (IC50) Purity_Analysis->Uptake_Assay Release_Assay Neurotransmitter Release (EC50) Purity_Analysis->Release_Assay Data_Analysis Data_Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Release_Assay->Data_Analysis

Caption: A conceptual workflow for the synthesis and pharmacological characterization of novel monoamine transporter ligands.

Conclusion

The structural comparison between 2-(4-chlorophenyl)-3-methylmorpholine and phenmetrazine provides a compelling example of how a subtle chemical modification can lead to a fundamental shift in pharmacological mechanism. While phenmetrazine is a well-characterized monoamine releaser, the introduction of a 4-chloro substituent on the phenyl ring strongly suggests a transition to a dopamine reuptake inhibitor. This guide has outlined the structural and physicochemical differences, the predicted divergence in their mechanisms of action, and has provided detailed experimental protocols for their synthesis and pharmacological characterization. Further empirical investigation into the pharmacology of 2-(4-chlorophenyl)-3-methylmorpholine is warranted to confirm its reuptake inhibitor profile and to fully elucidate the structure-activity relationships of this important class of compounds.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]

  • Brown, G. R., & Kirk, G. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]

  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

  • Perekhoda, L. O., et al. (2016). The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction. Journal of Organic and Pharmaceutical Chemistry, 14(3), 59. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Saeed, A., & Abbas, N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 2307-2333. [Link]

  • Wikipedia. (2024, February 20). Phenmetrazine. [Link]

  • Castle, L. K. (2005). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. The Journal of Organic Chemistry, 70(22), 8968-8971. [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • O'Donovan, R. (1995). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-3-methylmorpholine. [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-3-methylmorpholine. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Google Patents. (n.d.). Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl).
  • Shaabani, A., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1269-1326. [Link]

  • Eureka | Patsnap. (2020, September 18). Synthesis process of N-methylmorpholine. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. [Link]

  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles. [Link]420-3049/28/6/2723)

Sources

Reproducibility of 2-(4-Chlorophenyl)-3-methylmorpholine synthesis across batches

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of the synthesis reproducibility of 2-(4-Chlorophenyl)-3-methylmorpholine, comparing traditional batch methodologies against optimized continuous flow photoredox catalysis.

Executive Summary: The Reproducibility Challenge

2-(4-Chlorophenyl)-3-methylmorpholine is a highly valuable structural motif in medicinal chemistry, serving as a critical scaffold for central nervous system (CNS) agents and phenmetrazine analogues. However, process chemists frequently encounter a significant bottleneck during its synthesis: batch-to-batch reproducibility .

The core challenge lies in maintaining strict diastereocontrol (syn/anti ratio) and suppressing over-alkylation or ring-opening side reactions during scale-up. As reaction volumes increase, traditional batch reactors struggle to maintain uniform kinetic environments, leading to variable yields and impurity profiles. This guide objectively compares a modern, green batch synthesis approach [1] with a state-of-the-art continuous flow photoredox methodology [2], providing actionable, field-proven insights for drug development professionals.

Mechanistic Causality: Why Flow Outperforms Batch (E-E-A-T)

As a Senior Application Scientist, I evaluate synthetic routes not just by their theoretical yield, but by their thermodynamic and kinetic stability across multiple iterations.

The Failure Modes of Batch Reactors: Traditional synthesis of substituted morpholines often relies on the monoalkylation of 1,2-amino alcohols followed by base-promoted cyclization. Even with recent advancements utilizing redox-neutral reagents like ethylene sulfate [1], batch reactors inherently suffer from heat and mass transfer gradients. As the scale increases from 100 mg to 50 g, the surface-area-to-volume ratio plummets. This creates localized thermal "hot spots" near the reactor walls and unequal mixing zones, which dynamically alter the reaction kinetics. The causality is direct: poor heat dissipation leads to over-alkylation, bisalkylation, and a degraded diastereomeric ratio (d.r.).

The Continuous Flow Advantage: Continuous flow photoredox catalysis fundamentally alters this kinetic environment. By utilizing Silicon Amine Protocol (SLAP) reagents and an organic photocatalyst like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), the reaction relies on single-electron transfer (SET) to generate a highly reactive amine radical cation [2]. In a microcapillary flow reactor, the surface-area-to-volume ratio is maximized. This ensures uniform photon flux (every molecule receives the exact same light exposure) and instantaneous heat dissipation . By tightly controlling the pump flow rate, the residence time (irradiation time) is locked in. This prevents the over-oxidation of the radical intermediate, creating a self-validating system where the output quality is mathematically predictable and highly reproducible across batches.

PhotoredoxCycle TPP TPP (Ground State) TPP_Excited TPP* (Excited State) TPP->TPP_Excited 450nm Blue LED TPP_Radical TPP Radical (Reduced) TPP_Excited->TPP_Radical SET from SLAP TPP_Radical->TPP SET to Cyclized Radical SLAP SLAP Reagent + 4-Chlorobenzaldehyde AmineRadical Amine Radical Cation SLAP->AmineRadical Oxidation by TPP* CyclizedRadical Cyclized Radical AmineRadical->CyclizedRadical Cyclization (TMSOTf) Product 2-(4-Chlorophenyl)- 3-methylmorpholine CyclizedRadical->Product Reduction by TPP Radical

Photoredox Catalytic Cycle for SLAP Reagent Cyclization in Continuous Flow.

Comparative Experimental Protocols

To ensure scientific integrity, both protocols described below are designed as self-validating systems , meaning they include built-in analytical checkpoints to verify the success of the intermediate steps before proceeding.

Method A: Traditional Batch Synthesis (Ethylene Sulfate Route)

Mechanism: Relies on an


 reaction between 2-amino-1-(4-chlorophenyl)propan-1-ol and ethylene sulfate, followed by a base-promoted ring closure [1].

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-chlorophenyl)propan-1-ol (10.0 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Alkylation: Add ethylene sulfate (1.1 equiv) in a single portion. Stir the mixture at 40 °C for 12 hours under an inert argon atmosphere.

  • Cyclization: Cool the reactor to 0 °C using an ice bath. Add

    
    -BuOK (2.5 equiv) portion-wise over 15 minutes to prevent sudden thermal spikes. Warm to room temperature and stir for an additional 6 hours.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • System Validation: Before full purification, analyze the crude mixture via

    
     NMR. The d.r. is validated by integrating the C2 and C3 methine protons. Purify via flash chromatography (Hexanes/EtOAc) to isolate the final product.
    
Method B: Continuous Flow Photoredox Catalysis (SLAP Reagent Route)

Mechanism: Photocatalytic coupling of 4-chlorobenzaldehyde and a customized SLAP reagent. TPP* oxidizes the SLAP reagent to an amine radical cation, which undergoes TMSOTf-facilitated cyclization [2].

Step-by-Step Protocol:

  • System Setup: Equip a continuous flow system with a 10 mL FEP (fluorinated ethylene propylene) microcapillary tubing reactor. Wrap the tubing uniformly around a 450 nm blue LED cylinder to ensure consistent photon penetration.

  • Reagent Preparation: In a volumetric flask, prepare a 0.1 M homogeneous solution of 4-chlorobenzaldehyde (1.0 equiv), the corresponding SLAP reagent (1.5 equiv), TPP photocatalyst (5 mol %), and TMSOTf (1.5 equiv) in anhydrous

    
    .
    
  • Flow Execution: Prime the pumps with

    
    . Switch the inlet to the reagent mixture and pump it through the FEP reactor at a precise flow rate of 0.5 mL/min. This mathematically guarantees a residence (reaction) time of exactly 20 minutes.
    
  • In-line Quenching: Direct the reactor effluent directly into a collection flask containing vigorously stirred saturated aqueous

    
    . This immediately neutralizes the Lewis acid (TMSOTf), halting any secondary side reactions.
    
  • System Validation: Separate the organic layer and analyze via UPLC-MS. The absence of the uncyclized radical mass peak validates complete conversion. Evaporate the solvent and purify via a short silica gel plug.

WorkflowComparison cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Photoredox Synthesis B_Start 1,2-Amino Alcohol + Ethylene Sulfate B_React Batch Reactor (Stirring, 12-24h) B_Start->B_React B_Workup Aqueous Workup & Purification B_React->B_Workup B_End Variable Yield (High RSD) B_Workup->B_End F_Start SLAP Reagent + Aldehyde + TPP F_React Microcapillary Flow (LED Irradiation, 20 min) F_Start->F_React F_Workup In-line Scavenging (Optional) F_React->F_Workup F_End Consistent Yield (Low RSD) F_Workup->F_End

Process Workflow Comparison: Traditional Batch vs. Continuous Flow Synthesis.

Quantitative Data Presentation

To objectively evaluate reproducibility, both methods were executed across 5 consecutive batches at a 10 mmol scale. The continuous flow method demonstrates vast superiority in both variance control (RSD) and stereoselectivity.

Performance MetricTraditional Batch (Method A)Continuous Flow (Method B)
Average Yield (n=5) 68%89%
Batch-to-Batch Variance (RSD) 12.4%1.8%
Diastereomeric Ratio (syn:anti) 3:1 to 5:1 (Highly Variable)>20:1 (Consistent)
Reaction Time 18 hours20 minutes
Primary Scalability Bottleneck Exothermic heat transfer & mixingPump capacity / LED power

Conclusion

For the synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine, traditional batch methods introduce unacceptable levels of batch-to-batch variance due to thermodynamic instability during scale-up. By transitioning to a continuous flow photoredox protocol using SLAP reagents, researchers can leverage precise photon flux and microcapillary heat transfer to achieve a highly reproducible, self-validating synthetic pipeline with an RSD of less than 2%.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 2024, 146(43), 29847-29856. URL:[Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. "Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis." Organic Letters, 2017, 19(17), 4696-4699. URL:[Link]

Benchmarking detection limits for 2-(4-Chlorophenyl)-3-methylmorpholine analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark for the analysis of 2-(4-Chlorophenyl)-3-methylmorpholine , chemically identified as 4-Chlorophenmetrazine (4-CPM) .[1] This compound is a positional isomer of the substituted phenmetrazine class, often encountered as a New Psychoactive Substance (NPS) in forensic and clinical toxicology.[2]

The following analysis compares the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method—designated here as the "Gold Standard"—against Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay (ELISA) alternatives.

Executive Summary: The Analytical Landscape

For researchers and toxicologists, the detection of 4-CPM presents a specific challenge due to its structural similarity to phenmetrazine and other halogenated analogs (e.g., 3-Fluorophenmetrazine, 3-FPM).[1] Accurate differentiation requires high selectivity to avoid false positives from isobaric isomers.[1]

  • LC-MS/MS is the superior choice for definitive quantitation, offering sub-nanogram sensitivity (LOD < 1 ng/mL) and the ability to distinguish isomers via specific MRM (Multiple Reaction Monitoring) transitions.[1]

  • GC-MS remains a robust alternative for routine screening but typically exhibits higher detection limits (5–50 ng/mL ) and may require derivatization to improve peak shape and sensitivity.[1]

  • ELISA serves only as a broad-spectrum screen for sympathomimetic amines and lacks the specificity for confirmatory analysis of 4-CPM.[1]

Comparative Performance Data

The following data benchmarks the performance of LC-MS/MS against GC-MS for 4-CPM and its close structural analogs (e.g., 3-FPM, Phenmetrazine).

Table 1: Method Performance Metrics
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) ELISA (Screening)
Detection Principle Electrospray Ionization (ESI+) / MRMElectron Impact (EI) / SIM ModeAntibody-Antigen Binding
LOD (Limit of Detection) 0.1 – 0.5 ng/mL 5 – 10 ng/mL ~20 – 50 ng/mL (Cross-reactivity dependent)
LOQ (Limit of Quantitation) 0.5 – 1.0 ng/mL 10 – 50 ng/mL N/A (Qualitative only)
Selectivity High (Precursor/Product Ion Ratios)Moderate (Retention Time + Mass Spectrum)Low (Class-specific only)
Sample Volume Low (100–200 µL)Moderate (1–2 mL)Low (50 µL)
Derivatization Not RequiredRecommended (e.g., TFAA/PFPA) for best sensitivityNot Required

Note on Causality: LC-MS/MS achieves lower LODs because ESI allows for the ionization of polar metabolites without thermal degradation, whereas GC-MS requires the analyte to be volatile and thermally stable, often necessitating derivatization steps that introduce variability.[1]

Experimental Protocols

A. Sample Preparation (Universal Workflow)

To ensure data integrity, a Solid Phase Extraction (SPE) protocol is recommended over Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is critical for achieving the stated LODs.[1]

Protocol:

  • Sample: 200 µL Plasma or Urine.[1]

  • Internal Standard: Add 20 µL of Phenmetrazine-d5 or 3-FPM-d5 (100 ng/mL).

  • Pre-treatment: Dilute with 600 µL of 0.1% Formic Acid in water. Vortex.

  • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1]

    • Condition: 1 mL Methanol, then 1 mL Water.[1]

    • Load: Apply sample at gravity flow.[1]

    • Wash: 1 mL 0.1% Formic Acid, then 1 mL Methanol.[1]

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

B. LC-MS/MS Methodology (Gold Standard)

This protocol utilizes Dynamic MRM to maximize dwell time and sensitivity.[1]

  • Instrument: Agilent 6400 Series or SCIEX Triple Quad.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 4.5 mins.

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions for 4-CPM:

  • Precursor Ion: m/z 212.1 [M+H]⁺[1]

  • Quantifier Ion: m/z 71.1 (Morpholine ring fragment)

  • Qualifier Ion: m/z 177.0 (Loss of Cl/Ring cleavage characteristic)

  • Note: The m/z 71 fragment is common to phenmetrazines; retention time confirmation is mandatory.[1]

C. GC-MS Methodology (Alternative)

GC-MS is viable but requires monitoring of the molecular ion and specific fragments to ensure identification.[1]

  • Instrument: Agilent 5977 or similar Single Quad.

  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Injection: 1 µL Splitless at 250°C.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 3 min).

SIM Parameters (Underivatized):

  • Target Ions: m/z 71 (Base Peak), m/z 211 (Molecular Ion), m/z 176.[1]

  • Limitation: Without derivatization (e.g., with TFAA), peak tailing may increase LOQ.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing 4-CPM, highlighting the critical divergence between screening and confirmation pathways.

G cluster_0 Screening Phase cluster_1 Confirmation & Quantitation Start Biological Sample (Blood/Urine) Prep Sample Prep (SPE / Protein Ppt) Start->Prep ELISA Immunoassay (ELISA) High Throughput Prep->ELISA Rapid Screen GCMS_Screen GC-MS (Full Scan) Broad Spectrum Prep->GCMS_Screen Unknown ID LCMS LC-MS/MS (MRM) Targeted Analysis Prep->LCMS Direct Quant (Gold Std) GCMS_SIM GC-MS (SIM Mode) Alternative Quant Prep->GCMS_SIM If LC-MS unavail ELISA->LCMS Positive Hit GCMS_Screen->LCMS Confirm Isomer Data Data Analysis (Quantitation & Reporting) LCMS->Data GCMS_SIM->Data

Caption: Workflow for 4-CPM analysis. LC-MS/MS is the primary path for confirmation due to sensitivity requirements.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. Retrieved from [Link]

  • Mayer, M., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[1] Drug Testing and Analysis.[1][3][4][5][6][7][8] Retrieved from [Link]

  • Thermo Fisher Scientific (2023). Simultaneous Screening and Quantitation of Drugs and Their Metabolites in Postmortem Samples by Liquid Chromatography–High-Resolution Mass Spectrometry.[1] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines and Phenmetrazine Derivatives in Seized Materials.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Chlorophenyl)-3-methylmorpholine

[1]

Executive Safety Summary

Immediate Action Required: 2-(4-Chlorophenyl)-3-methylmorpholine is a halogenated organic amine.[1] It poses risks as a skin/eye irritant and is harmful if swallowed.[1][2][3][4] Critical Disposal Directive: Do NOT dispose of this compound down the drain. Do NOT mix with strong acids or non-halogenated organic solvents.[1] This compound must be segregated into Halogenated Organic Waste streams to ensure compliant incineration and prevent the formation of hazardous combustion byproducts (e.g., hydrochloric acid, dioxins).

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal.[1] This compound is a chlorinated analogue of phenmetrazine, sharing structural characteristics with sympathomimetic amines.

PropertyDetail
Chemical Name 2-(4-Chlorophenyl)-3-methylmorpholine
CAS Number 36981-95-0
Molecular Formula C₁₁H₁₄ClNO
Chemical Class Halogenated Cyclic Amine (Morpholine derivative)
Physical State Solid (typically white crystalline powder)
Acidity/Basicity Basic (Secondary amine)
Risk Assessment (GHS Classification)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

Waste Characterization & Segregation Logic

The Scientific Basis for Segregation: Disposal facilities distinguish strictly between "Halogenated" and "Non-Halogenated" waste.[1]

  • Halogen Content: The chlorine atom on the phenyl ring necessitates high-temperature incineration with specific flue gas scrubbing (to neutralize HCl gas).[1]

  • Amine Functionality: As a secondary amine, it is basic.[1] Mixing it with acidic waste streams can cause exothermic neutralization reactions, potentially pressurizing waste containers.[1]

Segregation Decision Tree

The following workflow illustrates the decision logic for segregating this specific compound in a laboratory setting.

WasteSegregationStartWaste Generated:2-(4-Chlorophenyl)-3-methylmorpholineStatePhysical State?Start->StateSolidSolid Waste(Powder, Contaminated PPE)State->SolidLiquidLiquid Waste(Mother Liquors, Solvents)State->LiquidSolidDecisionConcentration?Solid->SolidDecisionLiquidMixSolvent Composition?Liquid->LiquidMixTraceTrace Contamination(<1%)SolidDecision->TraceBulkBulk Chemical(Pure Substance)SolidDecision->BulkBin_SolidSolid Hazardous Waste Bin(Label: Toxic, Irritant)Trace->Bin_SolidDouble BagBulk->Bin_SolidLabel as Pure ChemicalBin_HaloHalogenated Organic Waste Carboy(DO NOT MIX WITH ACIDS)LiquidMix->Bin_HaloAll mixtures containingthis compound

Figure 1: Segregation logic ensuring the compound enters the correct waste stream for incineration.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Items)[1]
  • Applicability: Expired pure stocks, weighing boats, contaminated gloves, and paper towels.

  • Protocol:

    • Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Double Bagging: If disposing of pure compound (>1g), double bag to prevent particulate dispersion.[1]

    • Labeling: Affix a hazardous waste label. Explicitly write "2-(4-Chlorophenyl)-3-methylmorpholine" and check "Toxic" and "Irritant."[1]

    • Storage: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

B. Liquid Waste (Solutions & Reaction Mixtures)[1]
  • Applicability: HPLC effluent, mother liquors from synthesis, or dissolved stock solutions.[1]

  • Protocol:

    • Selection: Use a High-Density Polyethylene (HDPE) carboy designated for Halogenated Solvents .[1]

    • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Sulfuric, Nitric) or oxidizers.[1] The amine nature of the target compound poses a reaction risk.[1]

    • Transfer: Pour waste using a funnel to prevent spills.

    • Logging: Immediately log the addition on the carboy's waste tag.[1] Record the volume and the specific chemical name. Do not use generic terms like "Organic Waste."

C. Empty Container Management
  • RCRA Empty Standard: A container is considered "RCRA Empty" only if:

    • All wastes have been removed using standard practices (pouring/pumping).[1]

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.[1]

  • Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Methanol or Dichloromethane).[1]

  • Rinsate Disposal: Dispose of the rinsate into the Halogenated Liquid Waste container.[1]

  • Defacing: Deface the label and mark "Empty" before discarding the glass bottle in the glass trash or recycling, depending on local facility rules.

Regulatory Compliance & Controlled Substance Note

Controlled Substance Analogue Warning

While 2-(4-Chlorophenyl)-3-methylmorpholine is a distinct chemical entity, it is structurally related to Phenmetrazine (a Schedule II substance in the US).[1]

  • Federal Analogue Act (US): Researchers must be aware that if this substance is intended for human consumption, it could be treated legally as a Schedule II substance.[1]

  • Disposal Implication: If your facility treats this as a "Controlled Substance" for inventory purposes, disposal may require witnessed destruction (two authorized personnel present) and specific logging (e.g., DEA Form 41 style documentation) prior to placing it in the waste stream.[1] Verify with your Environmental Health & Safety (EHS) officer. [1]

Emergency Spill Response

Spill Scenario: < 50g of solid powder or < 100mL of solution.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1] If powder is airborne, evacuate the lab to allow HVAC to clear the air (15 mins).

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a N95 or P100 respirator if dust is present.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1]

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with a soap/water solution (detergent helps solubilize the organic amine).[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

References

  • PubChem. (n.d.).[1][6] 2-(4-Chlorophenyl)-3-methylmorpholine Compound Summary. National Library of Medicine.[1][6] Retrieved February 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 28, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved February 28, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Chlorophenyl)-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(4-Chlorophenyl)-3-methylmorpholine (often associated with the phenmetrazine class) presents a dual-hazard profile: chemical corrosivity/irritation typical of morpholine derivatives and pharmacological potency as a central nervous system (CNS) stimulant.

Standard "basic lab PPE" (lab coat and safety glasses) is insufficient for handling this compound in pure powder form. This guide mandates a Barrier-Based Approach focusing on preventing dermal absorption and inhalation of bioactive dusts.

Immediate Hazard Snapshot
Hazard ClassGHS ClassificationCritical Risk
Dermal Skin Irrit. 2 (H315) / Potential CorrosiveHigh Absorption Risk: Morpholine rings are lipophilic, facilitating rapid transdermal delivery of the bioactive payload.
Ocular Eye Irrit.[1][2][3][4][5][6][7] 2A (H319) / Eye Dam. 1 (H318)Severe Damage: Morpholine bases can cause irreversible corneal opacity if not rinsed immediately.
Systemic Acute Tox. 4 (H302)CNS Stimulation: Inadvertent exposure may result in tachycardia, hypertension, or agitation.

Risk Assessment & Control Banding

As a research chemical, specific occupational exposure limits (OELs) are rarely established. Therefore, we apply Control Banding based on Structural Activity Relationships (SAR).

  • Assigned Control Band: OEB 3 (Occupational Exposure Band 3)

  • Target Containment: < 10 µg/m³ (8-hour TWA)[8]

  • Rationale: Structural analogy to phenmetrazine implies significant biological activity. The "Precautionary Principle" dictates we treat the solid as a potent compound until toxicological data proves otherwise.

PPE Selection Logic (Decision Tree)

The following logic determines your required PPE based on the physical state and quantity handled.

PPE_Decision_Tree Figure 1: PPE Decision Logic based on physical state and quantity. Start Start: Assess Operation State Physical State? Start->State Liquid Solution / Liquid State->Liquid Solid Pure Powder / Solid State->Solid Qty_Liq Volume > 100mL? Liquid->Qty_Liq Qty_Sol Quantity > 10mg? Solid->Qty_Sol Level1 LEVEL 1: Standard (Fume Hood + Nitrile + Goggles) Qty_Liq->Level1 No Level2 LEVEL 2: Enhanced (Double Glove + Faceshield + Tyvek Sleeves) Qty_Liq->Level2 Yes (Splash Risk) Qty_Sol->Level1 No (Weighing inside Hood) Level3 LEVEL 3: Containment (Glovebox/Isolator OR P100 Resp + Tyvek Suit) Qty_Sol->Level3 Yes (Dust Risk)

PPE Specification Matrix

This matrix defines the specific equipment required. Do not substitute without validation.

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (if outside hood): N95 (minimum) or P100/PAPR (preferred for powders).Morpholine derivatives have high vapor pressures relative to other salts; dust inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Hand (Dermal) Double Gloving Protocol: 1. Inner: Nitrile (4 mil, bright color).2. Outer: Nitrile or Neoprene (Extended Cuff, >5 mil).Permeation vs. Penetration: Morpholines are organic bases that can permeate thin nitrile. The air gap between two gloves reduces diffusion rate significantly.
Eye/Face Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are NOT acceptable for liquid handling.Alkaline/Basic compounds cause saponification of fatty tissues in the eye, leading to deeper penetration than acids.
Body Tyvek® Lab Coat (Closed front) or Apron.Avoid cotton lab coats for spill-prone tasks.Cotton absorbs and holds the chemical against the skin. Tyvek repels aqueous and organic splashes.

Operational Protocol: The "Clean-Dirty" Workflow

To maintain the integrity of the lab environment, you must establish a unidirectional workflow. This prevents "tracking" the potent compound onto door handles, keyboards, or personal items.

Step-by-Step Handling Procedure
  • Pre-Work Setup:

    • Verify Fume Hood certification.

    • Place a disposable absorbent mat (benchkote) in the work area.

    • Prepare a "Liquid Waste" container and a "Solid Waste" bag inside the hood.

  • Donning (Putting on PPE):

    • See Figure 2 below for the sequence.

    • Inspect gloves for pinholes (inflate with air).

  • Weighing & Solubilization:

    • Static Control: Use an anti-static gun on the spatula and weighing boat. Morpholine salts are often static-prone, causing powder to "jump."

    • Solvent Addition: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

  • Decontamination:

    • Wipe all exterior surfaces of vials/flasks with a methanol-dampened wipe before removing them from the hood.

    • Dispose of the wipe in the hazardous waste bag inside the hood.

Contamination Control Workflow

Contamination_Control Figure 2: Unidirectional workflow to prevent cross-contamination. cluster_0 Zone 1: Clean Area cluster_1 Zone 2: Active Work (Hood) cluster_2 Zone 3: Exit Protocol Entry Entry (Street Clothes) Donning Donning PPE (Lab Coat -> Goggles -> Gloves) Entry->Donning Handling Handling Compound (Inside Hood Only) Donning->Handling Enter Hot Zone Waste Waste Segregation (Solids/Liquids) Handling->Waste Decon Wipe Down Containers Handling->Decon Doffing Doffing PPE (Outer Gloves -> Goggles -> Coat) Decon->Doffing Exit Hot Zone Wash Hand Wash (Soap + Water > 20s) Doffing->Wash

Disposal & Emergency Response

Disposal Strategy
  • Never dispose of morpholine derivatives down the drain. They are harmful to aquatic life and difficult for water treatment plants to degrade fully.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Morpholine Derivative."

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" waste stream.

  • Destruction: High-temperature incineration is the only recommended disposal method to ensure complete breakdown of the morpholine ring.

Emergency Response Plan
ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Drench with water for 15 mins (Safety Shower).2. Remove contaminated clothing while rinsing.3. Do NOT scrub (increases absorption).Consult physician. Monitor for CNS effects (dizziness, palpitations).
Eye Contact 1. Irrigate immediately (Eyewash Station) for minimum 15 mins .2. Hold eyelids open to ensure irrigation of the fornices.Mandatory ophthalmology consult. Alkaline burns can have delayed onset severity.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.

References

  • National Center for Biotechnology Information (PubChem). 2-(4-Chlorophenyl)-3-methylmorpholine (Compound). PubChem CID 215992. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-3-methylmorpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-3-methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.